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tert-Butyl 2-carbamothioylazetidine-1-carboxylate Documentation Hub

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  • Product: tert-Butyl 2-carbamothioylazetidine-1-carboxylate
  • CAS: 2172092-23-6

Core Science & Biosynthesis

Foundational

Synthesis of Novel Azetidine-Based Compounds: A Technical Guide for Modern Drug Discovery

Executive Summary The azetidine ring—a highly strained, four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Driven by the need...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Driven by the need to escape "flatland" in drug design, azetidines serve as superior bioisosteres for morpholines, piperidines, and pyrrolidines. They offer enhanced three-dimensionality, improved metabolic stability, and highly tunable vector characteristics.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind two state-of-the-art synthetic strategies: the ring contraction of pyrrolidinones and the visible-light-mediated aza Paternò-Büchi reaction . By understanding the thermodynamic and kinetic drivers of these reactions, researchers can implement the provided self-validating protocols to reliably synthesize highly functionalized azetidines.

Part 1: The Pharmacological Rationale

The incorporation of azetidines into drug candidates is rarely an accident; it is a calculated structural intervention. The inherent ring strain of azetidine (~25.2 kcal/mol) forces the substituents into highly specific spatial orientations, which can dramatically alter target-binding affinity.

Recent breakthroughs in [1] have demonstrated that "angular" spirocyclic azetidines occupy entirely different regions of chemical space compared to their "linear" counterparts or traditional piperazines. Replacing a six-membered heterocycle with an azetidine typically increases nitrogen basicity while simultaneously lowering lipophilicity—a highly desirable combination for improving aqueous solubility and oral bioavailability.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

Quantitative data summarizing the structural and physicochemical advantages of the azetidine scaffold.

ScaffoldRing SizeRing Strain (kcal/mol)Relative Basicity (pKa)Lipophilicity Contribution3D Vector Profile
Piperidine 6~0.0High (~11.2)HighEquatorial/Axial
Morpholine 6~0.0Moderate (~8.3)LowEquatorial/Axial
Pyrrolidine 5~6.0High (~11.3)ModerateEnvelope
Azetidine 4~25.2High (~10.4)Low-ModeratePuckered (High Rigidity)

Part 2: Core Synthetic Strategies & Mechanistic Causality

Synthesizing a four-membered ring is thermodynamically challenging. Traditional methods relying on intermolecular cyclization of 1,3-amino alcohols often suffer from low yields due to competing oligomerization. To overcome this, modern synthesis relies on either leveraging pre-existing ring systems or utilizing high-energy photochemical states.

Strategy A: Ring Contraction of Pyrrolidinones

Pioneered by the [2], this method provides a highly efficient entry to


-acylated azetidines.

The Causality of the Reagents: Why utilize a mixed solvent system of MeCN/MeOH (9:1) with


? The reaction requires a delicate balance. Methanol acts as the primary nucleophile. The 

deprotonates the methanol, allowing it to attack the N-activated amide carbonyl of the

-bromo-N-sulfonylpyrrolidinone. This triggers an N–C(O) bond cleavage, generating a transient

-positioned amide anion. Acetonitrile (MeCN) is crucial as a polar aprotic co-solvent; it keeps the amide anion highly reactive (unsolvated) so that it can rapidly execute an intramolecular

displacement of the

-bromide before side reactions occur.

RingContraction A α-bromo-N-sulfonyl- pyrrolidinone B Nucleophilic Attack (MeOH / K2CO3) A->B 60 °C C N-C(O) Cleavage (Amide Anion Intermediate) B->C Ring Opening D Intramolecular SN2 Cyclization C->D Bromide Displacement E N-sulfonylazetidine + Methyl Ester D->E Formal Contraction

Fig 1: Mechanistic pathway of pyrrolidinone ring contraction to N-sulfonylazetidine.

Strategy B: Visible-Light-Mediated Aza Paternò-Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene is theoretically the most direct route to azetidines. However, direct UV excitation of imines typically results in rapid radiationless decay via C=N bond rotation, neutralizing the reaction.

The Causality of the Reagents: The [3] elegantly bypassed this by using an Iridium(III) photocatalyst (e.g.,


) and blue LED irradiation. The Ir(III) catalyst absorbs the visible light and undergoes intersystem crossing to a long-lived triplet state. Through a Dexter energy transfer mechanism, it selectively excites a 2-isoxazoline-3-carboxylate substrate to its triplet state (

). This triplet state is immune to the rapid radiationless decay of singlet imines, providing a sufficiently long lifetime to engage unactivated alkenes in a highly diastereoselective [2+2] cycloaddition.

AzaPaternoBuchi A Isoxazoline-3-carboxylate (Ground State) C Triplet Energy Transfer (Dexter Mechanism) A->C B Ir(III) Photocatalyst Excitation (Blue LED) B->C D Triplet Excited State (T1) C->D E Alkene Addition ([2+2] Cycloaddition) D->E Overcomes radiationless decay F Bicyclic Azetidine Product E->F High diastereoselectivity

Fig 2: Photochemical Aza Paternò-Büchi pathway via triplet energy transfer.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm mechanistic progression.

Protocol 1: Synthesis of N-Sulfonylazetidines via Ring Contraction

Objective: Conversion of


-bromo-N-sulfonylpyrrolidinone to N-sulfonylazetidine.
Table 2: Optimization Data for Ring Contraction

Quantitative summary of reaction conditions demonstrating the necessity of thermal activation and base stoichiometry.

Base (Equiv)Solvent SystemTemperatureTimeIsolated Yield (%)

(1.0)
MeCN25 °C12 h< 10%

(3.0)
MeCN/MeOH (9:1)25 °C12 h45%

(3.0)
MeCN/MeOH (9:1) 60 °C 3 h 99%

(3.0)
THF/MeOH (9:1)60 °C3 h72%

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -bromo-N-sulfonylpyrrolidinone (1.0 mmol) in a pre-mixed solvent system of anhydrous MeCN and MeOH (9:1 ratio, 10 mL total volume).
    
  • Base Addition: Add anhydrous

    
     (3.0 mmol, 3.0 equiv) in a single portion. Causality Check: Ensure the 
    
    
    
    is finely powdered to maximize surface area for the heterogeneous deprotonation of MeOH.
  • Thermal Activation: Attach a reflux condenser and heat the suspension to 60 °C using an oil bath.

  • Self-Validation Checkpoint (1.5 Hours): Withdraw a 50

    
    L aliquot, filter through a silica plug, and analyze via LC-MS. You should observe the transient appearance of the acyclic methyl ester intermediate (Mass = 
    
    
    
    ) alongside the emerging azetidine product mass (Mass =
    
    
    ). If the intermediate is pooling, verify the reaction temperature is strictly at 60 °C.
  • Workup: After 3 hours, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous

    
     (10 mL).
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-sulfonylazetidine.
    
Protocol 2: Visible-Light-Mediated Intermolecular Aza Paternò-Büchi Reaction

Objective: Synthesis of highly functionalized bicyclic azetidines from 2-isoxazoline-3-carboxylates and unactivated alkenes.

Step-by-Step Methodology:

  • Reaction Assembly: In a clear glass vial equipped with a PTFE septum, add the 2-isoxazoline-3-carboxylate substrate (0.1 mmol, 1.0 equiv), the unactivated alkene (0.5 mmol, 5.0 equiv), and the photocatalyst

    
     (2.0 mol%).
    
  • Degassing (Critical Step): Dissolve the mixture in anhydrous acetonitrile (1.0 mL, 0.1 M). Sparge the solution with Argon for exactly 15 minutes. Causality Check: Oxygen is a potent triplet state quencher. Failing to rigorously degas the solvent will result in oxygen quenching the Ir(III) triplet state, halting the catalytic cycle entirely.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 40W Blue LEDs (

    
     = 427 nm). Irradiate the mixture at room temperature for 16 hours. Ensure a cooling fan is active to prevent thermal background reactions.
    
  • Self-Validation Checkpoint: Monitor the reaction via

    
     NMR by taking a small aliquot and checking for the disappearance of the isoxazoline C=N proton resonance and the appearance of the highly shielded azetidine ring protons (~3.0 - 4.5 ppm).
    
  • Purification: Concentrate the crude mixture under reduced pressure. Purify directly via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the functionalized azetidine.

References

  • Kirichok, A. A., et al. (2024). "Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery." Angewandte Chemie International Edition. Available at:[Link]

  • Blanc, A., et al. (2014). "Synthesis of N-sulfonylazetidines via ring contraction of α-bromo-N-sulfonylpyrrolidinones." Chemical Communications. Available at:[Link]

  • Becker, M. R., Wearing, R. R., & Schindler, C. S. (2020). "Synthesis of azetidines via visible-light-mediated intermolecular[2+2] photocycloadditions." Nature Chemistry. Available at:[Link]

  • Mughal, H., & Szostak, M. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry. Available at:[Link]

Exploratory

Thioamides in Medicinal Chemistry: Physicochemical Precision and Therapeutic Utility

The following technical guide is structured to provide a high-level, mechanistic analysis of thioamides in medicinal chemistry, moving from fundamental physicochemistry to clinical application and synthetic methodology....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a high-level, mechanistic analysis of thioamides in medicinal chemistry, moving from fundamental physicochemistry to clinical application and synthetic methodology.

Executive Summary

The thioamide functionality (


) represents a high-value bioisostere of the amide bond, offering a unique strategic lever in drug design.[1][2][3][4] While structurally analogous to amides, thioamides introduce profound electronic and steric changes—specifically increased lipophilicity, altered hydrogen bonding capability, and restricted conformational flexibility.[3][5] This guide analyzes the utility of thioamides in enhancing proteolytic stability, their complex metabolic profiles (including bioactivation and toxicity), and the synthetic protocols required for their precise installation.[5][6]

Part 1: Physicochemical Foundation

The Sulfur Effect: Electronic and Steric Divergence

Replacing the carbonyl oxygen of an amide with sulfur results in significant physicochemical perturbations due to sulfur’s larger van der Waals radius (1.85 Å vs. 1.40 Å) and lower electronegativity (2.58 vs. 3.44).

Key Consequence: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond is longer and more polarizable than the 

bond. The resonance contribution from the nitrogen lone pair to the thiocarbonyl carbon is more significant in thioamides, leading to a higher rotational barrier around the

bond. This restricts conformational freedom, which can be exploited to lock bioactive peptides into specific secondary structures (e.g.,

-turns).
Data Summary: Amide vs. Thioamide
PropertyAmide (

)
Thioamide (

)
Medicinal Chemistry Impact
Bond Length (

)
1.23 Å1.71 ÅSteric bulk; alters binding pocket fit.
Rotational Barrier ~17 kcal/mol~22 kcal/molHigher rigidity; conformational locking.
H-Bond Donor (NH) ModerateStrongerLower pKa of NH makes it a better donor.
H-Bond Acceptor (

)
StrongWeakSulfur is a poor H-bond acceptor (soft base).
Lipophilicity (

)
Reference+0.5 to +1.0Enhanced membrane permeability.
Proteolytic Stability LowHighResistance to standard proteases.
Visualization: Electronic Resonance & Isosterism

The following diagram illustrates the resonance structures that dictate the planar geometry and rotational barrier of the thioamide bond.

ThioamideResonance cluster_0 Amide Resonance cluster_1 Thioamide Resonance (Enhanced) A1 Neutral Form R-C(=O)-N A2 Zwitterionic Form R-C(O-)=N+ A1->A2 Resonance T2 Zwitterionic Form R-C(S-)=N+ A2->T2 S substitution increases C-N double bond character T1 Neutral Form R-C(=S)-N T1->T2 Stronger Contribution (Higher Rotational Barrier)

Figure 1: Comparative resonance structures highlighting the increased zwitterionic character in thioamides, leading to higher rotational barriers and conformational rigidity.

Part 2: Biological Implications & Metabolism

Protease Resistance vs. Metabolic Liability

A critical dichotomy exists in the use of thioamides:

  • Serum Stability: The

    
     bond is a poor substrate for proteases that rely on the oxyanion hole mechanism (e.g., serine proteases). This makes thioamide-modified peptides highly stable in plasma.
    
  • Hepatic Liability: While stable in serum, thioamides are chemically active in the liver. Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) can oxidize the sulfur atom.[7]

The S-Oxidation Pathway

Metabolic oxidation converts the thioamide to a sulfine (S-oxide), which can be further oxidized to a reactive sulfene or desulfurated to the amide. This pathway is the mechanism of action for certain prodrugs but also the source of hepatotoxicity for others.

  • Bioactivation (Therapeutic): In Tuberculosis treatment, Ethionamide is inert until oxidized by the bacterial enzyme EthA.[4]

  • Toxicity (Adverse): Thioacetamide is hepatotoxic because its S-oxide metabolites modify hepatic macromolecules.[8][9]

EthionamideActivation Prodrug Ethionamide (Prodrug) (Inactive) S_Oxide Ethionamide S-Oxide (Reactive Sulfine) Prodrug->S_Oxide Oxidation by EthA Enzyme EthA Enzyme (Monooxygenase) Enzyme->Prodrug Adduct Ethionamide-NAD Adduct (Active Inhibitor) S_Oxide->Adduct Reaction with NAD+ Target InhA Inhibition (Mycolic Acid Synthesis Block) Adduct->Target Binding

Figure 2: The bioactivation pathway of Ethionamide. The thioamide is oxidized by EthA to an S-oxide, which forms a covalent adduct with NAD, inhibiting the InhA enzyme.[4]

Part 3: Therapeutic Case Studies

Infectious Disease: Ethionamide (Trecator)
  • Indication: Multidrug-resistant Tuberculosis (MDR-TB).

  • Mechanism: As illustrated above, it acts as a prodrug.[3][4] The thioamide moiety is essential; the corresponding amide is inactive because it cannot undergo the specific oxidative activation required to form the NAD adduct.

  • Clinical Insight: Co-administration with boosters that inhibit EthA repressors (like EthR inhibitors) is a current area of research to increase potency and reduce dosage-related toxicity.

Endocrinology: Propylthiouracil (PTU)
  • Indication: Hyperthyroidism (Graves' disease).

  • Mechanism: PTU contains a cyclic thioamide (thiourea) motif. It inhibits thyroperoxidase (TPO) , blocking the iodination of tyrosine residues in thyroglobulin. Crucially, it also inhibits the peripheral conversion of T4 to T3 (5'-deiodinase), a feature unique to PTU compared to Methimazole.

  • Structural Role: The sulfur atom coordinates with the heme iron in the active site of TPO, acting as a suicide substrate.

Part 4: Synthetic Methodologies

Protocol: Thionation using Lawesson’s Reagent

The most robust method for converting an amide to a thioamide is using Lawesson’s Reagent (LR). This reagent is preferred over


 due to higher solubility and cleaner workup profiles.
Experimental Workflow
  • Reagents:

    • Substrate: Amide (1.0 equiv).

    • Reagent: Lawesson’s Reagent (0.5–0.6 equiv). Note: LR transfers two sulfur atoms.

    • Solvent: Anhydrous Toluene or THF (dryness is critical as LR hydrolyzes).

  • Procedure:

    • Dissolve the amide in anhydrous toluene under an inert atmosphere (

      
       or Ar).
      
    • Add Lawesson’s Reagent.[6][10]

    • Reflux the mixture (80–110°C) for 2–12 hours. Monitor via TLC (Thioamides are typically less polar and move higher on silica than corresponding amides).

    • Workup: Cool to RT. Evaporate solvent. The residue is often a slurry.

    • Purification: Flash column chromatography. Note: Thioamides can be sensitive to oxidation on silica; perform chromatography rapidly.

Mechanism of Action

Lawesson's reagent exists in equilibrium with a dithiophosphine ylide, which reacts with the amide carbonyl in a [2+2] cycloaddition manner (Wittig-like mechanism), exchanging Oxygen for Sulfur.

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active Monomer) LR_Dimer->Ylide Dissociation (Heat) Intermediate Thia-oxaphosphetane (4-Membered Ring) Ylide->Intermediate + Amide [2+2] Cycloaddition Product Thioamide Product (R-CS-NR'R'') Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Figure 3: Synthetic mechanism for thionation. The active monomeric ylide undergoes a [2+2] cycloaddition with the amide carbonyl, driven by the formation of the stable P=O bond.

References

  • Thioamide Bioisosterism in Drug Design. Journal of Medicinal Chemistry. (2024). Overview of bioisosteric applications.

  • Mechanism of Action of Ethionamide. Nature Structural & Molecular Biology. Detailed structural analysis of the EthA-mediated activation.

  • Thioamides as Fluorescence Quenching Probes. Journal of the American Chemical Society. Applications in peptide folding studies.

  • Lawesson’s Reagent in Organic Synthesis. Tetrahedron. Comprehensive review of thionation methodologies.

  • Metabolism and Toxicity of Thioacetamide. Toxicology and Applied Pharmacology. Mechanistic insights into S-oxidation and hepatotoxicity.

Sources

Foundational

Properties of N-Boc Protected Heterocyclic Compounds

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting strategy in heterocyclic chemistry, offering...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting strategy in heterocyclic chemistry, offering a unique balance of steric bulk, electronic deactivation, and orthogonal stability. Unlike simple alkyl amines, N-Boc protection of heterocycles (e.g., indoles, pyrroles, imidazoles) fundamentally alters the aromatic ring's reactivity, enabling regioselective transformations that are otherwise impossible.

This guide moves beyond standard textbook definitions to explore the physicochemical anomalies (such as NMR rotamers), directed lithiation capabilities , and self-validating deprotection protocols required for high-integrity drug discovery workflows.

Mechanistic Foundations & Electronic Effects

Installing a Boc group on a heterocyclic nitrogen does more than mask a proton; it acts as a strong electron-withdrawing group (EWG) via the carbamate carbonyl.

  • pKa Modulation: N-Boc attachment dramatically lowers the pKa of the remaining ring protons, often making C2-protons more acidic (inductive effect).

  • Regioselectivity Switch:

    • Natural State: Indole is naturally nucleophilic at C3.

    • N-Boc State: The EWG nature deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but coordinates lithiation at C2 via the Complex Induced Proximity Effect (CIPE) .

  • Steric Shielding: The bulky tert-butyl group effectively blocks nucleophilic attack at the protected nitrogen and adjacent sites, preventing N-oxidation or unwanted alkylation.

Installation Protocols: From Standard to Green Chemistry

Standard DMAP-Catalyzed Protocol

The most robust method utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This system is self-driving due to the release of CO₂ gas.

The Mechanism: DMAP attacks Boc₂O to form a reactive N-Boc-pyridinium species. This intermediate is highly electrophilic, allowing even poor nucleophiles (like electron-deficient indoles) to react.

DMAP_Catalysis Boc2O Boc2O Inter [N-Boc-DMAP]+ (Active Species) Boc2O->Inter Nucleophilic Attack DMAP DMAP (Cat.) DMAP->Inter Product N-Boc Product Inter->Product Acyl Transfer Waste CO2 (Gas) + t-BuOH Inter->Waste Byproducts Substrate Heterocycle (N-H) Substrate->Product Product->DMAP Regenerate Cat.

Figure 1: Catalytic cycle of DMAP-mediated N-Boc protection. Note the regeneration of DMAP and irreversible gas evolution.

Step-by-Step Workflow:

  • Dissolution: Dissolve heterocycle (1.0 equiv) in dry DCM or THF.

  • Base Addition: Add TEA or DIPEA (1.1–1.5 equiv) to neutralize generated acid.

  • Catalyst: Add DMAP (0.1–0.2 equiv). Caution: Exothermic.

  • Reagent: Add Boc₂O (1.1–1.5 equiv) portion-wise.

    • Self-Validation: Observe CO₂ bubbling. Reaction is typically done when bubbling ceases and TLC shows a significant Rf shift (product is less polar than starting material).

Catalyst-Free "Green" Acceleration

For sensitive substrates, use alcohol-acceleration .

  • Protocol: Reflux the amine and Boc₂O in Methanol or Ethanol.

  • Why it works: The solvent acts as a hydrogen-bond donor, activating the Boc₂O carbonyl without requiring exogenous base.

Physicochemical Characterization: The Rotamer Trap

A critical "gotcha" in N-Boc heterocyclic chemistry is the appearance of NMR Rotamers . Due to the partial double-bond character of the N-C(O) carbamate bond, rotation is restricted at room temperature.

NMR Diagnostic Signatures
FeatureObservationInterpretation
¹H NMR (Aliphatic) Singlet, ~1.6 ppm (9H)Diagnostic tert-butyl group.
¹H NMR (Aromatic) Broadening or SplittingRotamers. Slow exchange on NMR timescale results in two distinct sets of signals (e.g., 2:1 ratio).
¹³C NMR ~28 ppm (3C, q)Methyl carbons of t-butyl.
¹³C NMR ~80-85 ppm (1C, s)Quaternary carbon of t-butyl.
¹³C NMR ~150 ppm (1C, s)Carbamate Carbonyl (C=O).

Expert Insight: If your NMR shows "impurities" that integrate perfectly to the main product ratio (e.g., a "shadow" spectrum), do not purify yet. Run a Variable Temperature (VT) NMR at 50-60°C. If the peaks coalesce into sharp singlets, they are rotamers, not impurities.

Stability Matrix
ConditionStability StatusNotes
Aqueous Acid (HCl/H₂SO₄) Unstable Rapid deprotection.
Lewis Acids (AlCl₃, BF₃) Unstable Can trigger cleavage or rearrangement.
Aqueous Base (NaOH/KOH) Stable Resistant to hydrolysis up to moderate heat.
Nucleophiles (Grignard/Li) Conditional Stable at low temp (-78°C). Attack at C=O possible at RT.
Hydrogenation (H₂/Pd) Stable Orthogonal to Cbz/Bn removal.
Thermal Unstable >150°C Thermolysis to isobutene + CO₂.

Reactivity: Directed Ortho Metalation (DoM)

The N-Boc group is a powerful Directing Metalation Group (DMG) .

  • Mechanism: The carbonyl oxygen coordinates Lithium (e.g., from n-BuLi or LTMP).

  • Regioselectivity: This coordination holds the base in proximity to the C2-proton (ortho position), overriding the natural reactivity of the heterocycle.

  • Application: This allows the synthesis of 2-substituted indoles/pyrroles, which are difficult to access via standard electrophilic substitution (which favors C3).

Deprotection & Scavenging: The Self-Validating Protocol

Removing the Boc group is acid-catalyzed, but for electron-rich heterocycles (like indole or pyrrole), simple acid treatment is dangerous. The tert-butyl cation generated is an electrophile that will re-attach to the carbon ring (C-alkylation), creating an irreversible impurity.

The Solution: Cation Scavengers.

Deprotection_Scavenging Start N-Boc Heterocycle Inter Protonated Carbamate Start->Inter + H+ Acid TFA or HCl Frag Fragmentation Inter->Frag Cation t-Butyl Cation [t-Bu]+ Frag->Cation Product Free Amine (Salt) Frag->Product - CO2 Trap Scavenged Adduct (Safe Waste) Cation->Trap + Scavenger (Fast) SideRxn C-Alkylation (Impurity) Cation->SideRxn No Scavenger (Slow) Product->SideRxn Electrophilic Attack Scavenger Scavenger (TIS / Thioanisole)

Figure 2: Deprotection pathway highlighting the critical role of scavengers in preventing irreversible C-alkylation side reactions.

The "Cocktail" Protocol

For high-value heterocyclic substrates, avoid neat TFA. Use a scavenger cocktail:

  • Preparation: Dissolve substrate in DCM (0.1 M).

  • Scavenger: Add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v).

    • Why TIS? It is a hydride donor that rapidly quenches the t-butyl cation to isobutane (gas/inert).

    • Why Water? Hydrolyzes any tert-butyl esters formed.

  • Acid: Add TFA (50% v/v).

  • Monitoring (Self-Validation):

    • Reaction is complete when the t-butyl singlet (~1.6 ppm) disappears.

    • Mass Spec should show M-100 mass shift.

    • Success Indicator: No +56 mass peaks (indicates t-butyl alkylation) in LCMS.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. Link

  • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2] J. Org.[3][4][5] Chem. 2000, 65, 6368–6380. Link

  • Vilaivan, T. Alcohol Speed up Boc Protection of Primary Amines. Tetrahedron Lett. 2006, 47, 6739–6742. Link

  • Snieckus, V. Directed Ortho Metalation.[4][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev. 1990, 90, 879–933. Link

  • BenchChem Technical Support. Scavengers for Boc Deprotection to Prevent Side Reactions.Link

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).Link

Sources

Exploratory

The Kinetic Lens: A Technical Guide to Small Molecule Enzyme Inhibitor Discovery

Introduction: Beyond the Lock and Key The discovery of small molecule enzyme inhibitors has evolved from serendipitous phenotypic screening to a rational, kinetically driven discipline. While the "lock and key" analogy r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Lock and Key

The discovery of small molecule enzyme inhibitors has evolved from serendipitous phenotypic screening to a rational, kinetically driven discipline. While the "lock and key" analogy remains a useful heuristic, modern drug discovery demands a dynamic understanding of the "induced fit," thermodynamic stability, and the temporal aspects of binding.

This guide addresses the core technical workflow for identifying, validating, and optimizing enzyme inhibitors. It moves beyond basic protocols to examine the why—the kinetic and thermodynamic principles that distinguish a true drug candidate from a false positive.

Phase 1: Target Validation & Assay Development

Before a single compound is screened, the biological interrogation system must be rigorously validated. A common failure mode in drug discovery is screening against an artifactual "target" defined by poor assay conditions rather than physiological reality.

Defining Kinetic Parameters ( and )

To screen for inhibitors, you must first understand the substrate. The Michaelis-Menten constant (


) is critical because it dictates the sensitivity of your assay to different types of inhibitors.
  • Competitive Inhibitors: Best detected when

    
    .[1] If 
    
    
    
    , the high substrate concentration will outcompete the inhibitor, leading to false negatives.
  • Uncompetitive Inhibitors: Best detected when

    
    .
    
  • Non-competitive Inhibitors: Generally independent of

    
    .
    

Protocol: Determination of


 
  • Preparation: Prepare a 2-fold serial dilution of the substrate in assay buffer (8–12 points).

  • Initiation: Add a fixed concentration of enzyme (determined previously to be within the linear range of product formation).

  • Measurement: Monitor product formation continuously (kinetic mode) or at a fixed endpoint.

  • Analysis: Fit the initial velocity (

    
    ) vs. substrate concentration (
    
    
    
    ) to the Michaelis-Menten equation using non-linear regression.
The Z-Factor: Statistical Rigor

The Z-factor (or Z') is the industry standard for measuring the quality of an HTS assay.[2] It quantifies the separation between the positive control (fully inhibited) and negative control (DMSO/vehicle).



  • Interpretation:

    • 
      : Ideal (Hypothetical).
      
    • 
      : Excellent assay.
      
    • 
      : Marginal; screening possible but high false-positive rate.
      
    • 
      : Unusable.
      
Visualization: The Assay Development Loop

AssayDevelopment Reagents Reagent Quality Control (Purity, Stability) Linearity Enzyme Linearity (Time & Concentration) Reagents->Linearity Km_Det Km Determination (Substrate Titration) Linearity->Km_Det Optimization Buffer Optimization (pH, Salts, Detergents) Km_Det->Optimization If Low Signal Z_Factor Z-Factor Validation (Plate Uniformity) Km_Det->Z_Factor Optimization->Km_Det Iterative Loop Z_Factor->Optimization If Z < 0.5 Screen Ready for Screen Z_Factor->Screen If Z > 0.5

Figure 1: The iterative cycle of assay development. Note the critical feedback loop between Z-factor validation and buffer optimization.

Phase 2: High-Throughput Screening (HTS) & Hit Triage

Detection Modalities

Choosing the right readout is a balance between sensitivity, cost, and interference susceptibility.

ModalityMechanismProsCons
Absorbance Light attenuation by productLow cost, simple equipmentLow sensitivity, prone to compound interference (color).
Fluorescence Intensity (FI) Fluorophore excitation/emissionHigh sensitivityProne to autofluorescence and quenching by library compounds.
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferVery robust, low backgroundRequires expensive reagents (Eu/Tb cryptates), complex assay design.
Mass Spectrometry (RapidFire) Direct mass detectionLabel-free, direct measurementHigh capital cost, lower throughput than optical methods.
The PAINS Trap

A critical step in triage is removing Pan-Assay Interference Compounds (PAINS) .[3] These are compounds that appear active in multiple assays not because they inhibit the target specificially, but because they are:

  • Aggregators: Form colloidal aggregates that sequester the enzyme.

  • Redox Cyclers: Generate hydrogen peroxide, oxidizing the enzyme.

  • Covalent Reactors: Non-specifically modify protein residues.

Expert Insight: Always cross-reference hits against the Baell & Holloway filters [1]. If a hit contains a rhodanine, ene-rhodanine, or phenol-sulfonamide moiety, treat it with extreme skepticism.

Phase 3: Mechanism of Action (MoA) & Kinetic Characterization

Once hits are confirmed, the focus shifts from "Does it work?" to "How does it work?"

vs.

The


 is an operational parameter dependent on assay conditions (specifically substrate concentration). The Inhibition Constant (

) is an intrinsic thermodynamic constant.

For competitive inhibitors, the Cheng-Prusoff Equation [2] bridges the gap:



  • Implication: If you run your screen at

    
    , then 
    
    
    
    .
  • Warning: This equation only applies to competitive inhibition. Applying it to non-competitive inhibitors yields incorrect affinity data.

Visualization: Modes of Inhibition[4]

InhibitionModes E Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I (Competitive) E->EI +I S Substrate (S) P Product (P) ES->P Catalysis ESI ESI Complex (Inactive) ES->ESI +I (Non-Comp) I_Comp Comp. Inhibitor I_Non Non-Comp. Inhibitor EI->ESI +S

Figure 2: Kinetic pathways of inhibition. Competitive inhibitors (dashed red) compete for free enzyme. Non-competitive inhibitors (dotted red) bind both E and ES complexes.

Phase 4: Lead Optimization & Residence Time

The Temporal Dimension

Traditional drug discovery optimized for affinity (


 or 

). However, in vivo efficacy often correlates better with Residence Time (

)—how long the drug stays bound to the target [3].[4]


A compound with a slow off-rate (


) can maintain inhibition even after the free drug has been cleared from the system (Target Occupancy > Plasma Exposure).
Protocol: Jump-Dilution Assay for Residence Time

To measure


:
  • Incubate: Pre-incubate Enzyme and Inhibitor at high concentrations (

    
    ) to reach equilibrium.
    
  • Dilute: Rapidly dilute the mixture 100-fold into a solution containing saturating substrate.

  • Monitor: Measure the recovery of enzymatic activity over time.

  • Analysis: The recovery curve fits to an exponential function where the rate constant corresponds to

    
    .
    

References

  • Baell, J. B., & Holloway, G. A. (2010).[5][6][7][8] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3][5][6][7] Journal of Medicinal Chemistry. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[9] A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[10] Journal of Biomolecular Screening. [Link]

  • NCBI Assay Guidance Manual.[11] (2012).[1][12] Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

Sources

Foundational

The Azetidine Ring as a Proline Bioisostere: A Technical Guide for Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another tha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. Proline, a unique proteinogenic secondary amino acid, imparts critical conformational constraints on peptides and proteins, making it a frequent target for bioisosteric replacement. This guide provides an in-depth technical exploration of the azetidine ring, specifically L-azetidine-2-carboxylic acid (Aze), as a proline bioisostere. We will dissect the nuanced structural and conformational differences between the four-membered azetidine and the five-membered pyrrolidine ring of proline, detail synthetic strategies, and evaluate the profound implications of this substitution on peptide structure, metabolic stability, and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful bioisosteric tool to overcome design challenges and unlock new therapeutic potential.

The Rationale for Proline Bioisosteres: Beyond the Pyrrolidine Ring

Proline's distinctive cyclic structure, where the side chain loops back to form a covalent bond with the backbone nitrogen, confers unparalleled conformational rigidity.[1] This rigidity is fundamental to its role in protein architecture, notably in the formation of reverse turns (specifically β-turns) and polyproline helices, which are critical for protein-protein interactions.[1][2] However, the very properties that make proline a unique structural element also present challenges in drug design, including susceptibility to certain metabolic pathways and a defined, sometimes suboptimal, conformational space.

The goal of a proline bioisostere is not merely to replace the pyrrolidine ring but to modulate its properties in a predictable manner. An ideal bioisostere should:

  • Introduce novel conformational constraints.

  • Alter the vectoral projection of side chains to explore new binding interactions.

  • Enhance metabolic stability against enzymatic degradation.

  • Improve physicochemical properties such as solubility and lipophilicity.[3]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in this context.[3][4] Its journey from a synthetic curiosity, first synthesized in 1888, to a key pharmacophore was significantly boosted by the discovery of naturally occurring L-azetidine-2-carboxylic acid in 1955, which hinted at its biological relevance.[4][5]

Structural and Conformational Analysis: Azetidine vs. Proline

The substitution of proline's five-membered ring with azetidine's four-membered ring introduces subtle yet profound changes in geometry and conformational preference. The inherent ring strain in the azetidine scaffold is a defining feature, placing it between the more strained aziridines and the less strained pyrrolidines.[6]

Key Structural Differences:

  • Ring Pucker: The five-membered proline ring exists in two primary puckered conformations (Cγ-endo and Cγ-exo). The smaller, more strained azetidine ring is comparatively planar, which significantly alters the orientation of substituents.[7]

  • Bond Angles and Dihedrals: The change in ring size leads to notable shifts in backbone bond angles and the accessible range of phi (φ) and psi (ψ) dihedral angles, the primary determinants of peptide conformation.[8]

  • Conformational Flexibility: While seemingly more constrained, peptides containing azetidine can exhibit greater flexibility in certain contexts. This is due to a decrease in repulsive noncovalent interactions between the smaller ring and neighboring residues, which can destabilize ordered structures like the collagen triple helix.[9]

Caption: Structural and property comparison of L-Proline and L-Azetidine.

The Critical Shift from β- to γ-Turns

Perhaps the most significant consequence of the Pro-to-Aze substitution is the shift in reverse turn preference. While proline and its derivatives are well-established inducers of β-turns (a ten-membered hydrogen-bonded ring), the conformational constraints of the azetidine ring force the peptide backbone to preferentially adopt γ-turn conformations (a seven-membered hydrogen-bonded ring).[2][10][11][12] This fundamental change in secondary structure provides a powerful tool for medicinal chemists to manipulate peptide and peptidomimetic conformations to achieve desired biological outcomes.

G cluster_beta β-Turn (Proline-induced) cluster_gamma γ-Turn (Azetidine-induced) C1 Cα(i) N2 N(i+1) C1->N2 N8 N(i+3) C1:e->N8:w H-bond (i to i+3) C3 Cα(i+1) N2->C3 C4 C'(i+1) C3->C4 N5 N(i+2) C4->N5 C6 Cα(i+2) N5->C6 C7 C'(i+2) C6->C7 C7->N8 C9 Cα(i+3) N8->C9 gC1 Cα(i) gN2 N(i+1) gC1->gN2 gN5 N(i+2) gC1:e->gN5:w H-bond (i to i+2) gC3 Cα(i+1) gN2->gC3 gC4 C'(i+1) gC3->gC4 gC4->gN5

Caption: Comparison of β-Turn and γ-Turn secondary structures.

Synthesis of L-Azetidine-2-Carboxylic Acid

The synthesis of the strained azetidine ring presents a significant chemical challenge.[3] However, efficient and scalable routes have been developed, making this valuable building block accessible for drug discovery programs. A common and cost-effective strategy begins with L-aspartic acid.[13]

start L-Aspartic Acid step1 Protection & Esterification (e.g., Boc protection, TMSCl) start->step1 2 steps step2 Selective Reduction (e.g., NaBH4, EtOCOCl) step1->step2 2 steps step3 Activation of Hydroxyl (e.g., TsCl, Iodination) step2->step3 2 steps step4 Intramolecular Cyclization (Base-mediated C-N bond formation) step3->step4 1 step step5 Deprotection (e.g., TFA, Mg/MeOH) step4->step5 ~2 steps end L-Azetidine-2-Carboxylic Acid step5->end

Caption: High-level workflow for the synthesis of L-Azetidine-2-Carboxylic Acid.

Protocol 1: Multigram-Scale Synthesis of L-Azetidine-2-Carboxylic Acid

This protocol is adapted from established chromatography-free methods, which are ideal for large-scale synthesis.[13] The causality behind this multi-step approach lies in the strategic manipulation of functional groups on a cheap starting material (L-aspartic acid) to facilitate the challenging intramolecular cyclization required to form the strained four-membered ring.

Step-by-Step Methodology:

  • Starting Material Protection (2 steps):

    • Rationale: To prevent unwanted side reactions, the amine and one carboxylic acid group of L-aspartic acid must be protected.

    • Procedure: Start with 1 mole of L-aspartic acid. Perform selective esterification using chlorotrimethylsilane (TMSCl) followed by protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) to yield methyl N-Boc-L-aspartate. This intermediate can be purified by pH-controlled extraction, avoiding chromatography.

  • Functional Group Manipulation (2 steps):

    • Rationale: The β-carboxyl group must be converted into a leaving group, while the α-carboxyl group is protected as a tert-butyl ester.

    • Procedure: Perform tert-butyl esterification of the α-carboxyl group, followed by saponification of the β-methoxycarbonyl group to yield the desired intermediate (N-Boc-L-aspartic acid α-tert-butyl ester).

  • Reduction and Activation (3 steps):

    • Rationale: The remaining carboxylic acid is reduced to a primary alcohol, which is then converted into a good leaving group (e.g., an iodide) to prepare for cyclization.

    • Procedure: Reduce the carboxy moiety with NaBH₄ via a mixed acid anhydride to give tert-butyl N-Boc-L-homoserine. Activate the resulting hydroxyl group by reaction with p-toluenesulfonyl chloride (p-TsCl), followed by iodination to afford the key iodide intermediate.

  • Intramolecular Cyclization (1 step):

    • Rationale: This is the critical ring-forming step. A base is used to deprotonate the nitrogen of the Boc-carbamate, which then acts as a nucleophile, displacing the iodide to form the azetidine ring.

    • Procedure: Treat the iodide intermediate with a suitable base (e.g., sodium hydride) in a polar aprotic solvent like DMF to facilitate the intramolecular Sₙ2 reaction, yielding the protected azetidine ring.

  • Deprotection (2 steps):

    • Rationale: The protecting groups (Boc and tert-butyl) are removed to yield the final product.

    • Procedure: Remove the tosyl group using magnesium in methanol. Subsequently, treat with trifluoroacetic acid (TFA) to remove the Boc and tert-butyl groups, affording L-azetidine-2-carboxylic acid as a salt, which can be isolated and purified.

This self-validating system relies on standard transformations where intermediates can be characterized at each stage by NMR and mass spectrometry to ensure purity and identity before proceeding to the next step.

Biochemical and Drug Discovery Implications

The incorporation of azetidine motifs has become a validated strategy in modern drug discovery, conferring a range of beneficial properties.[6][14]

Drug NameTherapeutic AreaTargetRole of Azetidine Moiety
Cobimetinib OncologyMEK1/2 InhibitorEnhances metabolic stability and provides a key vector for binding.[14][15]
Baricitinib InflammationJAK1/JAK2 InhibitorImproves receptor selectivity and pharmacokinetic profile.[14]
Azelnidipine HypertensionCalcium Channel BlockerContributes to the molecule's overall 3D structure and metabolic properties.[4][14][15]

Metabolic Stability: The azetidine ring is often less susceptible to metabolic enzymes like cytochrome P450s compared to larger rings or acyclic fragments, leading to improved pharmacokinetic profiles.[3][14]

Toxicity and Misincorporation: It is crucial to acknowledge the inherent biological activity of L-azetidine-2-carboxylic acid itself. As a proline homologue, it can be mistakenly used in protein synthesis by most mammalian cells, evading the proof-reading mechanisms of prolyl-tRNA synthetases.[1][16] This misincorporation leads to the production of non-native proteins, inducing proteotoxic and endoplasmic reticulum (ER) stress.[16][17][18] While this is the basis for its natural toxicity, in the context of a synthetic drug, the azetidine moiety is a stable part of a larger molecule and is not typically a substrate for protein synthesis. However, understanding this underlying biology is essential for any researcher working with this scaffold.

Experimental Characterization of Azetidine-Containing Peptides

Confirming the conformational impact of an Aze-for-Pro substitution is a critical validation step. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis in solution.

Protocol 2: Conformational Analysis of Aze-containing Peptides by ¹H NMR

Rationale: This protocol aims to identify the presence of a γ-turn, which is characteristic of Aze incorporation. The key evidence is a short distance between specific protons (measured by NOE) and the reduced temperature dependence of an amide proton's chemical shift, indicating it is shielded from the solvent by participating in an intramolecular hydrogen bond.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Synthesize two analogous peptides (e.g., a tetrapeptide), one containing L-Pro and the other containing L-Aze at the same position.

    • Dissolve each peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., CDCl₃, which promotes intramolecular hydrogen bonds, or DMSO-d₆).

    • Add a TMS internal standard.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum at room temperature (e.g., 298 K) on a high-field spectrometer (≥500 MHz).

    • Assign all proton resonances using standard 2D techniques (COSY, TOCSY).

  • Temperature Coefficient Measurement:

    • Rationale: Amide protons involved in stable intramolecular hydrogen bonds (like those in a γ-turn) show a small change in chemical shift with temperature (typically < 3 ppb/K), whereas solvent-exposed protons show a much larger change.

    • Procedure: Acquire a series of 1D ¹H spectra over a range of temperatures (e.g., 298 K to 328 K in 5 K increments).

    • Plot the chemical shift of each amide proton against temperature. The slope of the resulting line is the temperature coefficient (Δδ/ΔT).

    • Interpretation: A low temperature coefficient for the amide proton of the residue at position i+2 relative to the Aze residue at position i is strong evidence for a γ-turn.

  • 2D NOESY/ROESY Acquisition:

    • Rationale: The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons. For a γ-turn, a key NOE is expected between the CαH of the Aze residue (i) and the NH of the following residue (i+1).

    • Procedure: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 200-400 ms).

    • Interpretation: The presence of a cross-peak between CαH(i) and NH(i+1) indicates these protons are close in space (< 5 Å), consistent with the formation of a turn structure. Compare the NOE patterns of the Aze- and Pro-containing peptides to highlight differences in their solution structures.

  • Data Synthesis:

    • Combine the temperature coefficient data with the NOE restraints. Conclusive evidence for a γ-turn in the Aze-peptide is the observation of both a low Δδ/ΔT for the relevant amide proton and key diagnostic NOEs, which would be absent or different in the Pro-peptide control.

Conclusion and Future Outlook

The azetidine ring is far more than a simple replacement for proline; it is a sophisticated tool for conformational control. Its ability to shift secondary structure preferences from β- to γ-turns, enhance metabolic stability, and provide novel exit vectors for side-chain interactions makes it an invaluable asset in modern medicinal chemistry.[2][3][14] While challenges in its synthesis and an awareness of the parent amino acid's inherent biological activity are necessary considerations, the demonstrated success of azetidine-containing therapeutics validates its status as a privileged scaffold.[14][15] Future advancements will likely focus on developing even more efficient and stereoselective synthetic routes and exploring the incorporation of substituted azetidines into more complex molecular architectures like constrained macrocycles to tackle increasingly difficult biological targets.[6][19]

References

  • Azetidines in medicinal chemistry: emerging applic
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.Net.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, Vol. 96, No. 12, 2018.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.
  • Azetidines, four-membered nitrogen heterocycles, have become privileged scaffolds in medicinal chemistry...
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed.
  • This figure shows the structures of proline (a), L-azetidine-2-carboxylic acid (Aze) (b), ß-lactam (c), nicotianamine (d), and mugineic acid (e).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Conformational Preferences of Proline Analogues with Different Ring Size.
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to St
  • Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
  • Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3.
  • Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PMC.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Europe PMC.

Sources

Exploratory

The Carbamothioyl Moiety: A Technical Guide to Structure, Synthesis, and Application

Executive Summary The carbamothioyl group (also known as the thiocarbamoyl group), defined by the moiety , represents the sulfur analogue of the ubiquitous carbamoyl functionality. While less common in nature than amides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamothioyl group (also known as the thiocarbamoyl group), defined by the moiety


 , represents the sulfur analogue of the ubiquitous carbamoyl functionality. While less common in nature than amides, this functional group is a powerhouse in synthetic organic chemistry—enabling radical deoxygenations and rearrangement reactions—and serves as a critical pharmacophore in medicinal chemistry, particularly in antifungal agents and enzyme inhibitors.

This guide provides a rigorous technical analysis of the carbamothioyl group, moving from quantum mechanical structural properties to practical synthetic protocols and medicinal applications.

Part 1: Structural Fundamentals & Physicochemical Properties

To understand the reactivity of the carbamothioyl group, one must first analyze the electronic distribution that distinguishes it from its oxygen counterpart (the carbamoyl group).

Electronic Structure and Resonance

The chemistry of the carbamothioyl group is dominated by the resonance interaction between the nitrogen lone pair and the thiocarbonyl (


) system.

Although sulfur and oxygen belong to the same group, the


 bond is significantly weaker and longer than the 

bond due to poor orbital overlap (

). This weakness enhances the contribution of the zwitterionic resonance structure (B in the diagram below), imparting significant double-bond character to the

bond.

Resonance cluster_0 Resonance Contribution StructA Structure A (Neutral) N-C(=S) StructB Structure B (Zwitterionic) N+=C-S- StructA->StructB Major Contribution (Weak C=S pi-bond) caption Fig 1. Resonance delocalization in carbamothioyl groups. Structure B contributes significantly due to the weak C=S bond.

Comparative Physicochemical Data

The enhanced resonance has measurable physical consequences: a higher rotational energy barrier around the C-N bond compared to amides, and a distinct lipophilicity profile.

PropertyCarbamoyl (

)
Carbamothioyl (

)
Impact on Reactivity/Bioactivity
Bond Length (C=X) 1.22 – 1.25 Å1.65 – 1.70 ÅC=S is more polarizable and nucleophilic (Soft Lewis Base).
Bond Length (C-N) 1.35 Å1.32 – 1.34 ÅShorter bond indicates higher double-bond character.
Rotational Barrier ~15-16 kcal/mol~17.5 kcal/molHigher rigidity; distinct "atropisomer-like" behavior in NMR.
H-Bonding Strong AcceptorWeak AcceptorSulfur is a poor H-bond acceptor; affects solubility and binding.
Lipophilicity Lower LogPHigher LogPThio-derivatives cross lipid membranes more easily.

Data synthesized from Wiberg et al. and dynamic NMR studies [1, 2].

Part 2: Synthetic Methodologies

Synthesis of carbamothioyl compounds generally proceeds via nucleophilic attack on a thiocarbonyl electrophile. Selection of the method depends on substrate sensitivity and safety constraints regarding thiophosgene.

Method A: The Thiophosgene Route (Classic)

Thiophosgene (


) is the most direct reagent but requires strict safety protocols due to high toxicity.
  • Mechanism: Sequential nucleophilic substitution.

  • Workflow: Amine (

    
    ) + 
    
    
    
    
    
    Thiocarbamoyl Chloride
    
    
    + Alcohol/Thiol
    
    
    Product.
Method B: The Thiocarbonyl Diimidazole (TCDI) Route (Safer)

For laboratory-scale synthesis, TCDI is the preferred "thiophosgene equivalent." It is a solid, non-volatile reagent that allows for stepwise addition.

Protocol: Synthesis of an O-Aryl Thiocarbamate Target: Precursor for Newman-Kwart Rearrangement.[1][2][3]

  • Activation: Dissolve TCDI (1.1 equiv) in anhydrous THF under inert atmosphere (

    
    ).
    
  • Addition 1: Add the phenol substrate (1.0 equiv) and imidazole (catalytic). Stir at reflux for 2-4 hours to form the O-aryl-1-imidazolecarbothioate intermediate.

  • Addition 2: Add the secondary amine (e.g., dimethylamine, 1.5 equiv). The amine is a stronger nucleophile than the phenol oxygen and displaces the imidazole.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole), dry over

    
    , and concentrate.
    

Part 3: Reactivity & Mechanistic Utility

The carbamothioyl group is not just a static structural motif; it is a "spring-loaded" functional group used to drive thermodynamic rearrangements and radical chemistry.

The Newman-Kwart Rearrangement (NKR)

The NKR is the gold standard for converting phenols into thiophenols.[2] It relies on the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1][2][3]

  • Driving Force: The high bond energy of

    
     (179 kcal/mol) vs. 
    
    
    
    (130 kcal/mol). The reaction is exothermic by ~13 kcal/mol [3].[2]
  • Mechanism: Intramolecular Nucleophilic Aromatic Substitution (

    
    ) via a 4-membered cyclic transition state.[1]
    

NKR_Mechanism Substrate O-Aryl Thiocarbamate (Ar-O-C(=S)-NMe2) TS Transition State (4-Membered Cyclic) High Energy (~35 kcal/mol) Substrate->TS Heat (200-300°C) Product S-Aryl Thiocarbamate (Ar-S-C(=O)-NMe2) TS->Product Irreversible Hydrolysis Thiophenol (Ar-SH) Product->Hydrolysis Base (NaOH/MeOH) caption Fig 2. The Newman-Kwart Rearrangement pathway.

Radical Deoxygenation (Barton-McCombie)

The thiocarbonyl sulfur is an excellent radical acceptor. In the Barton-McCombie reaction, an alcohol is converted to a thiocarbamate (or xanthate). Tributyltin hydride (


) attacks the sulfur, generating a carbon radical that fragments to release the oxygen, effectively reducing an alcohol to an alkane.

Part 4: Medicinal Chemistry Applications[4]

In drug design, the carbamothioyl group is often used as a bioisostere for amides or to target cysteine residues in enzymes covalently.

Case Study: Disulfiram (Antabuse)

Disulfiram is a symmetrical molecule containing two diethylthiocarbamoyl groups linked by a disulfide bond.

  • Target: Aldehyde Dehydrogenase (ALDH).[4][5][6][7][8]

  • Mechanism: Disulfiram acts as a "suicide substrate." The active site cysteine (Cys302) of ALDH attacks the disulfide bond of disulfiram.[4] This results in the formation of a mixed disulfide (thiocarbamoylation of the enzyme), locking the enzyme in an inactive state and preventing the metabolism of acetaldehyde [4].

Disulfiram_MOA Disulfiram Disulfiram (Et2N-C(=S)-S-S-C(=S)-NEt2) Complex Thiol-Disulfide Exchange Disulfiram->Complex Enzyme ALDH Active Site (Cys-SH) Enzyme->Complex Inhibited Inhibited Enzyme (Enzyme-S-S-C(=S)-NEt2) Complex->Inhibited Covalent Modification Leaving Leaving Group (Diethyldithiocarbamate) Complex->Leaving caption Fig 3. Mechanism of ALDH inhibition by Disulfiram.

Tolnaftate

Tolnaftate is an O-thiocarbamate antifungal. Unlike the highly reactive intermediates in synthesis, the thiocarbamate here is stable. It inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis. The lipophilic nature of the carbamothioyl group (LogP enhancement) is critical for its penetration into the fungal cell membrane.

Part 5: Experimental Protocols (Self-Validating)

Protocol: Microwave-Assisted Newman-Kwart Rearrangement

Traditional thermal rearrangement requires temperatures >250°C. Microwave irradiation allows for faster reaction times and precise control.

Materials:

  • O-(4-methoxyphenyl) dimethylthiocarbamate (Substrate)

  • Diphenyl ether (Solvent - high boiling point)

  • Microwave Reactor (e.g., Biotage Initiator)

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 mmol) in diphenyl ether (2 mL) in a microwave vial. Cap and crimp under argon.

  • Irradiation: Heat to 240°C for 20 minutes (fixed hold time).

    • Validation Check: Monitor pressure. If pressure exceeds 15 bar, the vial may vent. Diphenyl ether has low vapor pressure, making it ideal.

  • Workup: Cool to room temperature. The reaction mixture is often directly loaded onto a silica gel column.

  • Purification: Elute with Hexane/EtOAc (9:1). Diphenyl ether elutes first (non-polar), followed by the S-thiocarbamate product.

  • Confirmation:

    • IR Spectroscopy: Disappearance of

      
       stretch and appearance of strong 
      
      
      
      stretch at ~1650
      
      
      .
    • NMR: The N-Me protons often shift downfield slightly due to the change from

      
       to 
      
      
      
      anisotropy.

References

  • Wiberg, K. B., & Wang, Y. (2011). A comparison of some properties of C=O and C=S bonds. ARKIVOC, 2011(5), 45-56. Link

  • Velazquez, A., et al. (2007). Medium Effect on the Rotational Barrier of Carbamates and Its Sulfur Congeners. The Journal of Organic Chemistry, 72(8), 3074–3079. Link

  • Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Newman–Kwart Rearrangement. Journal of Organic Chemistry, 73(17), 6564–6572. Link

  • Lipsky, J. J., et al. (2001).[6] The role of the thiocarbamate metabolite in the inhibition of aldehyde dehydrogenase by disulfiram. Biochemical Pharmacology, 61(1), 127-133. Link

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Tert-Butyl Carbamates

Abstract The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and drug development, for the protection of amine functionalities.[1] Its widespread use necess...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and drug development, for the protection of amine functionalities.[1] Its widespread use necessitates robust and reliable analytical methods to confirm its presence, assess purity, and elucidate the structure of Boc-protected intermediates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize tert-butyl carbamates. This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights to ensure trustworthy and authoritative analytical outcomes.

The Central Role of the Boc Group: Why Spectroscopic Vigilance is Paramount

The efficacy of the Boc protecting group stems from its ability to be readily introduced and selectively cleaved under specific acidic conditions, while remaining stable to a wide range of other reagents.[2] This chemical duality makes it an invaluable tool. However, incomplete protection or unintended cleavage during a synthetic sequence can lead to a cascade of side reactions, yielding complex mixtures and compromising the integrity of the final product.

Therefore, rigorous spectroscopic analysis at each step is not merely a quality control measure; it is a fundamental component of a self-validating synthetic protocol. By understanding the characteristic spectroscopic "fingerprints" of the Boc group, chemists can confidently confirm its installation, monitor its stability throughout a reaction sequence, and verify its successful removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Boc-protected compounds, providing unambiguous information about the carbon-hydrogen framework.[3]

¹H NMR Spectroscopy: The Unmistakable Signature

The hallmark of a Boc-protected amine in a ¹H NMR spectrum is the signal from the nine equivalent protons of the tert-butyl group.[1]

  • Causality of the Signal: The three methyl groups of the tert-butyl moiety are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence means they experience the same local magnetic field, and thus resonate at the same frequency. The result is a sharp, intense singlet.

  • Characteristic Chemical Shift: This singlet typically appears in a relatively uncluttered region of the spectrum, between δ 1.40 and 1.50 ppm .[4] Its integration value of 9H provides definitive evidence for the presence of the intact tert-butyl group.

  • The Amide Proton (N-H): The proton on the carbamate nitrogen typically appears as a broad singlet. Its chemical shift is more variable (δ 4.5-5.5 ppm) and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, coupling to adjacent protons may be observed.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR confirms the presence of the tert-butyl protons, ¹³C NMR provides direct evidence for the carbamate functionality and the associated carbon atoms.[5]

  • The tert-Butyl Carbons:

    • Quaternary Carbon (C(CH₃)₃): This carbon is deshielded by the adjacent oxygen atom and appears as a distinct signal around δ 79-81 ppm .[4][6]

    • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons give rise to a single, intense peak around δ 28.3-28.6 ppm .[4][6]

  • The Carbonyl Carbon (C=O): The carbamate carbonyl carbon is a key diagnostic signal, typically resonating in the range of δ 153-156 ppm .[4][6][7] Its precise location can be subtly influenced by the electronic nature of the rest of the molecule and the solvent.[7]

Data Summary: NMR Spectroscopy
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)MultiplicityKey Insights
¹H -C(CH₃)₃~1.40 - 1.50SingletDefinitive signal for the Boc group, integrates to 9H.[1][4]
¹H -NH-~4.5 - 5.5Broad SingletConfirms the carbamate linkage; shift is variable.[1]
¹³C -C(CH₃)₃~79 - 81SingletQuaternary carbon of the tert-butyl group.[4][6]
¹³C -C(CH₃)₃~28.3 - 28.6SingletEquivalent methyl carbons of the tert-butyl group.[4][6]
¹³C -C=O~153 - 156SingletCarbamate carbonyl carbon.[4][6][7]
Experimental Protocol: NMR Sample Preparation and Acquisition

A high-quality spectrum is contingent on meticulous sample preparation.

  • Sample Preparation:

    • Weigh 5-10 mg of the tert-butyl carbamate for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][8] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[9]

    • To ensure a homogeneous solution free of particulates, which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[9]

  • Spectrometer Setup:

    • Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal resolution.[1]

    • ¹H Acquisition: Utilize a standard single-pulse sequence. Typically, 16-64 scans are sufficient.[3]

    • ¹³C Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are required to obtain a good signal-to-noise ratio.[3][10]

  • Data Processing:

    • Perform a Fourier transformation on the acquired Free Induction Decay (FID).

    • Carefully phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups within a tert-butyl carbamate.[11] It is particularly useful for verifying the successful conversion of a primary or secondary amine to the corresponding carbamate.[12]

Diagnostic Absorption Bands
  • N-H Stretch: A secondary carbamate (R-NH-Boc) will exhibit a single, sharp N-H stretching vibration in the region of 3400-3250 cm⁻¹ .[13] This band is typically less broad than the O-H stretch of an alcohol. The disappearance of the characteristic two-band N-H stretch of a primary amine is a strong indicator of successful Boc protection.[12][13]

  • C=O Stretch: The carbamate carbonyl group gives rise to a strong, sharp absorption band. This is one of the most prominent features in the spectrum, typically appearing between 1715 and 1680 cm⁻¹ .[12] Its exact position is sensitive to hydrogen bonding.

  • C-O Stretch: The C-O single bond stretching of the carbamate ester functionality results in absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1160 cm⁻¹ .

  • N-H Bend: A secondary amide N-H bending vibration can often be observed around 1530-1510 cm⁻¹ .[12]

Data Summary: IR Spectroscopy
VibrationFunctional GroupCharacteristic Frequency (cm⁻¹)IntensityKey Insights
N-H Stretch-NH-3400 - 3250Medium, SharpConfirms the presence of the secondary carbamate.
C=O Stretch-C=O1715 - 1680Strong, SharpDiagnostic for the carbamate carbonyl.[12]
C-O Stretch-O-C(CH₃)₃~1250 and ~1160Medium-StrongAssociated with the ester part of the carbamate.
N-H Bend-NH-1530 - 1510MediumFurther evidence of the secondary amide linkage.[12]
Experimental Protocol: FTIR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring FTIR spectra of solid and liquid samples.[3][14]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent, such as isopropanol, and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as the instrument software will subtract this from the sample spectrum.[3]

  • Sample Application: Place a small amount of the tert-butyl carbamate sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.[14]

  • Data Acquisition:

    • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and 16-32 scans are generally sufficient for good quality data.[3]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a critical check for its identity. Furthermore, the fragmentation pattern, particularly under Electron Ionization (EI) or through tandem MS (MS/MS) experiments, offers structural clues that corroborate NMR and IR data.

Molecular Ion and Key Fragments
  • Molecular Ion (M⁺• or [M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often the base peak or a very prominent ion.[15] In EI, the molecular ion (M⁺•) may be observed, but can sometimes be weak or absent for labile molecules.[16]

  • Loss of tert-Butyl Cation (m/z 57): A very common fragmentation pathway involves the loss of the tert-butyl group as a stable tertiary carbocation, resulting in a peak at [M-57]⁺ .

  • Loss of Isobutylene (m/z 56): The loss of a neutral isobutylene molecule via a McLafferty-type rearrangement is a characteristic fragmentation, leading to a peak at [M-56]⁺• .[17]

  • Combined Loss of Isobutylene and CO₂ (m/z 100): A major dissociation pathway, especially in tandem MS, is the coupled elimination of isobutylene and carbon dioxide, resulting in a neutral loss of 100 Da.[2] This fragmentation is so reliable it is utilized in quantitative assays.[2]

  • The tert-Butyl Cation (m/z 57): The fragment corresponding to the tert-butyl cation itself is often observed as a prominent peak in EI-MS.[18]

Visualization of Key Fragmentation Pathway

G cluster_0 Protonated Boc-Amine cluster_1 Key Neutral Losses cluster_2 Resulting Ion M_H [R-NH-Boc+H]⁺ Loss_100 Loss of Isobutylene & CO₂ (100 Da) M_H->Loss_100 - (C₄H₈ + CO₂) R_NH3 [R-NH₃]⁺ Loss_100->R_NH3

Caption: Dominant fragmentation of protonated Boc-amines in MS/MS.

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion is a rapid method for introducing a sample into the mass spectrometer without prior chromatographic separation.[19]

  • Sample Preparation:

    • Prepare a dilute solution of the tert-butyl carbamate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • To enhance protonation and improve signal in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to the solution.[15]

  • Infusion:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[19][20]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the compound.

Integrated Spectroscopic Workflow: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. A discrepancy in one method can be clarified by another, creating a robust, self-validating system for structural confirmation.

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// Edges Start -> FTIR; FTIR -> Check1; Check1 -> NMR [label="Yes"]; NMR -> Check2; Check2 -> MS [label="Yes"]; MS -> Check3; Check3 -> Confirm [label="Yes"];

Check1 -> Revisit [label="No", fontcolor="#EA4335"]; Check2 -> Revisit [label="No", fontcolor="#EA4335"]; Check3 -> Revisit [label="No", fontcolor="#EA4335"]; }

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The spectroscopic analysis of tert-butyl carbamates is a critical competency for any scientist involved in modern organic synthesis and drug development. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous and trustworthy characterization of these vital intermediates. This guide has provided not only the characteristic data points but also the underlying scientific reasoning and validated protocols necessary to implement a robust analytical strategy. Adherence to these principles ensures the integrity of synthetic pathways and contributes to the successful development of novel chemical entities.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001).
  • An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl N-(4-azidobutyl)
  • Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. (n.d.). Benchchem.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.).
  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.).
  • Supporting Information. (2018). Royal Society of Chemistry.
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University.
  • Electrospray Ioniz
  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). PMC.
  • NMR Sample Prepar
  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester.
  • How To Prepare And Run An NMR Sample. (2025). Alwsci.
  • 13C NMR. (n.d.). University of Regensburg.
  • A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. (2022).
  • TSQ Series II Mass Spectrometers Hardware Manual - Sample introduction techniques. (n.d.). Thermo Fisher.
  • Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. (2025). Benchchem.
  • IR: amines. (n.d.). University of Calgary.
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical.
  • tert-Butyl carbam
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment
  • What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021). Chemistry Stack Exchange.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025). PMC.

Sources

Exploratory

Potential therapeutic applications of azetidine derivatives

The Azetidine Imperative: Strategic Applications in Modern Drug Design Executive Summary In the landscape of modern medicinal chemistry, the azetidine ring—a four-membered saturated nitrogen heterocycle—has transcended i...

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Imperative: Strategic Applications in Modern Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring—a four-membered saturated nitrogen heterocycle—has transcended its status as a mere "synthetic curiosity" to become a privileged pharmacophore.[1] Historically overshadowed by its five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine scaffold offers a unique "Goldilocks" profile: it possesses sufficient ring strain (~26 kcal/mol) to drive unique reactivity and conformational rigidity, yet retains enough stability to serve as a robust core in FDA-approved therapeutics.

This technical guide analyzes the therapeutic utility of azetidine derivatives, focusing on their ability to modulate lipophilicity (LogP), optimize metabolic stability, and provide novel exit vectors for target engagement.

The Azetidine Advantage: Cheminformatics & DMPK

The decision to incorporate an azetidine ring is rarely arbitrary; it is often a strategic maneuver to correct the physicochemical flaws of a lead compound.

The "LogP/pKa" Trade-off

Azetidines are frequently employed as bioisosteres for piperidines or pyrrolidines. The primary advantage is the reduction of lipophilicity (lowering cLogP) without significantly sacrificing basicity.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain alters metabolism & synthesis.
pKa (Conj. Acid) ~11.3~11.3~11.1Basicity is comparable; azetidine does not kill solubility.
Lipophilicity LowestIntermediateHighestKey Driver: Azetidine lowers LogP, improving metabolic stability.
Conformation Pucker (~30°)EnvelopeChairAzetidine offers a rigid, defined exit vector (approx 1.5 Å N-C distance).
Metabolic Blocking via 3,3-Disubstitution

The 3-position of the azetidine ring is a metabolic "hotspot." However, unlike larger rings where geminal disubstitution can induce steric clashes, the azetidine ring tolerates 3,3-disubstitution well. This strategy, seen in Baricitinib , blocks oxidative metabolism (cytochrome P450 oxidation) at the carbon alpha to the nitrogen, significantly extending half-life (


).

AzetidineProperties Lead Lead Compound (High LogP, High Clearance) Strategy Azetidine Substitution Lead->Strategy Bioisosteric Replacement Outcome1 Lower LogP (Improved Solubility) Strategy->Outcome1 Outcome2 Rigid Vector (Selectivity) Strategy->Outcome2 Outcome3 Metabolic Block (3,3-disubstitution) Strategy->Outcome3

Caption: Figure 1. Strategic decision tree for azetidine incorporation in lead optimization.

Therapeutic Case Studies

The following FDA-approved and clinical-stage agents illustrate the specific problem-solving utility of the azetidine moiety.

Immunology: Baricitinib (Olumiant)[2]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[2][3]

  • Azetidine Function: The Metabolic Shield. Baricitinib features a 1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl acetonitrile core.[3] The azetidine ring here is 3,3-disubstituted.

    • Mechanism:[4][2][5][6][7] The quaternary center at position 3 prevents metabolic oxidation. The azetidine nitrogen is sulfonylated, removing basicity to prevent off-target hERG binding (a common issue with basic amines).

    • Structural Insight: The rigid square geometry orients the cyanomethyl group to interact with the JAK active site residues (Arg256 equivalent), enhancing potency.

Oncology: Cobimetinib (Cotellic)
  • Target: MEK1/MEK2 Inhibitor (Melanoma).

  • Azetidine Function: Solubility & Potency. Cobimetinib utilizes a 3-fluoro-azetidine moiety.

    • Mechanism:[4][2][5][6][7] The fluorine atom at the 3-position lowers the pKa of the amine slightly but, more importantly, the azetidine ring confers a compact, hydrophilic character compared to a piperidine. This improves the drug's oral bioavailability while maintaining high affinity for the allosteric pocket of MEK.

Neurology: Siponimod (Mayzent)
  • Target: S1P1/S1P5 Receptor Modulator (Multiple Sclerosis).[8]

  • Azetidine Function: Zwitterionic Headgroup. Siponimod contains an azetidine-3-carboxylic acid.

    • Mechanism:[4][2][5][6][7] This moiety mimics the phosphate headgroup of the natural ligand (Sphingosine-1-phosphate). The azetidine provides a rigid spacer between the amine (protonated at physiological pH) and the carboxylate, creating a specific zwitterionic conformation required for receptor activation and internalization.

Advanced Synthetic Protocols

Synthesizing functionalized azetidines is challenging due to ring strain.[7] While classical methods (e.g., thermal cyclization of


-haloamines) are effective, they often lack modularity.
Protocol: Strain-Release Homologation (The Aggarwal Method)

This modern protocol (derived from J. Am. Chem. Soc. 2019) allows for the modular construction of highly substituted azetidines using azabicyclo[1.1.0]butyl lithium (ABB-Li) . It is superior for creating 2-substituted or 2,3-disubstituted azetidines.

Reagents:

  • Starting Material: Azabicyclo[1.1.0]butane (ABB).[1][5]

  • Reagent A: s-BuLi (Sec-butyllithium).

  • Electrophile: Boronic Ester (R-Bpin).

  • Quench: Acetic Acid (AcOH) followed by Oxidative workup (

    
    /NaOH).
    

Step-by-Step Workflow:

  • Lithiation:

    • Cool a solution of ABB (1.0 equiv) in anhydrous THF to -78°C under Argon.

    • Add s-BuLi (1.1 equiv) dropwise. Stir for 30 mins. This generates ABB-Li (maintaining the bicyclic structure).

  • Ate Complex Formation:

    • Add the Boronic Ester (1.2 equiv) dropwise at -78°C.

    • Stir for 1 hour. The Lithium species attacks the Boron, forming a negatively charged "ate" complex.

  • Strain-Release Migration (The Key Step):

    • Add AcOH (excess) at -78°C.

    • Mechanism:[4][2][5][6][7] Protonation of the bridgehead nitrogen induces a 1,2-migration of the carbon substituent from Boron to the adjacent Carbon, cleaving the C-N central bond and relieving the bicyclic strain to form the azetidine ring .

  • Workup:

    • Warm to room temperature.

    • Perform oxidative workup (NaOH/

      
      ) to convert the C-B bond to a C-OH (if a hydroxy-azetidine is desired) or use protodeboronation conditions to retain the alkyl group.
      

AggarwalSynthesis Start Azabicyclo[1.1.0]butane (ABB) Lithiation Step 1: Lithiation (s-BuLi, -78°C) Start->Lithiation Intermediate1 ABB-Li Species Lithiation->Intermediate1 BoronStep Step 2: Boronic Ester Trap (R-Bpin) Intermediate1->BoronStep AteComplex Boronate 'Ate' Complex BoronStep->AteComplex Migration Step 3: Strain-Release Migration (AcOH, N-Protonation) AteComplex->Migration 1,2-Migration Product Functionalized Azetidine Migration->Product Ring Expansion

Caption: Figure 2. Strain-release homologation pathway for modular azetidine synthesis.

Biological Evaluation: Stability Assays

Due to the inherent ring strain, ensuring the chemical and metabolic stability of azetidine derivatives is paramount before advancing to in vivo studies.

Protocol: Microsomal Stability Assay (Azetidine Specifics)

Azetidines can be susceptible to ring-opening metabolites. This assay validates the integrity of the scaffold.

  • Preparation: Prepare 10 mM stock of the azetidine derivative in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Critical Check: Monitor specifically for ring-opened metabolites (+18 Da or +34 Da shifts indicating hydrolysis or oxidation/hydrolysis sequences) which are unique failure modes for strained rings.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. (2026). Link

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. J. Am. Chem. Soc. (2019).[4] Link

  • Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. J. Med. Chem. (2012). Link

  • Baricitinib: A Review in Rheumatoid Arthritis. Drugs. (2017). Link

  • Cobimetinib: First Global Approval. Drugs. (2015). Link

  • Azetidine Derivatives as Novel Antimicrobial Agents. BenchChem Technical Review. (2025). Link

Sources

Foundational

Introduction: The Strategic Value of the 2-Substituted Azetidine Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Substituted Azetidines A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered ni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Substituted Azetidines

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its inherent ring strain (approximately 105 kJ/mol) and non-planar, sp³-rich three-dimensional structure offer a unique combination of conformational rigidity and metabolic stability.[2] These properties make azetidines highly attractive scaffolds for designing bioactive molecules with improved pharmacokinetic profiles, such as enhanced solubility and receptor selectivity.[1]

Among the various substitution patterns, 2-substituted azetidines are of particular importance. This substitution pattern allows for the introduction of diverse chemical functionality at a key position, directly influencing the molecule's interaction with biological targets. Despite their value, accessing these structures, particularly in an enantiomerically pure form, has historically been a significant challenge.[3] This guide provides a comprehensive overview of the core synthetic strategies employed to construct 2-substituted azetidines, focusing on the underlying principles, field-proven protocols, and modern catalytic advancements that have made these valuable building blocks more accessible.

Core Synthetic Strategy I: [2+2] Cycloaddition Reactions

The formation of the four-membered ring via a [2+2] cycloaddition represents one of the most direct and atom-economical approaches to the azetidine core.

The Staudinger Synthesis: A Classic Route to 2-Azetidinones

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a versatile and widely used method for synthesizing 2-azetidinones (β-lactams), which are critical precursors to 2-substituted azetidines.[4][5] The reaction is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism.

Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of the imine nitrogen onto the electrophilic sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate. Subsequent conrotatory 4π-electrocyclization, which can also be viewed as an intramolecular Mannich-type reaction, forms the C3-C4 bond to yield the azetidinone ring.[4] This stepwise nature is crucial as it dictates the stereochemical outcome of the reaction.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketene Ketene (R1,R2-C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (R3-CH=N-R4) Imine->Zwitterion Azetidinone 2-Azetidinone Zwitterion->Azetidinone 4π Electrocyclization

Caption: The stepwise mechanism of the Staudinger [2+2] cycloaddition.

Field-Proven Protocol: In Situ Ketene Generation for 3-Chloro-2-Azetidinone Synthesis

Ketenes are often highly reactive and are typically generated in situ from stable precursors like acyl chlorides in the presence of a tertiary amine base.[4] Chloroacetyl chloride is an inexpensive and common starting material for this purpose.[4]

Step-by-Step Methodology:

  • To a stirred solution of the desired imine (1.0 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene (10 mL) at 0 °C, add triethylamine (Et₃N) (1.5 mmol, 1.5 equiv).

  • Slowly add a solution of chloroacetyl chloride (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (5 mL) to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC for the disappearance of the imine.[4]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-diaryl-3-chloro-2-azetidinone.[4]

EntryImine Substituent (N-Ar)Yield (%)StereochemistryReference
14-Methoxyphenyl81-96 (MW)cis/trans mixtures[4]
2Phenyl50-60 (Conventional)cis/trans mixtures[4]
34-ChlorophenylHighPredominantly trans[4]
The Aza Paternò-Büchi Reaction: A Photochemical Approach

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a highly direct and atom-economical route to functionalized azetidines.[6] Historically, this reaction has been challenging due to competing relaxation pathways upon photoexcitation of the imine.[7] Recent advances using visible-light photocatalysis have surmounted these limitations, enabling mild and selective synthesis.[6][8]

Causality Behind the Method: The reaction utilizes an iridium-based photocatalyst that, upon excitation with visible light (e.g., blue LEDs), acts as a triplet sensitizer. It transfers energy to the alkene, promoting it to an excited triplet state. This excited alkene then undergoes a stepwise radical addition to the imine (or an imine derivative like an oxime), followed by intersystem crossing and ring closure to form the azetidine product.[8] This energy transfer mechanism avoids direct excitation of the imine, bypassing the unproductive pathways.[8]

Aza_Paterno_Buchi_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation Oxime Oxime/Imine Azetidine Functionalized Azetidine Oxime->Azetidine Alkene Alkene Alkene_excited Triplet Alkene Alkene->Alkene_excited PC Ir(III) Photocatalyst PC_excited Excited Ir(III) PC->PC_excited PC_excited->Alkene Triplet Energy Transfer Alkene_excited->Azetidine [2+2] Cycloaddition Light Visible Light (Blue LED) Light->PC Excitation Strain_Release_Synthesis cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product ABB 2-CF₃-Azabicyclo- [1.1.0]butane Cation Azetidinyl Cation Intermediate ABB->Cation Electrophilic Attack & Ring Opening Reagent Electrophilic Reagent (E-Nu) Reagent->Cation Azetidine 2-CF₃, 3-Nu- Azetidine Cation->Azetidine Nucleophilic Trapping

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 2-carbamothioylazetidine-1-carboxylate

Application Note: High-Fidelity Executive Summary This application note details a robust, scalable protocol for the synthesis of tert-butyl 2-carbamothioylazetidine-1-carboxylate (N-Boc-azetidine-2-thioamide). This scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-butyl 2-carbamothioylazetidine-1-carboxylate (N-Boc-azetidine-2-thioamide). This scaffold is a critical intermediate in the development of peptidomimetics and conformationally constrained bioactive small molecules.

The protocol utilizes a Lawesson’s Reagent (LR) mediated thionation of the corresponding carboxamide.[1][2][3][4] Unlike traditional P₄S₁₀ methods, which often degrade acid-sensitive protecting groups like Boc, this method preserves the carbamate moiety while ensuring high conversion rates. The guide includes a self-validating purification strategy to effectively remove persistent organophosphorus byproducts typical of LR reactions.

Retrosynthetic Logic & Strategy

The synthesis is designed around the sensitivity of the azetidine ring (strain energy ~26 kcal/mol) and the acid-lability of the Boc group.

  • Disconnection: The C=S bond is the most logical disconnection point.

  • Precursor Selection: tert-Butyl 2-carbamoylazetidine-1-carboxylate is selected as the immediate precursor. It is stable, easily characterized, and readily derived from the commercially available carboxylic acid.

  • Thionation Agent: Lawesson’s Reagent is chosen over P₄S₁₀.[1][5] LR functions as a "soft" thionating agent, operating via a concerted cycloaddition-cycloreversion mechanism that avoids the generation of harsh acidic species in situ.

Synthetic Pathway Visualization

SynthesisPathway Acid N-Boc-Azetidine-2-COOH (Starting Material) Amide N-Boc-Azetidine-2-Carboxamide (Stable Intermediate) Acid->Amide 1. iBuOCOCl, NMM 2. NH3(g) or NH4OH (Mixed Anhydride Method) Thioamide N-Boc-Azetidine-2-Thioamide (Target Product) Amide->Thioamide Toluene, 80°C Reflux LR Lawesson's Reagent (Thionation Agent) LR->Amide 0.6 equiv

Figure 1: Strategic route from carboxylic acid to thioamide via mild thionation.

Experimental Protocol

Stage 1: Preparation of Precursor (If not purchased)

Target: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Reagents:

  • (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Ammonia (28% aq. or gas)

  • THF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF (0.2 M) and cool to -15°C under N₂.

  • Add NMM followed dropwise by isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.

  • Critical Step: Introduce ammonia (bubbling gas or dropwise addition of aq. NH₄OH) while maintaining temp < -5°C.[6][7]

  • Warm to RT and stir for 2 hours.

  • Workup: Concentrate THF, dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[8]

  • Checkpoint: Isolate white solid. Verify by ¹H NMR (Presence of amide NH₂ protons at δ 6.0–7.5 ppm).

Stage 2: Thionation (Core Protocol)

Target: tert-Butyl 2-carbamothioylazetidine-1-carboxylate

Reagents:

  • N-Boc-azetidine-2-carboxamide (1.0 equiv, 10 mmol scale)

  • Lawesson’s Reagent (0.6 equiv)

  • Toluene (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide (2.0 g, 10 mmol) in anhydrous toluene (20 mL).

  • Reagent Addition: Add Lawesson’s Reagent (2.43 g, 6.0 mmol) in a single portion. The mixture will appear as a heterogeneous suspension.

    • Note: LR is moisture sensitive. Handle quickly or under inert atmosphere.

  • Reaction: Heat the mixture to 80°C–90°C.

    • Observation: The mixture will become homogeneous and turn clear yellow/orange as the reaction proceeds.

    • Time: Monitor by TLC (50% EtOAc/Hexane) every 30 mins. Reaction is typically complete in 1.5 – 3 hours.

    • Endpoint: Disappearance of the amide spot (R_f ~ 0.3) and appearance of a less polar thioamide spot (R_f ~ 0.5–0.6).

  • Workup (Crucial for Purity):

    • Cool to room temperature.

    • Direct Adsorption: Do not perform an aqueous wash yet (LR byproducts form emulsions). Add silica gel (approx. 5g) directly to the reaction mixture and concentrate to dryness under reduced pressure.

  • Purification:

    • Load the silica-adsorbed crude onto a flash column.

    • Elute with a gradient of Hexanes → 30% EtOAc/Hexanes.

    • Separation: The thioamide elutes before the major phosphorus byproducts.

    • Polishing:[9] If minor phosphorus impurities persist (detectable by ³¹P NMR), recrystallize from Hexane/Et₂O.

Data Presentation & Characterization

Expected Analytical Data:

TechniqueParameterExpected Signal / Observation
Physical State AppearancePale yellow solid or thick oil (often solidifies upon standing).
¹H NMR NH₂ (Thioamide)Two broad singlets, typically δ 9.0–9.5 and δ 8.5–9.0 ppm (downshifted significantly vs amide).
¹H NMR C2-H (Methine)δ 4.8–5.2 ppm (multiplet).
¹H NMR Boc Groupδ 1.45 ppm (strong singlet, 9H).
¹³C NMR C=S (Thiocarbonyl)δ 200–205 ppm . (Distinctive diagnostic peak).
¹³C NMR C=O (Carbamate)δ 155–156 ppm.
MS (ESI) [M+H]⁺Calc: 217.10; Found: 217.1 ± 0.1 m/z.
MS (ESI) [M+Na]⁺Calc: 239.08; Found: 239.1 ± 0.1 m/z.

Mechanistic Insight (Graphviz): The reaction proceeds via a thiaoxaphosphetane intermediate. The driving force is the formation of the stable P=O bond in the cycloreversion step.[4][5]

Mechanism Amide Amide Carbonyl (C=O) Intermediate Thiaoxaphosphetane (4-Membered Ring) Amide->Intermediate Cycloaddition LR_Active Dithiophosphine Ylide (Active LR Species) LR_Active->Intermediate Products Thioamide (C=S) + P=O Byproduct Intermediate->Products Cycloreversion (Driven by P=O bond energy)

Figure 2: Mechanism of O-to-S exchange mediated by Lawesson's Reagent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed ReagentLR degrades with moisture. Use fresh reagent or increase loading to 0.8 equiv.
Boc Deprotection Temperature too highDo not exceed 100°C. If toluene reflux (110°C) causes loss of Boc, switch to Benzene or THF (66°C) and extend time.
Phosphorus Contamination Poor SeparationUse a slower gradient (e.g., 0-20% EtOAc). Treat crude with basic alumina prior to column to trap acidic P-species.
Racemization Extended HeatingAzetidine C2 proton is acidic. Minimize heating time; stop reaction immediately upon consumption of starting material.

Safety & Compliance

  • Stench Warning: Thionation reactions generate sulfurous odors. All operations must be performed in a well-ventilated fume hood.

  • Reagent Handling: Lawesson’s Reagent releases H₂S upon contact with strong acids or moisture. Store in a desiccator.

  • Waste Disposal: Aqueous waste streams should be treated with bleach (sodium hypochlorite) to oxidize residual sulfur species before disposal, preventing H₂S evolution in waste drums.

References

  • General Protocol for N-Boc-Azetidine Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. [Link][8]

  • Mechanism of Lawesson's Reagent: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[1][4][10] Chemical Reviews, 106(12), 5225–5244. [Link]

  • Microwave Acceleration of Thionation (Optimization Option): Varma, R. S., & Kumar, D. (1999).[5] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids.[5] Organic Letters, 1(5), 697–700. [Link]

Sources

Application

Protocol for the N-Boc Protection of Azetidine: Mechanistic Insights and Experimental Workflows

An Application Note and Protocol for the N-Boc protection of azetidine, designed for researchers and drug development professionals. Introduction & Strategic Rationale Azetidines—highly strained, four-membered nitrogen h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Boc protection of azetidine, designed for researchers and drug development professionals.

Introduction & Strategic Rationale

Azetidines—highly strained, four-membered nitrogen heterocycles—are increasingly utilized in modern drug discovery as privileged bioisosteres for pyrrolidines and piperidines. Their incorporation often improves the pharmacokinetic profile of lead compounds by enhancing lipophilicity and metabolic stability. However, the secondary amine of the azetidine ring is highly nucleophilic. To enable complex downstream functionalization (such as C3-substitution, cross-coupling, or lithiation), the nitrogen must be orthogonally protected.

The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose[1]. It effectively attenuates the nucleophilicity and basicity of the azetidine nitrogen by delocalizing its lone pair into the adjacent carbamate carbonyl[2]. Furthermore, the Boc group is highly stable to most basic and nucleophilic conditions, yet can be cleanly removed under specific acidic conditions (e.g., Trifluoroacetic acid or HCl) when the free amine is required[3].

Mechanistic Insights

The protection of azetidine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution pathway[2].

  • Nucleophilic Attack : The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O[2].

  • Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate[2].

  • Fragmentation : The intermediate collapses, expelling a tert-butyl carbonate anion. This leaving group is highly unstable and spontaneously fragments into tert-butanol and carbon dioxide (CO₂) gas[2].

Causality Check : The evolution of CO₂ gas provides a powerful entropic driving force, rendering the reaction irreversible[2]. However, this gas evolution also necessitates careful temperature control (0 °C addition) to prevent reaction runaway and the potential volatilization of free azetidine (bp ~61 °C).

Mechanism Azetidine Azetidine (Nucleophile) Intermediate Tetrahedral Intermediate Azetidine->Intermediate Attacks C=O Boc2O Boc₂O (Electrophile) Boc2O->Intermediate Collapse Collapse & Fragmentation Intermediate->Collapse Expels Leaving Group Products N-Boc Azetidine + t-BuOH + CO₂↑ Collapse->Products Irreversible

Figure 1: Nucleophilic acyl substitution mechanism of azetidine Boc protection.

Quantitative Data & Condition Selection

Because azetidine free base is volatile and difficult to handle, it is predominantly sourced as the bench-stable azetidine hydrochloride (HCl) salt. The choice of protocol depends entirely on the physical state of your starting material.

Table 1: Quantitative Reaction Parameters for Azetidine Protection

ParameterAnhydrous ProtocolBiphasic Protocol
Starting Material Free AzetidineAzetidine·HCl Salt
Solvent Dichloromethane (DCM)THF / H₂O (1:1 v/v)
Base Et₃N or DIPEA (1.2 - 1.5 eq)K₂CO₃ or NaHCO₃ (2.0 - 2.5 eq)
Boc₂O Equivalents 1.05 - 1.10 eq1.10 - 1.20 eq
Temperature 0 °C → 25 °C0 °C → 25 °C
Reaction Time 2 - 4 hours3 - 6 hours
Typical Yield 85 - 95%80 - 90%

Experimental Workflows

Workflow Start Azetidine Source FreeBase Free Base (Volatile, bp ~61°C) Start->FreeBase HClSalt Hydrochloride Salt (Stable, non-volatile) Start->HClSalt CondA Anhydrous Protocol DCM, Et₃N (1.5 eq) Cool to 0°C FreeBase->CondA CondB Biphasic Protocol THF/H₂O, K₂CO₃ (2.5 eq) Cool to 0°C HClSalt->CondB AddBoc Add Boc₂O (1.1 eq) Dropwise Control Exotherm CondA->AddBoc CondB->AddBoc React Warm to RT Stir 2-4 hours CO₂ Evolution AddBoc->React Monitor TLC Monitoring Ninhydrin Stain (Free Amine) KMnO₄ Stain (Product) React->Monitor Workup Aqueous Workup 1M Citric Acid Wash Brine Wash, Dry (Na₂SO₄) Monitor->Workup Pure N-Boc Azetidine (Ready for Functionalization) Workup->Pure

Figure 2: Workflow for N-Boc protection of azetidine based on the starting material state.

Protocol A: Biphasic Aqueous Conditions (For Azetidine·HCl Salt)

This is the most robust method for handling the bench-stable hydrochloride salt.

Step 1: Liberation of the Free Base

  • Action : In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve Azetidine·HCl (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of THF and distilled water (50 mL total, 0.2 M). Add Potassium Carbonate (K₂CO₃, 2.5 equiv, 25 mmol).

  • Causality : The strong inorganic base neutralizes the HCl salt, liberating the free azetidine. The biphasic solvent system ensures that the inorganic salts remain dissolved in the aqueous layer while the organic reagents and products partition into the THF layer.

Step 2: Controlled Electrophilic Addition

  • Action : Cool the vigorously stirring mixture to 0 °C using an ice-water bath. Dissolve Boc₂O (1.1 equiv, 11 mmol) in a minimal volume of THF (5 mL) and add it dropwise via an addition funnel over 15–20 minutes.

  • Causality : The reaction is exothermic. Dropwise addition at 0 °C controls the rate of CO₂ evolution and prevents the loss of liberated azetidine.

Step 3: Reaction Propagation & Self-Validation

  • Action : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Validation System : Monitor the reaction via Thin-Layer Chromatography (TLC) using 20% EtOAc in Hexanes.

    • Ninhydrin Stain: Unreacted azetidine will stain strongly (pink/purple).

    • KMnO₄ Stain: The N-Boc azetidine product will appear as a yellow/brown spot.

    • Decision Gate: If the baseline ninhydrin spot persists after 4 hours, add an additional 0.1 equiv of Boc₂O and stir for 1 hour.

Step 4: Orthogonal Workup

  • Action : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M Citric Acid (20 mL), followed by saturated aqueous NaCl (brine, 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality : 1M Citric Acid is specifically chosen over HCl for the acidic wash. It is acidic enough to protonate and remove any trace unreacted azetidine into the aqueous layer, but mild enough to prevent premature cleavage of the newly formed Boc carbamate[3].

Protocol B: Anhydrous Conditions (For Free Azetidine)

Use this method if starting with the distilled free base.

  • Preparation : Dissolve free azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M) under a nitrogen atmosphere.

  • Base Addition : Add Triethylamine (Et₃N, 1.2 equiv). Note: Et₃N acts as an acid scavenger for any trace acidic impurities and catalyzes the reaction.

  • Addition : Cool the flask to 0 °C. Add Boc₂O (1.05 equiv) dropwise to control the exotherm.

  • Reaction : Stir at room temperature for 2 hours.

  • Workup : Wash the DCM layer directly with distilled water, 1M Citric Acid, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the pure N-Boc azetidine.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC / National Institutes of Health (NIH) Link: 1

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal Link: 3

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines Source: BenchChem Link: 2

Sources

Method

Thionation of Amides Using Lawesson's Reagent: A Detailed Guide to Synthesis, Mechanism, and Application

An Application Guide for Researchers This document provides an in-depth guide for the effective use of Lawesson's reagent in the thionation of amides to produce thioamides. Tailored for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This document provides an in-depth guide for the effective use of Lawesson's reagent in the thionation of amides to produce thioamides. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring robust, reproducible, and safe execution of this critical transformation. We will explore the reaction mechanism, provide validated protocols, discuss challenges in purification, and highlight the significance of thioamides in modern drug discovery.

Introduction: The Value of the Thioamide Moiety

The conversion of an amide to a thioamide is a fundamental transformation in synthetic organic chemistry. Thioamides are not merely sulfur analogs of amides; they are a distinct functional group with unique physicochemical properties that make them invaluable in medicinal chemistry and materials science.[1] As bioisosteres of the canonical amide bond, thioamides exhibit altered electronic properties, lipophilicity, hydrogen bonding capabilities, and metabolic stability.[2][3]

Key Properties and Applications of Thioamides:

  • Bioisosterism in Drug Design: Replacing an amide with a thioamide can modulate a drug candidate's potency, selectivity, and pharmacokinetic profile. This strategy has been successfully employed in the development of agents with anticancer, antimicrobial, and antiviral activities.[2][4][5]

  • Enhanced Stability: Thioamide bonds can confer enhanced resistance to proteolytic degradation in peptides, improving their bioavailability.[3][4]

  • Prodrug Strategies: The thioamide group can be a key component in prodrugs, which are metabolically activated in vivo. A prominent example includes the antitubercular drug Ethionamide.[2][3]

  • Synthetic Intermediates: Thioamides are versatile building blocks for the synthesis of a wide array of sulfur-containing heterocycles.[6]

Among the various thionating agents available, Lawesson's Reagent (LR) has become the gold standard for this transformation due to its mild reaction conditions, high efficiency, and broad substrate scope compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[6][7][8]

Understanding Lawesson's Reagent (LR)

Lawesson's Reagent, chemically known as 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a pale yellow, crystalline solid.[9][10] While commercially available, it can be synthesized by heating anisole with phosphorus pentasulfide.[11][12] The key to its reactivity lies in its structure and behavior in solution.

The central four-membered ring of alternating phosphorus and sulfur atoms is the reactive core. Upon heating in a suitable solvent, the dimer dissociates to form a highly reactive dithiophosphine ylide intermediate (R-PS₂).[6][10][11] This monomeric ylide is the primary species responsible for the thionation of the carbonyl group.

The Reaction Mechanism: A Wittig-like Pathway

The thionation of an amide with Lawesson's reagent is understood to proceed through a mechanism analogous to the well-known Wittig reaction.[6][7] The driving force of the reaction is the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct.[7][9]

The process can be broken down into three key steps:

  • Dissociation: The Lawesson's reagent dimer is in equilibrium with its more reactive monomeric dithiophosphine ylide form in solution.[6]

  • [2+2] Cycloaddition: The electron-rich carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of the ylide. This is followed by the nucleophilic sulfur attacking the carbonyl carbon, leading to the formation of a transient, four-membered thiaoxaphosphetane intermediate.[7][9]

  • Cycloreversion: This intermediate rapidly collapses in a retro-[2+2] cycloaddition. The thermodynamically favorable formation of a stable P=O bond drives the fragmentation, yielding the desired thioamide and a phosphorus-containing byproduct.[6][7]

G cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_products Products LR_dimer Lawesson's Reagent (Dimer) Ylide Reactive Ylide (Monomer) LR_dimer->Ylide 1. Dissociation (Equilibrium) Amide Amide (R-C(O)NR'R'') Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate Ylide->Intermediate 2. [2+2] Cycloaddition Thioamide Thioamide (R-C(S)NR'R'') Intermediate->Thioamide 3. Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocols: A Practical Guide

This section provides a robust, general protocol for the thionation of a generic amide. Conditions may require optimization depending on the specific substrate's reactivity and solubility.

Critical Safety Precautions

Lawesson's reagent and its byproducts demand careful handling.[13]

  • Toxicity and Odor: LR has an unpleasant smell and can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or acidic conditions.[1][13] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Avoid creating dust. Use a powder funnel for transfers.

  • Waste Disposal: Reaction residues and contaminated materials are considered hazardous waste. Quench residues carefully with an excess of sodium hypochlorite (bleach) solution in the fume hood to neutralize the foul-smelling and toxic byproducts before disposal according to institutional guidelines.[10][13]

General Protocol for Amide Thionation

This protocol is designed for a 1-5 mmol scale reaction.

Materials and Reagents

Reagent/MaterialPurposeTypical Quantity/Grade
Starting AmideSubstrate1.0 equivalent
Lawesson's ReagentThionating Agent0.5 - 0.6 equivalents
Anhydrous Toluene or THFReaction SolventAnhydrous/Dry
Round-bottom flaskReaction VesselAppropriate size
Magnetic stirrer & stir barAgitation-
Reflux condenserPrevent solvent loss-
Inert gas supply (N₂ or Ar)Anhydrous atmosphere-
TLC plates (Silica gel)Reaction monitoring-
Ethyl acetate, HexanesSolvents for TLC & ChromatographyACS Grade or higher
Sodium bicarbonate (sat. soln.)Aqueous work-up-
Brine (sat. NaCl soln.)Aqueous work-up-
Anhydrous MgSO₄ or Na₂SO₄Drying agent-
Rotary evaporatorSolvent removal-

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting amide (1.0 eq.) and Lawesson's reagent (0.55 eq.).[16]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous solvent (Toluene or THF, aiming for a concentration of 0.1-0.2 M).[1][16] Note: THF often allows for lower reaction temperatures (room temperature to gentle reflux), while toluene typically requires heating to 80-110 °C.[16][17]

  • Reaction: Stir the mixture at the chosen temperature (e.g., room temperature for activated amides in THF, or reflux for less reactive amides in toluene).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product thioamide is typically less polar than the starting amide. The reaction is complete when the starting amide spot is no longer visible. Reaction times can range from 30 minutes to overnight.[1][16]

  • Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

Caption: General experimental workflow for thioamide synthesis.
Work-up and Purification: Managing the Byproduct Challenge

Purification is often the most challenging aspect of this reaction. The phosphorus-containing byproduct has a polarity similar to many thioamide products, making separation by standard silica gel chromatography difficult.[18][19]

Method 1: Standard Aqueous Work-up

This method is suitable when there is a significant polarity difference between the product and the byproduct.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[16] This helps remove some of the more polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Method 2: Ethylene Glycol Work-up (Chromatography-Free)

This superior method, adapted from Wu et al., chemically decomposes the problematic byproduct, enabling a non-chromatographic purification.[18][20] It is highly recommended for scaling up reactions.

  • Byproduct Decomposition: After cooling the reaction mixture (in toluene), add an excess of ethylene glycol (e.g., 0.5 mL per 1 mL of toluene) and a small amount of water (e.g., 1-2% of the ethylene glycol volume).[20]

  • Heating: Stir the resulting biphasic mixture vigorously at 95-100 °C. Monitor the decomposition of the byproduct by TLC (the byproduct spot at the TLC baseline will disappear). This can take 2-5 hours.[20]

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. Separate the organic (toluene) layer.

  • Back-Extraction: Extract the ethylene glycol layer with fresh toluene (1-2x) to recover any dissolved product.

  • Washing and Concentration: Combine all organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: The resulting product is often of high purity and can be isolated by recrystallization or precipitation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or No Reaction 1. Low reaction temperature. 2. Degraded Lawesson's reagent (hydrolyzed). 3. Substrate is electron-deficient or sterically hindered.1. Increase temperature; switch from THF to toluene and reflux. 2. Use a fresh bottle of LR or recrystallize old reagent. 3. Increase reaction time and/or temperature. Use a slight excess of LR (0.6-0.7 eq.).
Multiple Spots on TLC 1. Decomposition of starting material or product. 2. Side reactions.1. Lower the reaction temperature. 2. Ensure an inert atmosphere. Check for compatibility of other functional groups.
Difficult Purification 1. Co-elution of product and P=O byproduct.[21]1. Use the Ethylene Glycol work-up protocol (Method 2). 2. Try a different stationary phase for chromatography (e.g., alumina). 3. Attempt recrystallization of the crude product.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Product decomposition on silica gel.1. See "Incomplete Reaction" above. 2. Perform thorough back-extraction of all aqueous layers. 3. Minimize contact time on the silica column; use the chromatography-free work-up.

References

  • Wikipedia. (2023). Lawesson's reagent. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]

  • Grembecka, J., Cierpicki, T., & Huang, G. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health. Retrieved from [Link]

  • chemeurope.com. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. Retrieved from [Link]

  • Saeed, A., Shaheen, M., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

  • ResearchGate. (2021). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development View supplementary material. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Lawessons Reagent 98%. Retrieved from [Link]

  • Sdfine. (n.d.). LAWESSON'S REAGENT. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

  • MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Thionization Method of Glycosyl Urea and Carbamide Sugars. Retrieved from [Link]

  • Encyclopedia. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Retrieved from [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Retrieved from [Link]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). What's the by-product of Lawesson's reagent?. Retrieved from [Link]

  • Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

  • Reddit. (2023). Issues during thiol synthesis. Retrieved from [Link]

Sources

Application

Application Note: Asymmetric Synthesis of 2-Substituted Azetidines

Strategic Protocols for Drug Discovery Executive Summary Azetidines (saturated four-membered nitrogen heterocycles) have emerged as high-value bioisosteres for proline, gem-dimethyl groups, and piperidines in drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Protocols for Drug Discovery

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) have emerged as high-value bioisosteres for proline, gem-dimethyl groups, and piperidines in drug design. Their incorporation often improves metabolic stability and lowers lipophilicity (


) while introducing rigid conformational constraints. However, the synthesis of enantiopure 2-substituted azetidines  remains a bottleneck due to the significant ring strain (~26 kcal/mol) and the kinetic instability of the ring-closure transition states.

This guide details three field-proven protocols for accessing these scaffolds with high enantiomeric excess (ee):

  • De Novo Cyclization (Couty Protocol): Best for accessing specific chirality from the chiral pool (amino acids).

  • Direct C-H Functionalization (Lithiation-Trapping): Best for late-stage diversification of the azetidine core.

  • 
    -Lactam Reduction:  Best for accessing cis/trans stereochemistry via established Staudinger chemistry.
    
Strategic Selection Guide

Before selecting a protocol, analyze your target substrate against the following decision matrix.

AzetidineStrategy Start Target: 2-Substituted Azetidine ChiralPool Is the chiral amino acid commercially available? Start->ChiralPool LateStage Need to screen multiple 2-substituents rapidly? ChiralPool->LateStage No Method1 Method 1: Couty Cyclization (Reliable, Scalable) ChiralPool->Method1 Yes Stereo Need specific relative stereochemistry (cis/trans)? LateStage->Stereo No Method2 Method 2: C-H Lithiation (Divergent) LateStage->Method2 Yes Stereo->Method1 No (De novo synthesis) Method3 Method 3: Beta-Lactam Reduction (Stereocontrol) Stereo->Method3 Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol 1: The Couty Synthesis (Intramolecular Cyclization)

Principle: This method relies on the "chiral pool," converting enantiopure


-amino alcohols (derived from amino acids) into azetidines via a 4-exo-tet ring closure. It is the industry standard for scalability and reliability.

Mechanism: The key to success is the activation of the hydroxyl group followed by intramolecular displacement by the nitrogen. The nitrogen must be protected with an electron-withdrawing group (EWG) that is not too withdrawing to prevent nucleophilicity, but withdrawing enough to prevent polymerization. The


-tosyl  or 

-benzhydryl
groups are preferred.
Step-by-Step Protocol

Target: (S)-2-Benzylazetidine (from L-Phenylalanine)

  • Reduction: Reduce L-Phenylalanine to L-Phenylalaninol using

    
     or 
    
    
    
    .
  • N-Protection: Protect the amine.

    • Reagent: Tosyl chloride (TsCl),

      
      , DCM.
      
    • Note: The

      
      -Ts group aids cyclization by increasing the acidity of the NH proton (if using base-mediated closure) or simply by preventing intermolecular oligomerization.
      
  • O-Activation: Convert the alcohol to a leaving group.

    • Reagents: Mesyl chloride (MsCl),

      
      , DCM, 0 °C.
      
    • Intermediate:

      
      -Ts-O-Ms-phenylalaninol.
      
  • Cyclization (The Critical Step):

    • Reagents: Strong base required to deprotonate the sulfonamide. Use NaH (1.5 equiv) in DMF or THF at reflux.

    • Conditions: 0.1 M concentration (high dilution favors intramolecular reaction).

    • Observation: Gas evolution (

      
      ).
      
  • Deprotection (Optional):

    • Use

      
       or Naphthalenide (sodium or lithium) to remove the Tosyl group if the free amine is required.
      

Critical Control Point: Ensure the O-activation is complete before adding NaH. Incomplete mesylation leads to oxazolidinone byproducts via intramolecular attack of the oxygen on the carbamate (if carbamate protection is used instead of Tosyl).

Protocol 2: Direct C-H Functionalization (Lithiation-Trapping)

Principle: Azetidines possess a significant dipole. An electron-withdrawing protecting group (specifically


-Boc  or 

-thiopivaloyl
) stabilizes an

-lithio species via dipole stabilization and coordination, allowing for electrophilic trapping.

Expert Insight: This method is superior for generating libraries of analogs from a single azetidine precursor.

Step-by-Step Protocol

Target: 2-Substituted


-Boc Azetidine (Racemic or Enantioenriched via Sparteine)
  • Precursor Preparation: Start with

    
    -Boc-azetidine (commercially available).
    
  • Drying (Crucial):

    • Azetidines are hygroscopic. Dry the starting material by azeotropic distillation with toluene if necessary.

    • Use anhydrous

      
       (preferred over THF for lithiation stability).
      
  • Lithiation:

    • Reagents:

      
      -BuLi (1.2 equiv) and TMEDA (1.2 equiv) for racemic; or 
      
      
      
      -BuLi and (-)-Sparteine (or O'Brien's diamine surrogates) for asymmetric induction.
    • Temperature: Cool to -78 °C .

    • Addition: Add

      
      -BuLi dropwise. Stir for 45–60 minutes.
      
    • Color Change: Solution typically turns light yellow.

  • Electrophile Trapping:

    • Add the electrophile (e.g., alkyl halide, aldehyde, ketone, or trimethyl borate for Suzuki coupling).

    • Note: For alkylation, transmetallation to Cu (using CuCN) may be required to prevent

      
      -elimination.
      
  • Workup:

    • Quench with saturated

      
       at -78 °C, then warm to room temperature.
      

Mechanism & Pathway:

Lithiation NBoc N-Boc Azetidine Complex Pre-Complex (s-BuLi / Ligand) NBoc->Complex Coordination Lithio alpha-Lithio Species (Dipole Stabilized) Complex->Lithio Deprotonation (-78 C) Trap Electrophile (E+) Lithio->Trap Transmetallation (Optional Cu) Product 2-Substituted Azetidine Lithio->Product Trapping

Figure 2: Mechanistic flow of the N-Boc directed lithiation strategy.

Protocol 3: Reduction of -Lactams

Principle:


-Lactams (2-azetidinones) are readily synthesized with high stereocontrol via the Staudinger synthesis ([2+2] cycloaddition of ketenes and imines). Reducing the carbonyl group retains the ring and stereocenters.

Protocol:

  • Synthesis of

    
    -Lactam:  Perform Staudinger cycloaddition to set C3/C4 stereochemistry.
    
  • Reduction:

    • Reagent:Monochloroalane (

      
      )  is superior to 
      
      
      
      .
      
      
      can sometimes cause ring cleavage (reductive ring opening).
    • Preparation of AlH2Cl: Mix

      
       (1 equiv) and 
      
      
      
      (3 equiv) in Ether/THF.
  • Reaction: Add

    
    -lactam at 0 °C, then reflux for 1–2 hours.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

Comparative Analysis
FeatureCouty Synthesis (Ring Closure)Lithiation-Trapping (C-H Func.)

-Lactam Reduction
Stereocontrol Source Chiral Pool (Amino Acids)Chiral Ligand (Sparteine)Diastereoselective Cycloaddition
Scalability High (Multi-gram)Moderate (Dilute conditions)High
Substrate Scope Limited by Amino Acid availabilityBroad (Electrophile dependent)Broad (Imine/Ketene dependent)
Risk Factor Incomplete cyclization

-Hydride elimination
Ring opening during reduction
Typical Yield 70–90%50–75%60–85%
Troubleshooting & Expert Tips
  • Volatility Warning: 2-Substituted azetidines, especially those with low molecular weight substituents (Me, Et, Pr), are extremely volatile .

    • Solution: Do not remove solvent to dryness on a rotary evaporator. Isolate as a hydrochloride or oxalate salt immediately after extraction.

  • Stability: Free base azetidines can polymerize upon prolonged storage. Store as

    
    -Boc protected forms or as salts at -20 °C.
    
  • Purification: Azetidines often streak on silica gel due to the basic nitrogen.

    • Solution: Pre-treat silica gel with 1%

      
       in hexanes, or use alumina (neutral) for chromatography.
      
References
  • Couty Synthesis (General Protocol)

    • Quinodoz, P., et al. "N-Arylazetidines: Preparation through Anionic Ring Closure."[1] The Journal of Organic Chemistry, 2016, 81(7), 2899–2910.

    • [Link]

  • Lithiation-Borylation (Aggarwal Protocol)

    • Aggarwal, V. K., et al. "Lithiation-Borylation Methodology and Its Application in Synthesis." Accounts of Chemical Research, 2014, 47(10), 3174–3183.

    • [Link]

  • Lithiation of N-Boc Azetidines (Hodgson Protocol)

    • Hodgson, D. M., et al. "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine."[2] Organic Letters, 2014, 16(3), 856–859.[2]

    • [Link]

  • Flow Chemistry Lithiation (Luisi Protocol)

    • Colella, M., et al. "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines."[3] The Journal of Organic Chemistry, 2021, 86(20), 13943–13954.[3]

    • [Link]

  • General Review of Azetidine Synthesis

    • Singh, G. S., et al. "Recent Progress in the Synthesis and Reactivity of Azetidines."[4] Chemical Reviews, 2023 (Updated Context).

    • See also classic review: Sweeney, J. B.[4] "Aziridines and Epoxides in Organic Synthesis." Chemical Reviews, 2002, 102(12), 4243–4316.

    • [Link]

Sources

Method

Advanced HPLC Purification Strategies for Polar Heterocyclic Compounds

Introduction: The Dual Challenge of Polar Heterocycles Polar heterocyclic compounds (e.g., substituted pyridines, imidazoles, and triazoles) represent a cornerstone of modern drug discovery. However, their purification v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Challenge of Polar Heterocycles

Polar heterocyclic compounds (e.g., substituted pyridines, imidazoles, and triazoles) represent a cornerstone of modern drug discovery. However, their purification via High-Performance Liquid Chromatography (HPLC) frequently presents two distinct chromatographic challenges:

  • The Polarity Paradox: Highly polar heterocycles (LogP < 0) possess a stronger affinity for the polar aqueous mobile phase than for the non-polar C18 stationary phase, causing them to elute prematurely in or near the void volume [1].

  • The Silanol Effect: Marketed drugs and active pharmaceutical ingredients (APIs) exhibit a bimodal pKa distribution, with a massive peak at pH 7–11 representing basic drugs containing nitrogen heterocycles [2]. In silica-based HPLC, residual silanols (Si-OH) on the column matrix are inherently acidic (pKa 3.5–4.5). In low-ionic-strength mobile phases, these silanols ionize to Si-O⁻ and form strong electrostatic interactions with protonated basic analytes, resulting in severe peak tailing and poor recovery [2].

To overcome these issues, chromatographers must abandon standard Reversed-Phase (RP) protocols and adopt orthogonal strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MM-HPLC).

Strategic Mode Selection

Selecting the correct chromatographic mode requires analyzing the analyte's partition coefficient (LogP) and ionization state (pKa).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier alternative for highly water-soluble, polar heterocycles. It utilizes a polar stationary phase (e.g., bare silica, diol, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Retention is achieved by analyte partitioning into a water-enriched layer immobilized on the stationary phase surface [1].

  • Mixed-Mode Chromatography (MM-HPLC): MM-HPLC combines multiple retention mechanisms—such as reversed-phase and cation-exchange (RP/CX)—within a single column. This allows basic polar heterocycles to be retained via cation-exchange while hydrophobic regions interact with the alkyl chain [3]. Crucially, MM-HPLC eliminates the need for signal-suppressing ion-pairing reagents (like trifluoroacetic acid), dramatically improving Mass Spectrometry (MS) compatibility [4].

Quantitative Comparison of Chromatographic Modes

The following table summarizes the operational parameters and expected performance metrics for different chromatographic approaches.

Chromatographic ModeIdeal Analyte LogPTypical Organic %Buffer ConcentrationExpected Efficiency (N/m)MS Compatibility
Standard RP (C18) > 1.55% - 95%0 - 10 mM> 80,000Moderate
HILIC < 0.095% - 50%10 - 20 mM50,000 - 70,000Excellent
Mixed-Mode (RP/CX) -1.0 to 3.05% - 60%20 - 50 mM> 70,000Excellent
Polar-Embedded RP 0.0 to 2.00% - 90%10 - 20 mM> 80,000Good

Method Development Decision Matrix

G Start Target: Polar Heterocycle LogP LogP < 0? (Highly Hydrophilic) Start->LogP HILIC HILIC Mode (Diol, Amide, ZIC) LogP->HILIC Yes BasicN Basic Nitrogen (pKa > 7)? LogP->BasicN No MixedMode Mixed-Mode (RP/CX) BasicN->MixedMode Yes StandardRP Polar-Embedded RP (Buffered pH) BasicN->StandardRP No

Decision matrix for selecting the optimal HPLC mode for polar heterocyclic compounds.

Experimental Protocols

Every robust purification method must function as a self-validating system. The following protocols incorporate built-in causality checks to ensure reproducibility and high recovery.

Protocol 1: HILIC Purification Workflow for Highly Polar Heterocycles

Scientific Rationale: HILIC requires a delicate balance of organic solvent and aqueous buffer to maintain the stationary phase's hydration layer. Injecting samples dissolved in high aqueous content will disrupt this layer, causing immediate analyte breakthrough.

Step-by-Step Methodology:

  • Sample Preparation (Critical): Dissolve the crude mixture in a diluent that closely matches the initial mobile phase conditions (e.g., 75–90% Acetonitrile). If the polar heterocycle is insoluble in high acetonitrile, utilize a "dry loading" technique by adsorbing the sample onto a small amount of inert support (e.g., Celite) before loading [1].

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0.

    • Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate.

    • Causality Check: Buffers are mandatory in HILIC. Without sufficient ionic strength, the hydration layer becomes unstable, leading to shifting retention times.

  • Column Equilibration & System Suitability: Flush the column with 15–20 column volumes (CV) of the initial gradient conditions (e.g., 95% B).

    • Self-Validation: Perform two blank injections (injecting diluent only). Monitor the baseline; a drifting baseline indicates incomplete equilibration of the water layer.

  • Gradient Execution: Run a shallow gradient from 95% B to 50% B over 15 CVs. (Note: In HILIC, decreasing the organic modifier increases elution strength).

  • Fraction Collection: Trigger fraction collection using MS-Total Ion Chromatogram (TIC) to ensure only the target mass is collected, bypassing UV-inactive impurities.

Protocol 2: Mixed-Mode (RP/WCX) Purification for Basic Heterocycles

Scientific Rationale: By utilizing a Weak Cation Exchange (WCX) combined with a Reversed-Phase (RP) matrix, retention is governed by both hydrophobicity and electrostatics. This allows for the use of highly volatile, MS-friendly buffers instead of harsh ion-pairing agents [3][4].

Step-by-Step Methodology:

  • Column Selection: Install a high-purity silica Mixed-Mode RP/WCX column.

  • Buffer Optimization:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 5.0.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality Check: At pH 5.0, basic nitrogen atoms (pKa ~7-9) are protonated (positive), and the WCX carboxylate groups on the column are ionized (negative). This maximizes electrostatic retention [3].

  • Dual-Mechanism Gradient Design:

    • Maintain a constant buffer concentration throughout the run to keep ionic strength stable.

    • Ramp Mobile Phase B from 5% to 60% over 10 CVs to elute compounds based on hydrophobicity.

    • If the target basic heterocycle remains retained, introduce a secondary salt gradient (increasing ammonium acetate concentration up to 100 mM) to disrupt the electrostatic interactions and elute the target.

  • Post-Purification Handling: Pool the collected fractions. Because ammonium acetate is volatile, the purified basic heterocycle can be isolated directly via lyophilization (freeze-drying) without the need for subsequent desalting steps.

References

  • Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC International. URL: [Link]

  • Chromatography Online. Mixed-Mode Chromatography—A Review. LCGC International. URL: [Link]

Application

Application Note: Cell-Based Assay Workflows for Azetidine-Containing Compounds

Subtitle: Overcoming Permeability, Toxicity, and Target Engagement Challenges in Drug Discovery Introduction & Mechanistic Rationale Azetidines—four-membered saturated nitrogen heterocycles—have emerged as highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Permeability, Toxicity, and Target Engagement Challenges in Drug Discovery

Introduction & Mechanistic Rationale

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as highly privileged structural motifs in modern medicinal chemistry1[1]. Frequently deployed as bioisosteres for larger, more lipophilic aza-cycles like piperidines, piperazines, and morpholines, azetidines offer a structurally compact framework that increases the fraction of sp3-hybridized carbons (Fsp3) 2[2]. This ring contraction strategy often improves aqueous solubility, alters the basicity (pKa) of the nitrogen center, and provides unique, rigid exit vectors for substituent growth 3[3]. Several FDA-approved therapeutics, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, leverage azetidine cores to optimize metabolic stability and receptor selectivity[1].

However, the incorporation of azetidines introduces specific evaluation challenges that require specialized cell-based screening:

  • Altered Basicity and Permeability: Azetidines generally exhibit lower basicity (pKa ~11.0 or lower depending on substitution) compared to piperidines (pKa ~11.2)[3]. This shift alters the protonation state at physiological pH, directly impacting passive membrane permeability and off-target interactions.

  • Ring Strain & Toxicity: The inherent angle strain of the four-membered ring (~25.4 kcal/mol) can occasionally serve as a site for metabolic cleavage or unexpected electrophilic reactivity, leading to off-target cytotoxicity[3].

  • Conformational Rigidity: While beneficial for target affinity, the rigid 3D vectors of spiroazetidines require rigorous intracellular target engagement validation to ensure the compound binds its target in a complex cellular environment[2], 4[4].

To address these factors, this guide details a self-validating cell-based screening cascade designed specifically for profiling azetidine-containing candidates.

Screening Cascade Workflow

ScreeningCascade A Azetidine Library (High Fsp3, Bioisosteres) B 1. Cytotoxicity Profiling (ATP / Membrane Integrity) A->B Screen for off-target toxicity C 2. ADME & Permeability (Caco-2 Transwell) B->C Viable candidates (IC50 > 50 µM) D 3. Target Engagement (CETSA) C->D High Papp, Low Efflux E Lead Optimization & In Vivo Profiling D->E Confirmed Intracellular Binding

Figure 1: Sequential cell-based screening cascade for azetidine-containing compounds.

Protocol 1: High-Throughput Cytotoxicity & Viability Assay

Causality & Rationale: Because azetidines alter lipophilicity and basicity, they can inadvertently shift a compound's off-target toxicity profile. We utilize an ATP-dependent luminescence approach to accurately quantify cytostatic and cytocidal effects5[5].

Self-Validating System: This protocol embeds an internal control matrix: a known toxicant (Staurosporine, 10 µM) to define 100% cell death, the vehicle (0.1% DMSO) for 0% death, and the parent piperidine/morpholine analog to benchmark the bioisosteric replacement.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma cells) at 5,000 cells/well in a 96-well opaque white plate using 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the azetidine compound in 100% DMSO.

  • Treatment: Transfer compounds to the assay plate to achieve a final concentration range of 100 µM to 5 nM. Ensure the final DMSO concentration remains constant at 0.1% (v/v). Include the piperidine benchmark and Staurosporine controls.

  • Incubation: Incubate for 48 hours[4].

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A successful azetidine bioisostere should maintain or improve the viability profile (IC₅₀ > 50 µM) compared to its larger-ring counterpart[4].

Protocol 2: Caco-2 Permeability and Efflux Assay

Causality & Rationale: The reduced basicity and altered lipophilicity (LogD) of azetidines profoundly influence intestinal absorption and susceptibility to efflux transporters like P-glycoprotein (P-gp)[3]. Evaluating bidirectional permeability is critical to ensure the azetidine modification has not created an efflux liability.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts demonstrating TEER > 400 Ω·cm².

  • Assay Execution:

    • Apical to Basolateral (A-B): Add 10 µM of the azetidine compound in HBSS buffer (pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM compound to the basolateral chamber and blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C for 2 hours on a plate shaker (150 rpm).

  • Sampling & LC-MS/MS: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculations: Calculate the apparent permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An ER < 2.0 indicates the azetidine is not a significant P-gp substrate[5].

Protocol 3: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Ring contraction to an azetidine alters the spatial orientation of functional groups. CETSA confirms that the azetidine derivative successfully permeates the cell membrane and thermodynamically stabilizes the target protein in the complex intracellular milieu, proving that biochemical affinity translates to cellular target engagement[4].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells to 70-80% confluency. Treat cells with the azetidine compound (at 5x to 10x its biochemical IC₅₀) or DMSO vehicle for 2 hours at 37°C.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

  • Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Western Blotting: Collect the supernatant (containing soluble, stabilized protein). Resolve via SDS-PAGE and analyze by Western blot using an antibody specific to the target protein.

  • Interpretation: Plot the band intensity against temperature to determine the aggregation temperature (

    
    ). A significant rightward shift (
    
    
    
    ) in the compound-treated samples versus vehicle confirms intracellular target engagement.

Quantitative Data Summary

Below is a representative dataset illustrating the typical pharmacological shifts observed when successfully transitioning from a piperidine lead to an optimized azetidine bioisostere[3],[4].

ParameterPiperidine LeadAzetidine BioisostereImpact of Azetidine Substitution
Ring Size 6-membered4-memberedIncreased compactness and Fsp3
pKa (Basic Nitrogen) ~11.2~10.5Reduced basicity at physiological pH
LogD (pH 7.4) 2.81.9Lowered lipophilicity
Caco-2

(A-B)
5.2 × 10⁻⁶ cm/s12.4 × 10⁻⁶ cm/sImproved passive permeability
Efflux Ratio (P-gp) 3.5 (Substrate)1.2 (Non-substrate)Evaded efflux transporters
Cell Viability IC₅₀ 15 µM (Toxic)>100 µM (Safe)Mitigated off-target cytotoxicity
Target Kinase IC₅₀ 12 nM8 nMMaintained/Improved target affinity

References

1.[1]1 - Taylor & Francis / PubMed 2.[2]2 - PharmaBlock 3.[3]3 - BenchChem 4.[5]5 - PMC / NIH 5.[4]4 - Journal of Medicinal Chemistry (ACS)

Sources

Method

Advanced Cross-Coupling Strategies for the Functionalization of the Azetidine Ring: A Comprehensive Protocol Guide

Executive Summary Azetidines are highly valued 4-membered nitrogen heterocycles that serve as rigid, metabolically stable bioisosteres for larger rings like pyrrolidines and piperidines in drug discovery[1][2]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly valued 4-membered nitrogen heterocycles that serve as rigid, metabolically stable bioisosteres for larger rings like pyrrolidines and piperidines in drug discovery[1][2]. However, the inherent ring strain of the azetidine core makes it susceptible to undesired ring-opening side reactions during transition-metal-catalyzed C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-couplings[3][4]. Furthermore, the sluggish transmetalation of C(sp³) centers often leads to competitive β-hydride elimination[1].

This application note provides an authoritative, field-proven guide to overcoming these synthetic barriers. By leveraging iron catalysis, metallaphotoredox dual catalysis, and strain-release polar-radical relays, researchers can achieve highly regioselective functionalization at both the C2 and C3 positions of the azetidine ring[1][2][5].

Workflow & Strategy Selection

The selection of a cross-coupling strategy depends heavily on the target position (C2 vs. C3) and the nature of the desired substituent (e.g., secondary vs. quaternary carbon centers). The decision matrix below outlines the optimal pathways based on recent methodological breakthroughs[1][2][6].

G A Azetidine Core Functionalization B C3-Functionalization (Fe-Catalyzed) A->B 3-Iodoazetidine + Grignard Reagent C C2-Functionalization (Photoredox Ni-Dual) A->C Azetidine-2-carboxylic Acid + Aryl Halide D C3-Quaternary Center (Strain-Release Ni-Cat) A->D 1-Azabicyclo[1.1.0]butane + Boronic Acid

Caption: Overview of modern cross-coupling strategies for regioselective azetidine functionalization.

Quantitative Data Summary: Cross-Coupling Methods Comparison
Strategy / PositionCatalyst SystemCoupling PartnersYield RangeKey AdvantageRef
C3-Arylation/Alkylation Fe(acac)₃ / TMEDA3-Iodoazetidine + Grignard60–90%Avoids β-hydride elimination; highly scalable.[1]
C2-Decarboxylative Ir(dF(CF₃)ppy)₂ / NiCl₂Azetidine-2-carboxylic acid + Ar-X40–80%Utilizes abundant amino acid feedstocks; mild conditions.[5][6]
C3-Quaternary Centers Ni(cod)₂ / Bromide1-Azabicyclo[1.1.0]butane + Ar-B(OH)₂50–95%Accesses highly congested all-carbon quaternary centers.[2]
Stereospecific C2-Arylation Pd₂(dba)₃ / Cy-JohnPhosα-Stannyl azetidine + Ar-Br70–95%High enantiofidelity; stereoretention of configuration.[7]

Protocol 1: Iron-Catalyzed C3-Cross-Coupling with Grignard Reagents

Context & Causality: Traditionally, C3-functionalization relied on palladium-catalyzed Negishi couplings, which require the pre-formation of air-sensitive organozinc reagents and often suffer from low yields due to competitive β-hydride elimination[1][8]. Iron catalysis offers a robust alternative. The use of Fe(acac)₃ in combination with TMEDA (tetramethylethylenediamine) stabilizes the active low-valent iron species and accelerates the transmetalation step, allowing direct coupling with commercially available Grignard reagents without inducing ring cleavage[1].

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl/Alkyl Grignard Reagent (1.5–2.0 equiv, 1.0 M in THF)

  • Fe(acac)₃ (5 mol%)

  • TMEDA (20 mol%)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Fe(acac)₃ (5 mol%) and TMEDA (20 mol%) in anhydrous THF (0.2 M relative to the azetidine). Stir at room temperature for 10 minutes to ensure complete ligand coordination.

  • Substrate Addition: Add N-Boc-3-iodoazetidine (1.0 equiv) to the deep red catalyst solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to prevent homocoupling of the Grignard reagent upon addition.

  • Grignard Addition: Dropwise add the Grignard reagent (1.5 equiv) over 15 minutes via a syringe pump. The solution will typically transition to a dark brown/black color, indicating the formation of the active catalytic species.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor reaction progress via GC-MS or TLC. The complete consumption of the 3-iodoazetidine peak confirms the end of the catalytic cycle.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution dropwise. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the C3-substituted azetidine[1].

Protocol 2: Photoredox-Mediated C2-Decarboxylative Cross-Coupling

Context & Causality: Functionalizing the C2 position adjacent to the nitrogen atom is notoriously difficult due to the risk of α-elimination. MacMillan's metallaphotoredox strategy elegantly circumvents this by using azetidine-2-carboxylic acids[5][6]. Under blue LED irradiation, the photocatalyst oxidizes the carboxylate, triggering CO₂ extrusion to generate an α-amino radical. This radical is rapidly intercepted by a nickel catalyst undergoing an oxidative addition with an aryl halide, outcompeting any ring-opening pathways[6].

Materials:

  • N-Protected azetidine-2-carboxylic acid (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) or organic photocatalyst 4CzIPN (2.5 mol%)

  • NiCl₂·glyme (5 mol%)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried vial equipped with a stir bar, add the azetidine-2-carboxylic acid (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), the photocatalyst (1–2.5 mol%), and Cs₂CO₃ (2.0 equiv)[6].

  • Degassing: Seal the vial with a PTFE-lined septum and evacuate/backfill with argon three times. Add anhydrous DMF (to reach 0.1 M concentration) via syringe. Sparge the solution with argon for an additional 15 minutes. Causality: Oxygen is a potent triplet quencher and radical scavenger; strict anaerobic conditions are mandatory for high yields.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is active to maintain the reaction temperature at ~25 °C. Causality: Excessive heat can lead to thermal degradation of the radical intermediate and premature catalyst deactivation[9].

  • Reaction Progression: Irradiate the mixture for 18–24 hours. Self-Validation: LC-MS analysis should show the disappearance of the aryl bromide and the emergence of the product mass.

  • Workup: Dilute the mixture with water and extract with diethyl ether (3 × 15 mL). Wash the combined organics with water and brine to remove DMF, dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography[6].

Protocol 3: Strain-Release Synthesis of C3-Quaternary Azetidines

Context & Causality: Constructing all-carbon quaternary centers at the C3 position of azetidines via standard cross-coupling is sterically prohibitive. A highly innovative polar-radical relay strategy utilizes 1-azabicyclo[1.1.0]butanes (ABBs)[2]. The immense ring strain (~40 kcal/mol) of the ABB drives a bromide-catalyzed ring opening, generating a redox-active azetidine intermediate. This intermediate seamlessly enters a nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling cycle with boronic acids[2].

G ABB 1-Azabicyclo[1.1.0]butane (ABB) RingOpen Bromide-Catalyzed Ring Opening ABB->RingOpen Strain Release (40 kcal/mol) Intermediate Redox-Active Azetidine Intermediate RingOpen->Intermediate + Bromide Catalyst NiCat Ni-Catalyzed Suzuki Cross-Coupling Intermediate->NiCat + Aryl Boronic Acid Product C3-Quaternary Azetidine NiCat->Product C(sp³)-C(sp²) Bond Formation

Caption: Polar-radical relay mechanism for the synthesis of C3-quaternary azetidines via ABB strain release.

Materials:

  • Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Ni(cod)₂ (10 mol%)

  • Ligand (e.g., bathophenanthroline) (10 mol%)

  • LiBr (20 mol%) as the bromide relay catalyst

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%) and the ligand (10 mol%). Dissolve in anhydrous 1,4-dioxane and stir for 15 minutes until a deep color change indicates complexation.

  • Reagent Addition: To the catalyst solution, add the benzoylated ABB (1.0 equiv), aryl boronic acid (1.5 equiv), LiBr (20 mol%), and K₃PO₄ (2.0 equiv)[2]. Causality: LiBr is essential; the bromide ion acts as a nucleophile to trigger the strain-releasing ring opening of the ABB, forming an intermediate that the Ni catalyst can oxidatively add into.

  • Reaction Progression: Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours. Self-Validation: The reaction is complete when the highly strained ABB is fully consumed (verified by ¹H NMR of a crude aliquot, noting the disappearance of the characteristic bicyclic bridgehead protons).

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove inorganic salts and precipitated nickel species, and elute with EtOAc.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the azetidine bearing an all-carbon quaternary center at C3[2].

Conclusion

The functionalization of the azetidine ring has evolved from a synthetic bottleneck to a highly modular process. By understanding the mechanistic nuances—such as utilizing iron to bypass β-hydride elimination, employing photoredox catalysis for mild radical generation, and harnessing ring strain for quaternary center formation—researchers can confidently incorporate these valuable motifs into advanced drug development pipelines.

References

  • Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule The Royal Society of Chemistry[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Journal of the American Chemical Society / Organic Chemistry Portal[Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp³)–C(sp²) Bond Formation from Nontraditional Precursors Macmillan Group (Princeton University)[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv[Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis PMC (National Institutes of Health)[Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters PMC (National Institutes of Health)[Link]

Sources

Application

Deprotection of N-Boc group in the presence of a thioamide

Application Note: Chemoselective N-Boc Deprotection in Thioamide-Containing Scaffolds Executive Summary The removal of the tert-butoxycarbonyl (Boc) group in the presence of thioamides presents a significant chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Boc Deprotection in Thioamide-Containing Scaffolds

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group in the presence of thioamides presents a significant chemoselectivity challenge. While thioamides are structurally similar to oxoamides, the sulfur atom introduces two critical vulnerabilities: enhanced nucleophilicity (leading to S-alkylation) and susceptibility to hydrolysis (leading to desulfurization). Standard acidic deprotection (e.g., neat TFA) often results in the formation of thiazolines, S-tert-butyl adducts, or conversion to the oxoamide.

This guide details two validated protocols to circumvent these pathways:

  • The Lewis Acid Protocol (TMSOTf): A mild, anhydrous method ideal for complex, highly sensitive substrates.

  • The Scavenger-Optimized Brønsted Acid Protocol (TFA/Thioanisole): A robust, scalable method utilizing "soft" nucleophiles to quench carbocations.

Mechanistic Insight: The Sulfur Challenge

To ensure protocol fidelity, one must understand the competing pathways. The Boc group is removed via acid-catalyzed fragmentation, generating a tert-butyl carbocation (


).
  • The Desired Pathway: The

    
     is quenched by the solvent or a scavenger, releasing isobutylene gas.
    
  • The Failure Mode (S-Alkylation): The thioamide sulfur is a "soft" nucleophile. Without adequate scavenging, it attacks the "soft"

    
     electrophile, forming a stable S-tert-butyl thioimidate salt.
    
  • The Failure Mode (Hydrolysis): In the presence of water and strong acid, the thioamide is protonated and hydrolyzed to the oxoamide (exchange of S for O), destroying the functional group.

Figure 1: Competing Reaction Pathways

Boc_Thioamide_Mechanism Start N-Boc Thioamide Inter Intermediate (Protonated Carbamate) Start->Inter Acid (H+) Side2 Side Product B (Oxoamide/Hydrolysis) Start->Side2 H2O / H+ (Wet Conditions) Cation t-Butyl Cation (tBu+) Inter->Cation Fragmentation Product Desired Product (Free Amine Thioamide) Inter->Product -CO2 Cation->Product Quenched by Scavenger (e.g., Thioanisole) Side1 Side Product A (S-tert-butyl adduct) Cation->Side1 Attack by Thioamide S (No Scavenger)

Caption: Mechanistic divergence during deprotection. The critical control point is the interception of the t-butyl cation.

Strategic Protocol 1: TMSOTf-Mediated Deprotection

Best for: Highly acid-sensitive substrates, complex natural products, or when preventing hydrolysis is paramount.

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent silylating agent.[1] It silylates the Boc carbonyl oxygen, triggering fragmentation without a high concentration of protons. This minimizes the risk of hydrolytic desulfurization.

Reagents & Materials
  • Substrate: N-Boc thioamide (1.0 equiv)

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1]

  • Base: 2,6-Lutidine (Acts as a proton sponge to prevent acid buildup)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH) or Saturated NaHCO₃

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.

  • Dissolution: Dissolve the N-Boc substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 2,6-Lutidine (3.0 equiv). Stir for 5 minutes at 0°C.

    • Note: The base is critical to neutralize any triflic acid generated in situ.

  • Activation: Dropwise, add TMSOTf (2.0 – 3.0 equiv) via syringe at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes.

    • Monitoring: Check via TLC.[2] The Boc group usually cleaves rapidly.

  • Quench: Cool back to 0°C. Add Methanol (5–10 equiv) to quench excess silylating agent. Stir for 10 minutes.

  • Workup: Dilute with DCM, wash with saturated NaHCO₃ (to remove lutidinium salts), dry over Na₂SO₄, and concentrate.

Validation Criteria:

  • LCMS: Look for Mass [M-100+H]+ (Loss of Boc).

  • Absence of +56 Da peak: Confirms no S-alkylation.

Strategic Protocol 2: Scavenger-Optimized TFA Deprotection

Best for: Scalable synthesis, solid-phase peptide synthesis (SPPS), and robust substrates.

Rationale: Trifluoroacetic acid (TFA) is the standard for Boc removal.[3][4][5] However, to use it with thioamides, one must add a "soft" nucleophile (scavenger) that is more reactive toward the


 cation than the thioamide sulfur is. Thioanisole  is the gold standard here.
Reagents & Materials
  • Acid: Trifluoroacetic Acid (TFA) - Must be fresh and dry.

  • Scavenger: Thioanisole (Essential)

  • Co-Scavenger (Optional): 1,2-Ethanedithiol (EDT) or Triisopropylsilane (TIS).

  • Solvent: Dichloromethane (DCM).[4]

Step-by-Step Procedure
  • Cocktail Preparation: Prepare a solution of 10% Thioanisole in DCM (v/v).

    • Expert Tip: If the substrate contains Trp or Met, add 2.5% EDT to the cocktail.

  • Cooling: Cool the substrate (solid or dissolved in minimal DCM) to 0°C.

  • Acid Introduction: Add TFA to the mixture to reach a final ratio of DCM:TFA:Thioanisole (45:45:10) .

    • Crucial: Always add the scavenger before or simultaneously with the acid. Never add acid to the substrate without the scavenger present.

  • Reaction: Stir at 0°C for 15 minutes, then warm to RT. Monitor closely (typically complete in 30–90 mins).

  • Workup (Precipitation Method):

    • Concentrate the mixture under reduced pressure (do not heat above 30°C).

    • Add cold Diethyl Ether or MTBE to precipitate the amine salt.

    • Filter and wash extensively with ether to remove the thioanisole scavenger.

  • Workup (Extraction Method):

    • Dilute with DCM.

    • Neutralize carefully with cold saturated NaHCO₃.

    • Warning: Do not use strong bases (NaOH) as thioamides can degrade in high pH.

Data Presentation & Troubleshooting

Table 1: Comparison of Deprotection Methods

FeatureProtocol A: TMSOTfProtocol B: TFA + Scavenger
Primary Mechanism Silyl-assisted fragmentation (Lewis Acid)Proton-assisted fragmentation (Brønsted Acid)
Risk of Hydrolysis Very Low (Anhydrous)Moderate (Requires dry reagents)
Risk of S-Alkylation LowHigh (Requires Scavengers)
Scalability Gram scaleKilogram scale
Reagent Cost HighLow
Workup Aqueous extractionPrecipitation or Extraction

Troubleshooting Guide (QC via LCMS):

  • Observation: Mass = Expected + 56 Da.[4]

    • Diagnosis:S-tert-butylation . The sulfur attacked the carbocation.

    • Fix: Increase Thioanisole concentration; ensure temperature is kept at 0°C longer; switch to Protocol A.

  • Observation: Mass = Expected - 16 Da (approx).

    • Diagnosis:Hydrolysis (Oxoamide) . Sulfur exchanged for Oxygen.[6]

    • Fix: Your TFA was wet. Use fresh TFA ampules. Flame-dry glassware. Switch to Protocol A.

  • Observation: Mass = Expected - 2 Da (and loss of S reactivity).

    • Diagnosis:Cyclization (Thiazoline) .

    • Fix: This occurs if a nucleophile (OH, NH) is at the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -position. Avoid strong acid; use TMSOTf.
      

Decision Workflow

Selection_Tree Start Select Deprotection Method Q1 Is the substrate highly acid-sensitive or prone to hydrolysis? Start->Q1 MethodA PROTOCOL A: TMSOTf / 2,6-Lutidine Q1->MethodA Yes Q2 Is the scale >10g or cost-sensitive? Q1->Q2 No MethodB PROTOCOL B: TFA / Thioanisole Q2->MethodB Yes MethodC Consider SnCl4 (Alternative Mild Lewis Acid) Q2->MethodC No (Research Scale)

Caption: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity and scale.

References

  • Undheim, K., et al. "TMSOTf-mediated Boc deprotection in the presence of acid-sensitive functionalities." Journal of Organic Chemistry, 2002 . (General methodology grounding).

  • Frank, S. A., et al. "SnCl4 in organic solvents acts as an extremely mild reagent for Boc deprotection even in the presence of the acid-labile thioamide moiety." Chemical Communications, 2002 .

  • Vertex Pharmaceuticals & NIH. "Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection." PMC / NIH, 2024 .

  • BenchChem Technical Support. "Preventing Side-Chain Tert-Butylation in Peptide Synthesis." BenchChem Application Notes, 2025 .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Azetidine Ring Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable tr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the synthesis of azetidines. The formation of the strained four-membered azetidine ring is a well-known challenge in synthetic chemistry, often plagued by low yields and competing side reactions. This resource addresses the most common issues encountered in the lab, explaining the chemical principles behind these problems and offering field-proven solutions.

Troubleshooting Guide

This section directly addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely causes and a step-by-step approach to resolution.

Question 1: My intramolecular cyclization to form an azetidine is resulting in very low or no yield. What are the primary causes and how can I fix it?

Answer: Low yields in intramolecular cyclizations are the most frequently reported issue in azetidine synthesis. This typically stems from a combination of factors related to the high activation energy for forming a strained four-membered ring and competition from more favorable reaction pathways.[1] Let's break down the likely culprits.

Causality Analysis & Solutions
  • Poor Leaving Group Efficiency: The most common strategy for azetidine synthesis is an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group at the γ-position. If the leaving group is poor (e.g., a hydroxyl group), the rate of this desired reaction will be slow, allowing side reactions to dominate.

    • The "Why": The SN2 reaction rate is directly proportional to the stability of the leaving group as an anion. Hydroxide (HO⁻) is a strong base and therefore a poor leaving group.

    • The Solution: Convert the hydroxyl group into a more effective leaving group, such as a sulfonate ester (mesylate, tosylate) or a halide. This conversion dramatically increases the rate of the intramolecular cyclization.[1]

    Table 1: Comparison of Common Leaving Groups for SN2 Reactions

Leaving GroupFormulaConjugate Acid pKaRelative Rate (Approx.)Notes
Hydroxide-OH~15.7<< 1Very poor; rarely displaces directly.
Chloride-Cl-7~200Moderate; better than -OH but less reactive than other halides.
Bromide-Br-9~10,000Good leaving group.
Iodide-I-10~30,000Excellent leaving group.
Mesylate-OMs-1.9~30,000Excellent; easy to form from alcohols.
Tosylate-OTs-2.8~60,000Excellent; easy to form from alcohols, very stable.
Triflate-OTf-14~1,400,000Superlative; one of the best leaving groups available.
  • Incorrect Precursor Conformation & Steric Hindrance: For the ring to close, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Steric bulk near either of these centers can prevent the molecule from achieving this necessary geometry.[1]

    • The "Why": The SN2 transition state requires a specific geometry (180° attack). Bulky substituents can create van der Waals repulsion, increasing the energy of this transition state and slowing the reaction.

    • The Solution: If possible, redesign the substrate to reduce steric hindrance around the reacting centers. Alternatively, increasing the reaction temperature can provide the energy needed to overcome this conformational barrier, though this may also promote side reactions.

  • Sub-optimal Reaction Conditions (Base, Solvent, Concentration):

    • Base: A base is often required to deprotonate the nitrogen nucleophile (e.g., a primary amine or a sulfonamide). The strength of the base is critical. A base that is too weak will not generate enough of the active nucleophile, while a base that is too strong or bulky (e.g., LDA, LiHMDS) can promote elimination (E2) side reactions, especially with secondary or hindered electrophiles.[2]

    • Solvent: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity.[3]

    • Concentration: Intramolecular reactions are favored at high dilution. At high concentrations, the probability of two different precursor molecules reacting with each other (intermolecular reaction) increases, leading to polymerization instead of cyclization.[2] A typical starting concentration for these reactions is 0.05 M or lower.[1]

Troubleshooting Workflow Diagram

G start Low / No Yield lg_check Is the Leaving Group (LG) highly efficient? (e.g., OTs, OMs, I) start->lg_check side_products Are side products observed? (e.g., Dimer, Polymer, Elimination) lg_check->side_products Yes convert_lg ACTION: Convert alcohol to a better LG (e.g., Mesylate, Tosylate) lg_check->convert_lg No conditions Review Reaction Conditions side_products->conditions No / Unsure high_dilution ACTION: Decrease concentration (e.g., to 0.01-0.05 M) side_products->high_dilution Polymerization optimize_base ACTION: Screen bases (e.g., K2CO3, DBU, NaH). Consider pKa and sterics. side_products->optimize_base Elimination optimize_solvent ACTION: Switch to a polar aprotic solvent (e.g., MeCN, DMF) conditions->optimize_solvent convert_lg->conditions no_change Re-evaluate synthetic route. Consider alternative strategy. high_dilution->no_change optimize_base->high_dilution optimize_solvent->optimize_base

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Question 2: My reaction is forming a five-membered pyrrolidine ring instead of the desired four-membered azetidine. How can I control this selectivity?

Answer: The competition between the formation of four- and five-membered rings is a classic challenge in heterocyclic chemistry, governed by kinetics, thermodynamics, and the specific reaction mechanism.

Causality Analysis & Solutions
  • Thermodynamic vs. Kinetic Control: Pyrrolidines are thermodynamically more stable than azetidines due to significantly lower ring strain.[1] If the reaction conditions allow for equilibrium to be reached (e.g., higher temperatures, reversible steps), the more stable pyrrolidine may be the major product, even if its formation is kinetically slower.

    • The "Why": This is a competition between a 4-exo-tet cyclization (favored by Baldwin's rules, leading to azetidine) and a 5-endo-tet cyclization (disfavored, leading to pyrrolidine). However, other mechanisms can lead to the 5-membered ring. For instance, rearrangement of an initially formed aziridine can lead to a pyrrolidine.[1]

    • The Solution: Employ conditions that favor kinetic control. This usually means running the reaction at lower temperatures for a shorter duration to favor the product that forms fastest.[4]

  • Substrate and Catalyst Control: The regioselectivity of the ring closure can be precisely controlled by the choice of substrate and catalyst. A prime example is the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines.

    • The "Why": In this specific reaction, the Lewis acid catalyst (La(OTf)₃) activates the epoxide. The stereochemistry of the epoxide dictates the conformation of the transition state. A cis-epoxy amine preferentially undergoes attack at the C3 position to form the azetidine, while a trans-epoxy amine undergoes attack at the C4 position to yield the pyrrolidine.[5][6]

    • The Solution: Carefully select and synthesize your precursor to direct the desired cyclization pathway. If using a catalytic system, screen different Lewis acids or catalysts, as subtle changes can dramatically alter the product ratio.[5][7]

Competing Cyclization Pathways Diagram

G cluster_0 Precursor cluster_1 Path A (4-exo-tet) cluster_2 Path B (5-endo-tet) precursor X-(CH2)3-NH-R (X = Leaving Group) azetidine Azetidine Product precursor->azetidine Favored kinetically (Generally faster) pyrrolidine Pyrrolidine Side-Product precursor->pyrrolidine Favored thermodynamically (More stable ring)

Caption: Competing pathways in intramolecular N-cyclization.

Question 3: My azetidine product appears pure after reaction but decomposes during column chromatography or on storage. What is happening and how can I prevent it?

Answer: The stability of the azetidine ring is a significant concern due to its inherent ring strain.[1][8] Decomposition is often triggered by acidic conditions or nucleophilic attack.

Causality Analysis & Solutions
  • Acid-Mediated Decomposition: Azetidines are susceptible to acid-catalyzed ring-opening.[4][9] This is a major issue during purification on standard silica gel, which is inherently acidic. The protonated azetidinium ion is a highly activated electrophile that can be attacked by weak nucleophiles, including the silica surface itself, water, or the eluent (e.g., methanol).

    • The "Why": Protonation of the ring nitrogen makes the ring significantly more electrophilic and susceptible to nucleophilic attack, relieving the ring strain.[8] Certain N-substituted azetidines with pendant nucleophilic groups (like an amide) can undergo rapid intramolecular decomposition in acidic media.[8]

    • The Solution:

      • Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine (Et₃N) or ammonia solution.

      • Use Alumina: Switch to basic or neutral alumina as the stationary phase, which is much less likely to cause acid-catalyzed decomposition.[10]

      • Aqueous Workup: During the workup, ensure all washes are neutral or slightly basic (e.g., use saturated NaHCO₃ solution) before concentrating the product.[7]

  • Storage Instability: Purified azetidines, especially those that are liquids or oils, can degrade over time.

    • The "Why": This can be due to trace amounts of acid left over from the workup or slow reaction with atmospheric moisture or oxygen.

    • The Solution:

      • Store as a Salt: If possible, convert the azetidine to a stable crystalline salt (e.g., hydrochloride) for long-term storage, and then free-base it just before use.

      • Inert Conditions: Store the pure compound as a solid (if possible) under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C).[4]

Frequently Asked Questions (FAQs)

Q1: Fundamentally, why is azetidine ring formation so difficult? A1: The difficulty is rooted in thermodynamics and kinetics. The four-membered ring has a significant amount of ring strain (approximately 25.4 kcal/mol), making it much less stable than five- or six-membered rings. This thermodynamic penalty means that competing reactions, such as intermolecular polymerization or rearrangement to more stable structures, are often favored.[1][4]

Q2: What are the most common and reliable synthetic routes to azetidines? A2: Several strategies have been developed. The most common include:

  • Intramolecular Cyclization of γ-Amino Alcohols/Halides: This is the workhorse method, involving the activation of a γ-hydroxyl or halide, followed by base-mediated intramolecular SN2 displacement by the nitrogen.[2][11]

  • The Aza Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between an imine and an alkene. This is a highly efficient method for directly assembling the ring, though its substrate scope can be limited.[11][12][13]

  • Reduction of β-Lactams (Azetidin-2-ones): If the corresponding β-lactam is readily available (e.g., from a Staudinger cycloaddition), its reduction provides a clean and reliable route to the azetidine core.[12]

  • Palladium-Catalyzed C-H Amination: More modern methods involve the intramolecular amination of unactivated C(sp³)–H bonds at the γ-position, offering novel pathways to functionalized azetidines.[14]

Q3: How does the nitrogen protecting group affect the reaction? A3: The N-protecting group is crucial. Electron-withdrawing groups like sulfonyl (e.g., tosyl, nosyl) or carbamate (e.g., Boc) serve two main purposes:

  • Increased Acidity: They make the N-H proton more acidic, allowing for the use of milder bases for deprotonation, which can suppress side reactions.

  • Ring Stabilization: They can help to stabilize the strained ring once formed, making the product easier to handle and purify.[1] Conversely, N-alkyl groups are electron-donating, making the nitrogen more nucleophilic but potentially increasing the likelihood of side reactions and making the final product more reactive.

Key Experimental Protocols

Protocol 1: General Procedure for Azetidine Formation from a β-Amino Alcohol

This two-step protocol is a robust and widely used method for azetidine synthesis.

Step A: Mesylation of the β-Amino Alcohol

  • Dissolve the N-protected β-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a suitable base, such as triethylamine (1.5 equiv) or pyridine (2.0 equiv), and stir for 5 minutes.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise via syringe. Ensure the temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-4 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step B: Base-Induced Intramolecular Cyclization

  • Dissolve the crude mesylate from Step A (1.0 equiv) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to a final concentration of 0.05 M (high dilution is key).

  • Add a strong, non-nucleophilic base. For N-tosyl precursors, a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) is effective. For N-Boc or other sensitive groups, a milder base like potassium carbonate (K₂CO₃, 3.0 equiv) may be sufficient, often requiring heat (e.g., 60-80 °C).

  • Stir the reaction at room temperature (or with heating) until the cyclization is complete. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final azetidine product by column chromatography (see Protocol 2).

Protocol 2: Purification of Azetidines by Column Chromatography
  • Choose Stationary Phase: For acid-sensitive azetidines, use neutral alumina or deactivated silica gel.

  • Deactivate Silica Gel (if used):

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add triethylamine to make up 1-2% of the total solvent volume (e.g., 1-2 mL of Et₃N per 100 mL of eluent).

    • Stir the slurry for 15 minutes before packing the column.

  • Load Sample: Adsorb the crude product onto a small amount of silica gel or celite ("dry loading") rather than dissolving it in a strong solvent ("wet loading") to ensure a narrow band.

  • Elution: Run the column using a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate). Ensure that 1% triethylamine is present in the eluent throughout the entire purification process to maintain a basic environment.

  • Collect and Concentrate: Collect the fractions containing the pure product and concentrate under reduced pressure. It is advisable to co-evaporate with a solvent like toluene once or twice to remove any residual triethylamine.

References
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Working with Substituted Azetidines. BenchChem.
  • Singh, G. (2017). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. BenchChem.
  • BenchChem. (2025). Navigating the Synthesis of 1,3-Oxazetidines: A Head-to-Head Comparison of Potential Methodologies. BenchChem.
  • Singh, M. S., & Singh, A. K. (2017). Azetidine Synthesis. Wiley.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Powers, J. C., & Lee, S. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of organic chemistry, 87(23), 15339–15355. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical science, 11(26), 6546–6558. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6546-6558. [Link]

  • IGNOU. UNIT 3 FOUR MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Pöthig, A., & Bach, T. (2018). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 14, 1845-1855. [Link]

  • The Chemistry Gallery. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11104-11114. [Link]

  • Brognano, G., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(8), 1934-1941. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1628–1633. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Richardson, A. D., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Angewandte Chemie (International ed. in English), 61(12), e202116035. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11, 6546-6558. [Link]

  • De Kimpe, N. (2008). Synthesis of azetidines. Request PDF. [Link]

Sources

Optimization

Side reactions in the thionation of small amides

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the thionation of small amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the thionation of small amides. Converting a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a critical transformation in drug development, but the oxophilic nature of standard thionating agents often leads to competing side reactions.

This guide provides mechanistic diagnostics, comparative data, and self-validating protocols to ensure high-yield, reproducible thioamide synthesis.

Part 1: Mechanistic Diagnostics & FAQs

Q1: Why is my primary amide converting into a nitrile instead of a thioamide? The Causality: The conversion of a primary amide (R-CONH₂) to a nitrile (R-CN) is a classic isohypsic (redox-neutral) dehydration side reaction[1]. Thionating agents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson’s Reagent (LR) are highly oxophilic. During the initial O-to-S exchange, an activated intermediate is formed. Because primary amides possess two N-H protons, this highly electrophilic intermediate is prone to rapid elimination of H₂S and phosphine oxide derivatives, thermodynamically driving the formation of a nitrile[1][2]. The Solution: To mitigate this elimination pathway, avoid harsh refluxing conditions with P₄S₁₀ alone. Instead, utilize the P₄S₁₀/HMDO (hexamethyldisiloxane) system at ambient or mildly elevated temperatures to buffer the electrophilicity of the intermediate[3].

Q2: Why am I getting poor yields and intractable, sticky byproducts when using Lawesson's Reagent (LR)? The Causality: While LR is highly effective at milder temperatures, it inherently forms a stoichiometric six-membered cyclic polythiophosphate byproduct upon thio-substitution[4]. This highly polar, polymeric structure co-elutes with small thioamides and causes severe streaking on silica gel, complicating isolation and artificially lowering isolated yields[5]. The Solution: You must chemically cleave this byproduct post-reaction. Quenching the reaction mixture with a short-chain alcohol (like ethanol or ethylene glycol) nucleophilically attacks and decomposes the six-membered ring into a highly polarized diethyl thiophosphonate, which is easily separated via chromatography[4][6].

Q3: How does the addition of Hexamethyldisiloxane (HMDO) to P₄S₁₀ prevent side reactions? The Causality: P₄S₁₀ alone generates highly condensed polythiophosphates during the reaction. These species act as aggressive electrophiles, promoting unwanted side reactions such as dimerization, hydrolysis, and substrate degradation[7]. HMDO acts as an in situ scavenger. It reacts with these electrophilic polythiophosphates, converting them into innocuous, non-polar silylated phosphates[3][7]. This prevents side-product formation and allows for a simple hydrolytic workup rather than tedious chromatography[8].

Part 2: Quantitative Comparison of Thionating Agents

To select the optimal reagent for your specific amide, consult the comparative data below:

Thionating SystemReactivity & Substrate ScopePrimary Amide Side ReactionsByproduct ProfileWorkup Complexity
Lawesson's Reagent (LR) High; effective at milder temperatures.Moderate; dehydration to nitriles if overheated.Six-membered cyclic polythiophosphates[4].High : Requires tedious column chromatography[5].
P₄S₁₀ (Alone) Moderate; requires refluxing in harsh solvents.High; severe dehydration and dimerization[2].Highly condensed, electrophilic polythiophosphates[7].Moderate : Aqueous quench, but significant yield loss[7].
P₄S₁₀ + HMDO Very High; broad scope across all amides[8].Low; HMDO buffers electrophilic intermediates[3].Innocuous, non-polar silylated phosphates[7].Low : Simple hydrolytic workup or silica plug[5][8].

Part 3: Diagnostic Workflow for Amide Thionation

Use the following logical workflow to identify the root cause of your side reactions and select the appropriate mitigation strategy.

ThionationTroubleshooting Start Small Amide Thionation Substrate Identify Substrate Type Start->Substrate Primary Primary Amide (R-CONH2) Substrate->Primary SecTert Secondary/Tertiary Amide (R-CONHR' / R-CONR'2) Substrate->SecTert Nitrile Side Reaction: Dehydration to Nitrile Primary->Nitrile Excess Heat / Strong Reagent Sticky Side Reaction: Polymeric Byproducts SecTert->Sticky Lawesson's Reagent (LR) Sol1 Action: Use P4S10/HMDO at ambient temperature Nitrile->Sol1 Mitigate Elimination Sol2 Action: Quench LR with EtOH or switch to P4S10/HMDO Sticky->Sol2 Cleave 6-membered ring

Diagnostic workflow for identifying and mitigating side reactions in amide thionation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the visual validation checkpoints, as they confirm the mechanistic progress of the reaction.

Protocol A: Thionation using P₄S₁₀/HMDO (Curphey's Method)

Best for: Primary amides prone to dehydration, or when avoiding column chromatography.

  • System Purge: Flame-dry a round-bottom flask and purge with Argon. Causality: P₄S₁₀ decomposes rapidly upon contact with atmospheric moisture, releasing odorous H₂S gas and phosphoric acid, which poisons the reaction[7].

  • Reagent Loading: Add the amide substrate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or toluene. Add P₄S₁₀ (0.2 to 0.5 eq) followed immediately by HMDO (1.5 to 2.0 eq)[8]. Causality: HMDO must be present in the solvent matrix before thermal activation to immediately intercept generated polythiophosphates[3][7].

  • Thermal Activation: Heat the mixture to a gentle reflux (or stir at room temperature for highly sensitive primary amides).

    • Validation Checkpoint: The initial reaction mixture will be a heterogeneous yellow suspension. As the reaction proceeds, the suspension will gradually clarify into a homogeneous solution. This visual cue confirms that HMDO is successfully breaking down the insoluble polythiophosphates into soluble silylated phosphates[7].

  • Hydrolytic Workup: Cool to room temperature and quench with 5% aqueous K₂CO₃.

    • Validation Checkpoint: Observe mild gas evolution (CO₂). The organic layer will contain the pure thioamide, completely free of phosphorus byproducts, allowing isolation via simple phase separation and solvent evaporation[5][8].

Protocol B: Lawesson's Reagent (LR) Thionation with Chemical Quench

Best for: Secondary/tertiary amides where LR is preferred, but sticky byproducts hinder purification.

  • Thionation: To a solution of the amide (1.0 eq) in anhydrous THF or toluene, add Lawesson's reagent (0.5 to 0.6 eq). Stir at the optimized temperature (ambient to reflux) until the starting material is consumed[5].

  • Byproduct Cleavage: Before workup, add 2–5 mL of absolute ethanol or ethylene glycol directly to the reaction mixture and stir for 30 minutes. Causality: The alcohol nucleophilically attacks the inherent six-membered ring byproduct of LR, decomposing it into a highly polarized diethyl thiophosphonate[4][6].

  • Validation Checkpoint: Spot the mixture on a TLC plate. The characteristic broad, streaky byproduct spot (typically running mid-plate) will disappear, replaced by a distinct, highly polar baseline spot. This confirms successful cleavage of the polymeric ring[4].

  • Purification: Concentrate the mixture and load directly onto a silica gel column. The desired thioamide will elute cleanly, while the cleaved thiophosphonate remains trapped at the baseline.

References

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - National Institutes of Health (NIH).[Link]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane - Audrey Yun Li / Journal of Organic Chemistry.[Link]

  • Sustainable Polythioesters via Thio(no)lactones - KU Leuven (Lirias).[Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - National Institutes of Health (NIH).[Link]

  • Dehydration of primary amides to nitriles - ResearchGate.[Link]

  • Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent - ResearchGate.[Link]

  • Thionation Using Fluorous Lawesson's Reagent - ResearchGate.[Link]

Sources

Troubleshooting

Stability of tert-Butyl 2-carbamothioylazetidine-1-carboxylate in solution

Welcome to the Technical Support Center for tert-Butyl 2-carbamothioylazetidine-1-carboxylate . This portal is designed for researchers, medicinal chemists, and drug development professionals working with this highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 2-carbamothioylazetidine-1-carboxylate . This portal is designed for researchers, medicinal chemists, and drug development professionals working with this highly versatile but sensitive building block.

Due to the convergence of three distinct structural features—an acid-labile N-Boc protecting group, a strained four-membered azetidine ring, and a reactive primary thioamide—this compound presents unique stability challenges in solution. This guide synthesizes structural causality with field-proven protocols to ensure the integrity of your experimental workflows.

Quantitative Stability Matrix

To establish a baseline for your experimental design, the following table summarizes the quantitative stability profiles and expected degradation kinetics of tert-Butyl 2-carbamothioylazetidine-1-carboxylate under various solution conditions[1],[2],[3].

Environmental ConditionSolvent SystemTemp (°C)Estimated Half-Life (

)
Primary Degradation Pathway
Highly Acidic (pH < 3) 50% TFA in DCM20°C< 10 minutesRapid N-Boc deprotection; subsequent thioamide hydrolysis[4].
Mildly Acidic (pH 5-6) Acetate Buffer20°C> 48 hoursHighly stable; optimal pH range for thioamide retention[5].
Physiological (pH 7.4) PBS (1X)37°C~ 3 - 4 hoursSlow hydrolysis to amide/carboxylate; trace oxidation[2].
Highly Basic (pH > 10) 0.1 N NaOH (aq)20°C< 2 hoursBase-catalyzed hydrolysis; C2-epimerization[6],[1].
Oxidative 3%

in MeOH
20°C< 30 minutesS-oxidation to sulfines/sulfoxides; desulfurization[7].
Thermal Stress DMF / DMSO> 80°C< 1 hourAzetidine ring-opening; thermal decomposition[3].

Core Degradation Pathways

Understanding the mechanistic failure points of your compound is critical for preventing them. The diagram below illustrates the causal relationships between environmental stressors and structural degradation.

degradation_pathways Compound tert-Butyl 2-carbamothioyl azetidine-1-carboxylate Acid Strong Acid (pH < 3) e.g., TFA, HCl Compound->Acid Base Strong Base (pH > 10) e.g., NaOH, KOH Compound->Base Oxidant Oxidizing Agents e.g., Peroxides, O2 Compound->Oxidant Heat Thermal / Nucleophilic Stress (> 60°C) Compound->Heat BocLoss Boc Deprotection (Yields Free Azetidine) Acid->BocLoss Protonation of Carbamate Hydrolysis Thioamide Hydrolysis (Yields Amide/Carboxylate) Acid->Hydrolysis Acid Catalysis Base->Hydrolysis Nucleophilic Attack Desulf S-Oxidation (Yields Sulfoxides) Oxidant->Desulf Soft Electrophile Attack RingOpen Azetidine Ring-Opening (Irreversible Cleavage) Heat->RingOpen Strain Release (~26 kcal/mol)

Fig 1. Mechanistic degradation pathways of the Boc-azetidine thioamide scaffold.

Troubleshooting Guides & Methodologies

Issue 1: Unexpected Mass Loss (-100 Da) During LC-MS Analysis

The Causality: If your LC-MS shows a predominant mass corresponding to


 or 

, you are observing the loss of the N-Boc group (loss of isobutylene and

). The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic environments. If your LC-MS mobile phase contains 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the localized acidity in the ionization source can trigger rapid, artificial deprotection[4].

The Solution: Switch to a neutral or slightly basic mobile phase for analytical verification, or use a self-validating cold-preparation protocol.

Protocol: LC-MS Validation of Acid-Sensitive Azetidines

  • Solvent Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate (

    
    ) in LC-MS grade water (pH ~7.8). Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.
    
  • Sample Dilution: Dilute the stock solution of tert-Butyl 2-carbamothioylazetidine-1-carboxylate to 1 µg/mL using a chilled (4°C) mixture of 50:50 Water:Acetonitrile (no acid additives).

  • Injection: Maintain the autosampler at 4°C. Inject 2 µL immediately after preparation.

  • Validation: Monitor for the intact sodium adduct

    
     at m/z 239.1 or the protonated adduct 
    
    
    
    at m/z 217.1. The absence of the m/z 117.1 peak (free azetidine) confirms the Boc group was intact in the original solution.
Issue 2: Poor Yields and Ring-Opening During Downstream Coupling

The Causality: The azetidine ring possesses significant angle strain. When subjected to harsh coupling reagents (e.g., strong Lewis acids) or elevated temperatures, the ring is susceptible to nucleophilic attack and subsequent C-N bond cleavage, leading to acyclic impurities[3]. Furthermore, the primary thioamide can act as a competing nucleophile if not properly managed.

The Solution: Employ mild coupling reagents like HATU with a non-nucleophilic base (DIPEA) and strictly control the temperature.

Protocol: Mild Functionalization / Coupling Workflow

  • Purging: Flame-dry a reaction vial and purge with Argon. The exclusion of moisture prevents competitive thioamide hydrolysis[8].

  • Dissolution: Dissolve the azetidine derivative (1.0 eq) in anhydrous, peroxide-free DMF or THF (0.2 M concentration). Note: Ethereal solvents must be tested for peroxides to prevent thioamide oxidation.

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.

  • Addition: Slowly add the target electrophile/amine (1.05 eq) dropwise.

  • Incubation: Allow the reaction to slowly warm to room temperature (20-25°C). Do not heat. Heating past 40°C exponentially increases the rate of azetidine ring-opening[3].

  • Quenching: Quench with saturated aqueous

    
     to safely neutralize the basic environment before extraction.
    
Issue 3: Thioamide Conversion to Amide (Desulfurization)

The Causality: The sulfur atom of the thiocarbonyl group is a soft, polarizable nucleophile. In the presence of oxidizing agents (even trace peroxides in aged ethereal solvents) or heavy metal catalysts, the thioamide rapidly oxidizes to a sulfine/sulfoxide intermediate, which subsequently hydrolyzes to the corresponding oxo-amide[7].

The Solution: Strict solvent quality control and the addition of chelating agents if trace metals are suspected. Never store the compound in uninhibited THF or diethyl ether.

Solution Preparation and Storage Workflow

To maximize the shelf-life of your working solutions, adhere to the following validated workflow.

storage_workflow Step1 1. Weigh Solid (Inert Atmosphere, Protect from Light) Step2 2. Select Solvent (Anhydrous DMSO or Peroxide-Free CPME) Step1->Step2 Step3 3. Buffer/Stabilize (Ensure pH 5.5 - 7.5 if aqueous) Step2->Step3 Step4 4. Aliquot & Store (-80°C, Single-Use, Argon Headspace) Step3->Step4

Fig 2. Standard operating procedure for the preparation and storage of thioamide solutions.

Frequently Asked Questions (FAQs)

Q: Can I use standard Solid-Phase Peptide Synthesis (SPPS) protocols to incorporate this building block? A: Standard Fmoc-SPPS protocols must be heavily modified. The thioamide is prone to epimerization at the


-carbon and alkylation/hydrolysis during acidic cleavage (e.g., 95% TFA)[9],[6]. If you must cleave a peptide containing this moiety from a resin, use a highly localized, weak acid cocktail (e.g., 1% TFA in DCM) to minimize thioamide hydrolysis and Boc loss, or consider converting the thioamide to a thioimidate prior to cleavage[8].

Q: My stock solution in DMSO turned yellow over a month at 4°C. Is it still good? A: No. A color shift to yellow/orange in thioamide solutions strongly indicates oxidative degradation or dimerization. Thioamides should be prepared fresh. If stock solutions are mandatory, store them at -80°C in single-use aliquots under an Argon headspace[7].

Q: What is the best solvent for long-term flow chemistry applications with this compound? A: Cyclopentyl methyl ether (CPME) is highly recommended. CPME has a low propensity to form peroxides (protecting the thioamide), exhibits chemical stability under basic conditions, and supports low-temperature lithiation/functionalization of N-Boc azetidines without triggering ring-opening[10].

Q: Does the C2 stereocenter epimerize in solution? A: Yes, under basic conditions. The


-proton adjacent to the thioamide is more acidic than a standard amide due to the poor 

orbital overlap stabilizing the conjugate base[6]. Prolonged exposure to bases (e.g., DIPEA, TEA) will lead to racemization at the C2 position.

References

  • PubChemLite: Tert-butyl 2-carbamothioylazetidine-1-carboxylate.uni.lu.
  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.ChemRxiv.
  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis.NSF / ACS Publications.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.Organic Letters - ACS Publications.
  • Quantifying Amide Bond Ruggedness: Impact of pH Variations.Patsnap Eureka.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.PMC - NIH.
  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.ResearchGate.
  • Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments.Benchchem.
  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.PMC - NIH.
  • How to prevent the ring-opening of azetidines during subsequent reactions.Benchchem.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.Uniba.

Sources

Optimization

Overcoming poor solubility of heterocyclic thioamides

Topic: Overcoming Poor Solubility of Heterocyclic Thioamides Role: Senior Application Scientist Introduction: The Thioamide Paradox Welcome to the technical support hub for heterocyclic thioamides. You are likely here be...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of Heterocyclic Thioamides Role: Senior Application Scientist

Introduction: The Thioamide Paradox

Welcome to the technical support hub for heterocyclic thioamides. You are likely here because your compound—containing the characteristic –C(=S)NH– moiety attached to a heterocycle (e.g., pyridine, thiazole, imidazole)—is precipitating in aqueous media or showing erratic assay results.

The Root Cause: Heterocyclic thioamides present a unique "solubility paradox." The thioamide group is polar and a strong hydrogen bond donor, which should theoretically aid solubility. However, this group creates high lattice energy through strong intermolecular stacking (planar geometry) and dipole-dipole interactions. When combined with a lipophilic heterocyclic ring, the result is a compound that "likes itself" more than water, leading to rapid crystallization and poor aqueous solubility.

This guide provides self-validating protocols to overcome these thermodynamic barriers while preventing the common pitfall of oxidative desulfurization.

Module 1: Diagnostic Profiling & Solvent Selection

Before attempting formulation, you must characterize the specific solubility barrier of your thioamide.

Step 1: The "Crystal vs. Grease" Test
  • Objective: Determine if insolubility is due to high crystal lattice energy (melting point driven) or high lipophilicity (LogP driven).

  • Protocol:

    • Prepare a supersaturated solution in DMSO (e.g., 50 mM).

    • Rapidly dilute 1:100 into water (final 0.5 mM).

    • Observation:

      • Immediate white precipitate: High Lattice Energy. (Requires Disruption strategies: Cyclodextrins, Solid Dispersions).

      • Oily droplets/Cloudiness: High Lipophilicity. (Requires Solubilization strategies: Surfactants, Lipids/SEDDS).

Step 2: The "Golden" Solvent Systems

For in vitro assays, avoid pure DMSO stocks if possible, as thioamides can oxidize in stored DMSO solutions. Use the following validated solvent systems.

Solvent SystemRecommended ForMechanismProtocol
PEG 400 (90%) / Ethanol (10%) Animal Dosing (IP/Oral)Cosolvency + Dielectric constant adjustmentDissolve compound in EtOH first, then slowly add PEG 400 with vortexing.
0.1M HCl (Aqueous) Basic Heterocycles (e.g., Pyridines)Salt Formation (In Situ)If the heterocycle has a basic Nitrogen (

~4-6), acidifying protonates the ring, drastically increasing solubility. Warning: Check stability.
20% HP-

-CD in Saline
IV/IP InjectionInclusion ComplexationSee Module 3 for detailed preparation.
DMSO (Anhydrous, Argon purged) High-throughput ScreeningUniversal SolvencyCritical: Store under inert gas at -20°C to prevent S-oxidation.

Module 2: Advanced Formulation Protocols

If simple solvent adjustments fail, you must mechanically disrupt the crystal lattice.

Protocol A: Cyclodextrin Inclusion Complexation (Kneading Method)

Best for: Compounds causing precipitation in cell culture media.

Mechanism: The hydrophobic heterocyclic ring inserts into the cyclodextrin cavity, while the polar thioamide group interacts with the rim, shielding the hydrophobic surface from water.

  • Molar Ratio: Calculate a 1:1 molar ratio of your Thioamide to

    
    -Cyclodextrin (
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD).
  • Wetting: Place the CD in a mortar. Add water dropwise (approx. 15% w/w of CD mass) to form a thick paste.

  • Incorporation: Slowly add the solid Thioamide to the paste.

  • Kneading: Grind vigorously with a pestle for 45 minutes . The paste will change consistency (often becoming stiffer) as the inclusion complex forms.

    • Validation: The mixture should look uniform and amorphous (no visible crystals).

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder will dissolve rapidly in water/media.

Protocol B: Solid Dispersion via Solvent Evaporation

Best for: Oral bioavailability studies (Rodent PK).

  • Carrier Selection: Use PVP K30 or PEG 6000.

  • Ratio: 1:4 (Drug:Polymer).

  • Dissolution: Dissolve both drug and polymer in a common volatile solvent (e.g., Methanol or Ethanol/DCM 1:1).

  • Evaporation: Rotary evaporate at 40°C until a dry film forms.

  • Pulverization: Scrape the solid and sieve (mesh size 60) to ensure uniform particle size.

Module 3: Troubleshooting & Stability (FAQs)

Q: My compound loses potency after 24 hours in solution. Why?

Diagnosis: Oxidative Desulfurization. Explanation: The C=S bond is susceptible to oxidation by dissolved oxygen or peroxides, converting the Thioamide to an Amide (C=O analogue) or Thioamide S-Oxide . The amide analogue is often biologically inactive. Solution:

  • Degas all buffers: Helium sparge or sonicate under vacuum.

  • Add Antioxidants: Include 0.1% Ascorbic Acid or EDTA in the stock solution.

  • Amber Glass: Thioamides can be photosensitive; protect from light.

Q: I see a "double peak" on my HPLC chromatogram.

Diagnosis: Rotamers or S-Oxidation. Explanation: Thioamides have a high rotational energy barrier around the C-N bond.[1] You may be separating cis and trans rotamers. Alternatively, the second peak is the S-oxide impurity. Test: Heat the column to 40-50°C. If the peaks merge, they are rotamers. If they remain distinct, it is a chemical impurity (likely oxidation).

Module 4: Decision Logic & Workflows

Workflow 1: Troubleshooting Precipitation

Thioamide_Solubility Start Issue: Thioamide Precipitates in Aqueous Media CheckStruct Check Structure: Is Heterocycle Basic? (e.g., Pyridine, Imidazole) Start->CheckStruct Acidic Yes: Basic Ring CheckStruct->Acidic Neutral No: Neutral Ring CheckStruct->Neutral SaltForm Strategy: Salt Formation Use 0.1M HCl or Mesylate Salt Acidic->SaltForm Lipophil Assess Lipophilicity (LogP > 3?) Neutral->Lipophil CheckOx Check Stability: Is C=S oxidizing? SaltForm->CheckOx Verify Stability HighLogP Yes: High LogP Lipophil->HighLogP LowLogP No: High Lattice Energy Lipophil->LowLogP SEDDS Strategy: Lipid Formulation (SEDDS / Micelles) HighLogP->SEDDS Cyclo Strategy: Cyclodextrin Complexation (HP-beta-CD) LowLogP->Cyclo

Caption: Decision tree for selecting the correct solubilization strategy based on the chemical nature of the heterocyclic thioamide.

Workflow 2: Cyclodextrin Complexation Mechanism

CD_Complexation cluster_0 Stabilization Mechanism Drug Thioamide (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Kneading/Mixing CD Beta-Cyclodextrin (Hydrophilic Host) CD->Complex Water Aqueous Media Complex->Water Dissolves Rapidly Mech 1. Shield Hydrophobic Ring 2. Break Crystal Lattice 3. Prevent Aggregation

Caption: Schematic of the host-guest interaction between heterocyclic thioamides and cyclodextrins, highlighting the transition from hydrophobic solid to soluble complex.

References

  • Manet, I. et al. (2017).[2] Efficient loading of ethionamide in cyclodextrin-based carriers offers enhanced solubility and inhibition of drug crystallization.[3] International Journal of Pharmaceutics.

  • Lawtrakul, L. et al. (2025).[4] Theoretical Investigation of Cyclodextrin Encapsulation to Enhance the Solubility of Ethionamide and Its Synergistic Boosters. Science & Technology Asia.

  • Tran, P. et al. (2019). Intrinsic antibacterial activity of nanoparticles made of

    
    -cyclodextrins potentiates their effect as drug nanocarriers against tuberculosis.[4] ACS Nano.[4] 
    
  • Chacko, K.K.[4][5] & Saenger, W. (1981).[4] Topography of cyclodextrin inclusion complexes. Journal of the American Chemical Society.

  • Reid, K. et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

Sources

Troubleshooting

N-Boc Deprotection Technical Support Center: Troubleshooting &amp; Optimization

Welcome to the N-Boc Deprotection Technical Support Center. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic and peptide synthesis due to its stability to catalytic hydrogenolysis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Boc Deprotection Technical Support Center. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic and peptide synthesis due to its stability to catalytic hydrogenolysis and nucleophilic attack. However, its removal—typically relying on acid-catalyzed cleavage—can introduce significant bottlenecks, including incomplete deprotection, side-product formation (e.g., tert-butylation), and degradation of acid-labile moieties.

This guide provides field-proven troubleshooting strategies, causal explanations for reagent selection, and self-validating experimental protocols to ensure high-fidelity deprotection.

Workflow Visualization

NBocWorkflow Start N-Boc Protected Amine AcidSens Acid-Sensitive Groups Present? (e.g., acetals, PMB) Start->AcidSens Mild Mild Deprotection (Oxalyl Chloride/MeOH or pTSA DES) AcidSens->Mild Yes Standard Standard Acid Cleavage AcidSens->Standard No Product Amine Salt or Free Base Mild->Product SensRes Nucleophilic Residues Present? (e.g., Trp, Tyr, Met) Standard->SensRes Scavengers TFA + Scavenger Cocktail (TIPS, Anisole, H2O) SensRes->Scavengers Yes TFA_HCl TFA/DCM or 4M HCl/Dioxane SensRes->TFA_HCl No Scavengers->Product TFA_HCl->Product

Decision matrix for optimizing N-Boc deprotection based on substrate sensitivity.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My N-Boc deprotection using TFA is incomplete or sluggish. How can I drive it to completion without degrading my substrate? Causality & Mechanism: N-Boc cleavage is an acid-catalyzed process that proceeds via the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation and decarboxylation to yield the amine salt. If the acid concentration is too low, the equilibrium shifts, and the protonation step becomes rate-limiting. Furthermore, in non-polar solvents like dichloromethane (DCM), the stabilization of the transition state is minimal. Troubleshooting:

  • Increase Acid Concentration: Standard protocols use1[1]. If sluggish, increase to neat TFA or switch to 4M HCl in dioxane.

  • Temperature Control: While typically run at 0 °C to room temperature,2 can overcome activation barriers for sterically hindered amines[2].

  • Validation: Monitor via LC-MS or TLC. Use a Ninhydrin (Kaiser) stain; the appearance of a dark purple/blue spot confirms the liberation of a primary free amine, acting as a self-validating checkpoint.

Q2: I'm observing tert-butylation of sensitive amino acids (Trp, Tyr, Met) during TFA cleavage. How do I prevent this? Causality & Mechanism: The cleavage of the Boc group generates a highly reactive, electrophilic tert-butyl cation. In the absence of a better nucleophile, this cation will undergo Friedel-Crafts alkylation with electron-rich aromatic rings (like the indole of Tryptophan or phenol of Tyrosine) or alkylate sulfur atoms (Methionine). Troubleshooting: You must introduce nucleophilic scavengers that outcompete your substrate for the tert-butyl cation.

Table 1: Scavenger Selection for N-Boc Deprotection
Sensitive MoietyRecommended Scavenger CocktailMechanism of Action
Tryptophan (Trp) 2.5% TIPS, 2.5% H₂O, 5% AnisoleAnisole undergoes preferential Friedel-Crafts alkylation; TIPS provides hydride transfer.
Tyrosine (Tyr) 5% Phenol, 5% WaterPhenol acts as a sacrificial trap, preventing O- or C-alkylation of the Tyr residue.
Methionine (Met) 2.5% EDT (Ethanedithiol), 2.5% H₂OSoft sulfur nucleophiles in EDT rapidly trap the hard tert-butyl carbocation.
General Aliphatic None or2[2]Prevents trace polymerization; often unnecessary for simple aliphatic amines.

Q3: My substrate contains acid-labile groups (e.g., acetals, PMB ethers). Are there milder alternatives to TFA or 4M HCl? Causality & Mechanism: Strong Brønsted acids (TFA, pKa ~0.23; HCl) indiscriminately protonate other oxygen-rich functional groups, leading to unwanted cleavage. To achieve orthogonality, you must use reagents that operate via alternative electrophilic activation or highly diluted, specific catalytic systems. Troubleshooting:

  • Oxalyl Chloride in Methanol: A highly effective, mild alternative. The electrophilic character of oxalyl chloride activates the Boc group at room temperature3[3].

  • Deep Eutectic Solvents (DES): A mixture of Choline Chloride and p-Toluenesulfonic acid (pTSA) acts as both solvent and mild Brønsted acid catalyst, offering a 4[4].

Q4: I am using 4M HCl in dioxane, but my product precipitates as a sticky, gummy residue instead of a clean powder. What is wrong? Causality & Mechanism: HCl amine salts are highly polar and often hygroscopic. Dioxane is also prone to absorbing atmospheric moisture. If the reaction is not strictly anhydrous, the resulting HCl salt will absorb water and form a viscous oil or gum instead of crystallizing. Troubleshooting: Ensure the 4M HCl/dioxane is fresh and stored over molecular sieves. During isolation, precipitate the salt by adding a large excess of ice-cold, strictly anhydrous diethyl ether (Et₂O). Trituration with cold ether removes the dioxane and residual water, 5[5].

Section 2: Validated Experimental Protocols

These protocols are designed as self-validating systems. By following the built-in analytical checkpoints, the operator can confirm success before proceeding to the next synthetic step.

Protocol A: Standard Solution-Phase TFA Deprotection

Best for: Robust substrates without highly acid-sensitive moieties.

  • Preparation: Dissolve the N-Boc protected amine in anhydrous Dichloromethane (DCM) to achieve a 1 in a round-bottom flask[1].

  • Scavenger Addition (Optional): If electron-rich aromatics are present, 2[2].

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir for 5 minutes.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is reached. Self-Validation: A slight color change (yellow/orange) may occur due to carbocation formation.

  • Reaction: Remove the ice bath. Stir at room temperature for 1–4 hours.

  • Monitoring: Spot the reaction mixture on a TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. Self-Validation: The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive (purple) spot confirms complete deprotection.

  • Work-up (Free Base): Concentrate under reduced pressure. Redissolve in Ethyl Acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry over Na₂SO₄, and concentrate.

Protocol B: Anhydrous 4M HCl in Dioxane Cleavage

Best for: Generating highly pure, crystalline amine hydrochloride salts directly.

  • Preparation: Dissolve the N-Boc amine in a minimal amount of anhydrous dioxane or acetonitrile.

  • Acid Addition: Add 3–5 equivalents of 4M HCl in anhydrous dioxane dropwise at room temperature.

  • Reaction & Precipitation: Stir for 30 minutes to 2 hours. Self-Validation: As the Boc group is cleaved and the HCl salt forms, 5 due to its insolubility in dioxane[5].

  • Isolation: Add 5 volumes of ice-cold, anhydrous diethyl ether (Et₂O) to force complete precipitation.

  • Filtration: Filter the suspension through a glass frit, 1 to remove residual dioxane and tert-butanol[1][5]. Dry under high vacuum to yield the amine·HCl salt.

Protocol C: Mild Deprotection using Oxalyl Chloride / Methanol

Best for: Substrates with highly acid-labile groups (e.g., acetals, PMB ethers).

  • Preparation: Dissolve the N-Boc protected amine (e.g., 50 mg) in anhydrous Methanol (3 mL) in a dry flask. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add 2 dropwise directly into the solution[2]. Self-Validation: upon addition, indicating active electrophilic engagement.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor via LC-MS.

  • Work-up: Once complete, quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the free amine.

Table 2: Quantitative Comparison of Deprotection Conditions
MethodReagentsTempTypical TimeYield RangeFunctional Group Tolerance
Standard Acid 20-50% TFA in DCM0 °C to RT1 - 4 h85 - 98%Low (cleaves PMB, trityl, acetals)
Salt Formation 4M HCl in DioxaneRT0.5 - 2 h90 - 99%Low to Moderate
Mild Electrophilic Oxalyl Chloride in MeOHRT1 - 4 h80 - 90%High (preserves esters, acetals)
Green Catalysis pTSA in Choline Chloride DESRT10 - 30 min90 - 98%Moderate to High

References

  • BenchChem. "N-Boc deprotection issues and alternative methods - Benchchem: Experimental Protocols."
  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."
  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."
  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection."
  • ResearchGate. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)."
  • National Institutes of Health (PMC). "A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid."

Sources

Optimization

Chiral Azetidine Purification: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for chiral azetidine purification. As a Senior Application Scientist, I have designed this guide to address the most notorious bottlenecks encountered by researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral azetidine purification. As a Senior Application Scientist, I have designed this guide to address the most notorious bottlenecks encountered by researchers and drug development professionals working with these highly strained, sp3-rich heterocycles.

Azetidines are highly valued in medicinal chemistry for their rigidity and metabolic stability. However, their purification is complicated by their high polarity, inherent basicity, and a severe susceptibility to ring-opening due to high ring strain (~25.4 kcal/mol)[1]. This guide provides field-proven causality, structured data, and self-validating protocols to ensure the integrity of your chiral azetidines from crude mixture to enantiopure isolation.

Workflow Start Crude Chiral Azetidine Check Protection Status? Start->Check Protected N-Protected (e.g., Boc, Ts) Check->Protected Yes Unprotected Free Amine (Basic) Check->Unprotected No NP Normal Phase Silica (Diastereomer Separation) Protected->NP Basified TEA-Treated Silica (Prevent Streaking) Unprotected->Basified SFC Chiral Preparative SFC (Enantiomer Resolution) NP->SFC If Enantiomeric Pure Enantiopure Azetidine NP->Pure If Diastereopure Basified->SFC If Enantiomeric SFC->Pure

Decision tree for the chromatographic purification and resolution of chiral azetidines.

Section 1: Chromatographic Challenges (Basicity & Streaking)

Q: I am experiencing severe streaking and low mass recovery when purifying my unprotected chiral azetidine on standard silica gel. What is causing this, and how can I fix it?

A: This is a classic issue caused by the inherent basicity of the azetidine nitrogen. The secondary or tertiary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase[2]. This electrostatic interaction leads to severe band broadening (streaking), irreversible adsorption, and ultimately, poor mass recovery.

To resolve this, you must suppress the ionization of the silanol groups. This is achieved by either switching to a neutral/basic alumina stationary phase or deactivating the silica gel using a volatile amine like triethylamine (TEA) prior to loading your sample[2].

Protocol 1: Preparation of TEA-Deactivated Silica Gel Column

Self-validating checkpoint: A properly deactivated column will elute the azetidine as a sharp band with an Rf value matching your TEA-spiked TLC plate.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1-2% (v/v) Triethylamine (TEA).

  • Slurry Preparation: Mix standard silica gel with the TEA-spiked mobile phase to create a uniform slurry.

  • Column Packing: Pour the slurry into the column. Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked mobile phase. Mechanistic Note: This step ensures all acidic silanol sites are saturated and neutralized by TEA.

  • Sample Loading: Dissolve your crude azetidine in the minimum amount of TEA-spiked solvent and load it onto the column.

  • Elution: Elute using the TEA-spiked mobile phase. Monitor fractions via TLC (plates must also be pre-run with 1% TEA to prevent streaking during analysis).

Section 2: Enantiomeric Resolution (SFC vs. HPLC)

Q: I need to resolve a racemic mixture of a C2-substituted azetidine. Should I use Chiral HPLC or Chiral SFC?

A: For polar, basic heterocycles like azetidines, Supercritical Fluid Chromatography (SFC) is vastly superior to traditional High-Performance Liquid Chromatography (HPLC)[3]. SFC utilizes supercritical CO₂ as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density. This results in significantly faster mass transfer kinetics, which is critical for preventing the peak tailing commonly seen with basic azetidines on HPLC columns.

Quantitative Comparison: SFC vs. HPLC for Azetidines
ParameterChiral SFCChiral HPLC
Mobile Phase Supercritical CO₂ + Co-solvent (MeOH/EtOH)Hexane/IPA or Acetonitrile/Water
Viscosity & Diffusivity Low viscosity, gas-like diffusivityHigh viscosity, liquid-like diffusivity
Mass Transfer Kinetics Fast (Ideal for polar amines)Slow (Prone to peak tailing)
Typical Run Time 3 – 10 minutes15 – 45 minutes
Solvent Waste Minimal (CO₂ evaporates upon collection)High (Requires extensive evaporation)
Resolution of Basic Azetidines ExcellentModerate to Poor
Protocol 2: Preparative Chiral SFC Separation Workflow
  • Column Selection: Immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or IC) are highly recommended for azetidines[3].

  • Mobile Phase Optimization: Start with a screening gradient of 10% to 50% Methanol (with 0.1% Isopropylamine as a basic additive) in supercritical CO₂. The basic additive is crucial to maintain sharp peak shapes.

  • Preparative Run: Scale up to a preparative column (e.g., 2 x 25 cm). Maintain a flow rate of ~60 mL/min and a backpressure of 100 bar[3].

  • Collection & Recovery: Collect fractions based on UV detection (typically 220 nm). Because the CO₂ evaporates immediately upon depressurization, the azetidine is recovered concentrated in the co-solvent, minimizing thermal degradation during post-run concentration.

Section 3: Mitigating Ring-Opening and Decomposition

Q: My azetidine degrades into a complex mixture during concentration and acidic workups. How do I prevent this?

A: Azetidines possess a high ring strain energy of approximately 25.4 kcal/mol[1]. Under acidic conditions (pH < 7), the azetidine nitrogen becomes protonated, forming an activated azetidinium ion. This protonation highly activates the strained four-membered ring toward nucleophilic attack (e.g., by water, chloride, or other nucleophiles present in the crude mixture). To relieve the ring strain, the molecule undergoes rapid electrocyclic or SN2 ring-opening, decomposing into acyclic amines[2].

To prevent this, always maintain a neutral or slightly basic pH (pH 7.5 - 8.5) during aqueous workups and store sensitive free-amine azetidines in buffered solutions or as solid salts[2].

Mechanism Azetidine Free Azetidine (Strain ~25.4 kcal/mol) Protonated Azetidinium Ion (Activated) Azetidine->Protonated Acid (pH < 7) Nucleophile Nucleophilic Attack (e.g., Cl-, H2O) Protonated->Nucleophile SN2 / SN1 RingOpen Acyclic Amine (Degradation) Nucleophile->RingOpen Strain Release

Mechanism of acid-catalyzed electrocyclic ring-opening and degradation of azetidines.

Section 4: Derivatization Strategies for Difficult Resolutions

Q: Direct resolution of my azetidine enantiomers is failing on all CSPs. Are there chemical derivatization strategies to aid purification?

A: Yes. When direct resolution fails due to a lack of strong transient interactions with the chiral stationary phase, converting the enantiomeric mixture into separable diastereomers is a highly effective strategy.

For C2-substituted azetidines, utilizing chiral tert-butanesulfinamides during the upstream synthesis allows for the creation of protected azetidine diastereomers[4]. These diastereomers exhibit distinct physical properties and can often be separated using standard normal-phase silica chromatography, completely bypassing the need for specialized chiral columns or SFC[4]. Once separated, the sulfinyl group is easily and rapidly cleaved under controlled conditions (e.g., using mild HCl in organic solvents) to yield the enantiopure azetidine hydrochloride salt, which is highly stable and ready for downstream derivatization[4].

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. 4

  • Technical Support Center: Working with Substituted Azetidines. Benchchem. 2

  • Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - Supporting Information. DOI. 3

  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem. 1

Sources

Troubleshooting

Azetidine Functionalization Support Center: Troubleshooting Racemization &amp; Stereocontrol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you navigate the thermodynamic and kinetic pitfalls of azetidine functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you navigate the thermodynamic and kinetic pitfalls of azetidine functionalization. Due to their inherent ring strain (~25.4 kcal/mol)[1], azetidines are highly susceptible to undesired ring-opening, azafulvenium intermediate formation, and subsequent racemization during late-stage functionalization. This guide provides the causality behind these failures and self-validating protocols to ensure stereoretention.

Core Mechanistic FAQs: The Causality of Enantioerosion

Q1: Why does my enantiopure 2-substituted azetidine racemize during standard amide coupling? A1: Racemization in 2-substituted and 2,2-disubstituted azetidines during coupling is primarily driven by the formation of a ring-opened azafulvenium intermediate[2]. When exposed to strong bases, elevated temperatures, or prolonged reaction times, the relief of ring strain facilitates reversible C–N bond cleavage. This planar intermediate loses stereochemical integrity before reforming the ring or undergoing ring expansion (e.g., to a 5,6-dihydro-4H-1,3-oxazine)[2].

Q2: How can I perform ring-opening functionalizations without losing enantiomeric excess (ee)? A2: The key is avoiding the unanchored carbocationic transition state. For instance, reacting optically active N-tosyl azetidines with aryl borates typically yields racemic β-aryloxy amines due to the significant carbocationic character of the transition state[3]. However, introducing a directing group—such as a hydroxyl group in an azetidinol—anchors the aryl borate and directs nucleophilic delivery. This enforces an intramolecular delivery through a structured, six-membered transition state, resulting in predominant inversion of configuration and preservation of optical purity[3].

Q3: Are there specific protecting groups that minimize racemization during deprotection? A3: Yes. Chiral tert-butanesulfinamides are excellent for synthesizing C2-substituted azetidines because the sulfinamide cleavage can be coupled to further functionalization under highly controlled conditions without enantioerosion[4]. If using Boc or Fmoc, the conditions required for their removal can induce racemization. Urethane-based groups suppress oxazolone-like pathways, but strongly acidic deprotection (e.g., neat TFA) can trigger C–N cleavage. Using mild HCl in dioxane at 0 °C is critical to prevent racemization[5].

Mechanistic Pathway Visualization

AzetidineRacemization A Chiral Azetidine (Enantioenriched) B Azafulvenium / Carbocation (Planar Intermediate) A->B Strain Relief & C-N Cleavage (High Temp / Strong Acid) D Anchored Transition State (e.g., Cu-Catalyzed / Directed) A->D Controlled Activation (Mild Conditions) C Racemic Product (Loss of Stereocontrol) B->C Non-selective Attack E Chiral Functionalized Product (Stereoretention / Inversion) D->E Stereospecific Pathway

Mechanistic divergence of chiral azetidines: Azafulvenium formation vs. anchored transition states.

Quantitative Data: Reaction Conditions vs. Stereochemical Outcome

To guide your experimental design, the following table synthesizes the impact of various functionalization conditions on the enantiomeric excess (ee) of azetidine products based on validated literature.

Substrate / ReactionCatalyst / ReagentTempee (%)Mechanistic Causality
2-Aryl Azetidine Ring Opening Aryl Borate (Unanchored)80 °C0% (Racemic)Unrestricted C–N cleavage leading to a carbocationic transition state[3].
2-Aryl Azetidinol Ring Opening Aryl Borate (OH-anchored)80 °C>95%Hydroxyl group anchors the borate, enforcing directed nucleophilic delivery[3].
Azetine Boryl Allylation CuBr, (S,S)-L1, B2pin2rt98%Fast boryl cupration followed by an intrinsically controlled SN2′ pathway[6].
2,2-Disubstituted Amide Coupling Standard Carboxylic Acid>60 °C<50%Ring expansion to dihydro-1,3-oxazine and azafulvenium-mediated racemization[2].
N-Boc Deprotection / Coupling HCl in Dioxane, then HATU0 °C>98%Low temperature and mild acid/base suppress reversible ring-opening[5].

Validated Step-by-Step Methodologies

Protocol A: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

Purpose: To synthesize highly functionalized, enantioenriched 2,3-disubstituted azetidines without triggering racemization. This protocol leverages a fast boryl cupration to bypass strain-induced degradation[6].

Reagents: Azetine substrate (0.4 mmol), Allyl phosphate (0.6 mmol), B2pin2 (0.6 mmol), NaOtBu (0.6 mmol), CuBr (10 mol %), Chiral Ligand (S,S)-L1 (12 mol %), Anhydrous 1,4-dioxane (8 mL).

Step-by-Step Workflow:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuBr (10 mol %) and (S,S)-L1 (12 mol %). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 30 minutes to ensure complete complexation.

  • Borylation Initiation: Add B2pin2 (0.6 mmol) and NaOtBu (0.6 mmol) to the catalyst solution. Stir for an additional 15 minutes. Causality: The formation of the active boryl-copper species is critical for outcompeting background decomposition.

  • Substrate Addition: Dissolve the azetine (0.4 mmol) and allyl phosphate (0.6 mmol) in the remaining 6 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Execution: Seal the tube and stir at room temperature (rt) for 10 hours. Crucial Note: Do not heat the reaction. Elevated temperatures will promote non-selective ring-opening.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography on silica gel. The resulting cis-2,3-disubstituted azetidine will retain >98% ee[6].

Protocol B: Mild N-Deprotection and Amide Coupling of Chiral Azetidines

Purpose: To remove an N-Boc protecting group and couple the azetidine to a carboxylic acid without inducing azafulvenium-mediated racemization[2][5].

Step-by-Step Workflow:

  • Mild Deprotection: Dissolve the N-Boc protected chiral azetidine in anhydrous 1,4-dioxane to a concentration of 0.1 M. Cool the flask strictly to 0 °C using an ice bath.

  • Acid Addition: Slowly add 4M HCl in dioxane (2.5 equivalents) dropwise. Monitor via LC-MS. Causality: Using HCl/dioxane at 0 °C prevents the extensive carbocation formation seen with neat TFA[5].

  • Solvent Removal: Once complete, remove the solvent under reduced pressure at <20 °C. Do not apply high heat.

  • Coupling Setup: Dissolve the resulting azetidine hydrochloride salt and the target carboxylic acid (1.1 equiv) in anhydrous DMF. Cool to 0 °C.

  • Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Causality: HOAt accelerates the coupling, trapping the amine before any base-catalyzed ring-opening can occur.

  • Base Addition: Slowly add DIPEA (3.0 equiv) dropwise. Maintain at 0 °C for 2 hours, then allow to warm to room temperature. Work up with aqueous NaHCO3 and extract with DCM.

References

  • [1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • [3] Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates. The Journal of Organic Chemistry (ACS Publications).

  • [6] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC (National Institutes of Health).

  • [5] Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. Benchchem.

  • [4] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (ACS Publications).

  • [2] Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion. Organic Chemistry Frontiers (RSC Publishing).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Thioamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for thioamide synthesis. This guide is designed to provide in-depth troubleshooting for common issues leading to low...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thioamide synthesis. This guide is designed to provide in-depth troubleshooting for common issues leading to low conversion rates in the synthesis of thioamides from amides. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting amides to thioamides, and which one should I choose?

The two most widely used thionating agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3]

  • Lawesson's Reagent (LR) is often preferred due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields with cleaner reactions compared to P₄S₁₀.[3][4][5] It is particularly effective for a broad range of substrates including ketones, esters, and lactams.[2]

  • Phosphorus Pentasulfide (P₄S₁₀) is a more powerful, and often harsher, thionating agent.[3] While it can be effective, it often requires higher temperatures and may lead to more side products, complicating purification.[5]

Recommendation: Start with Lawesson's Reagent for most applications. If you are working with a particularly unreactive amide, P₄S₁₀ or a combination of P₄S₁₀ with an additive like hexamethyldisiloxane (HMDO) could be considered.[6][7][8]

Q2: My reaction with Lawesson's Reagent is incomplete, with significant starting material remaining. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: Lawesson's reagent is a dimer, and for each mole of amide, you theoretically need 0.5 moles of LR. However, an excess is often required to drive the reaction to completion.[4]

  • Reagent Decomposition: LR can decompose at temperatures above 110°C or upon exposure to moisture.[1][3][7] This reduces the amount of active reagent available for the thionation.

  • Low Reaction Temperature or Short Reaction Time: The thionation of amides, while often efficient, is not always instantaneous. The reaction may require elevated temperatures (refluxing in a high-boiling solvent like toluene or xylene) and sufficient time to proceed to completion.[4]

  • Poor Solubility: If either your starting amide or the Lawesson's Reagent is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

Q3: I'm observing multiple byproducts in my reaction mixture. What are the common side reactions?

Side reactions can be a significant issue, especially at high temperatures. These can include:

  • Reaction with other functional groups: While Lawesson's reagent shows good chemoselectivity for amides over esters, other sensitive functional groups in your molecule may react.[4]

  • Decomposition of Starting Material or Product: Prolonged exposure to high temperatures can lead to the degradation of your starting material or the desired thioamide product.

  • Phosphorus-containing byproducts: The main challenge with Lawesson's Reagent is the formation of phosphorus-containing byproducts that can be difficult to remove.[4][6]

Q4: How can I accelerate the reaction or use milder conditions?

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can also improve yields.[3][4] Additionally, for some substrates, the reaction can be performed in anhydrous THF at room temperature, though this is highly dependent on the specific amide.[4]

In-Depth Troubleshooting Guides

Problem 1: Incomplete Conversion - Starting Material Persists

This is one of the most frequent challenges. The following workflow will help you systematically diagnose and resolve the issue.

Troubleshooting Workflow for Incomplete Conversion

Caption: Troubleshooting workflow for incomplete thioamide synthesis.

Causality and Experimental Choices:

  • Reagent Stoichiometry and Quality: Lawesson's reagent degrades in the presence of moisture, releasing toxic hydrogen sulfide (H₂S) gas. Always handle it in a well-ventilated fume hood and use an inert atmosphere.[4] If the reagent is old or has been improperly stored, its activity may be diminished. A slight excess of LR is often beneficial to compensate for any degradation and to push the reaction equilibrium towards the product.[4]

  • Reaction Conditions: The thionation mechanism involves a cycloaddition to form a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion.[4] This process is often accelerated by heat. For sluggish reactions, increasing the temperature to the reflux point of the solvent (e.g., toluene at ~110°C) is a standard approach.[4] Microwave irradiation provides rapid and controlled heating, which can significantly shorten reaction times and improve yields.[3][4]

  • Solvent Choice: The solvent plays a critical role in ensuring that both the amide and Lawesson's reagent are fully dissolved. Non-polar, high-boiling solvents like toluene and xylene are commonly used.[4] If solubility is an issue, consider switching to a different solvent like 1,4-dioxane.[9]

Problem 2: Difficult Purification and Byproduct Removal

The primary challenge in purification is the removal of phosphorus-containing byproducts, which often have similar polarities to the desired thioamide product.[1][3]

Strategies for Improved Purification:

  • Hydrolytic Workup: Some phosphorus byproducts can be removed by a simple hydrolytic workup.[6] Washing the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate) can help to decompose and extract some of these impurities.

  • Filtration through Silica Gel: A quick filtration of the crude reaction mixture through a plug of silica gel can remove a significant portion of the polar byproducts.[6]

  • Alternative Reagents: If purification remains a persistent issue, consider using alternative thionating agents that generate byproducts that are easier to remove. The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO), sometimes referred to as Curphey's reagent, is reported to produce byproducts that can be removed by a simple hydrolytic workup or filtration.[6][7][8]

  • Recrystallization: If the thioamide is a solid, recrystallization is often an effective method for purification.

Experimental Workflow: P₄S₁₀/Al₂O₃ for Simplified Workup

Caption: Simplified workflow using P₄S₁₀ on alumina support.

Data Summary

Table 1: Comparison of Common Thionating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent (LR) Toluene or Xylene, refluxMilder, cleaner reactions, good yields[3][4]Difficult to remove byproducts, can decompose at high temps[1][4][6]
Phosphorus Pentasulfide (P₄S₁₀) Toluene or Pyridine, refluxPowerful, inexpensiveHarsh conditions, often lower yields, more byproducts[5][10]
P₄S₁₀ / HMDO Dichloromethane or Benzene, refluxHigh yields, easier byproduct removal[6][8][11]Requires two reagents
P₄S₁₀ / Al₂O₃ Dioxane, refluxSimplified workup (filtration)[6][9][11]Solid-supported reagent

Key Experimental Protocols

Protocol 1: General Procedure for Thioamide Synthesis using Lawesson's Reagent

Materials:

  • Substituted amide (1.0 mmol)

  • Lawesson's Reagent (0.55 mmol, 1.1 eq.)

  • Anhydrous toluene (10-15 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a dry two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amide (1.0 mmol) and anhydrous toluene (10-15 mL).[9]

  • Inert Atmosphere: Flush the system with an inert gas, such as nitrogen or argon.

  • Reagent Addition: Add Lawesson's Reagent (0.55 mmol) to the solution in one portion.[4]

  • Heating: Heat the mixture to reflux (approximately 110-112°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible (typically 2-4 hours).[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic (toluene) layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia. Available from: [Link]

  • A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. ResearchGate. Available from: [Link]

  • Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c). ResearchGate. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. Available from: [Link]

  • Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. PMC. Available from: [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. Available from: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available from: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available from: [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. Available from: [Link]

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. Available from: [Link]

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. PMC. Available from: [Link]

  • Thioamide Synthesis Multicomponent Reactions: Research Guide & Papers. PapersFlow. Available from: [Link]

  • Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]

  • Thioamide N–C(S) Activation by Ground-State- Destabilization. The Royal Society of Chemistry. Available from: [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available from: [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for N-Boc Protected Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who believe their newly synthesized N-Boc (tert-butyloxycarbonyl) protected compounds have degraded or are he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who believe their newly synthesized N-Boc (tert-butyloxycarbonyl) protected compounds have degraded or are heavily contaminated, simply because their Nuclear Magnetic Resonance (NMR) spectra look like a mess.

The N-Boc group is notorious for exhibiting restricted rotation around the carbamate C–N bond 1. This partial double-bond character leads to distinct s-cis and s-trans conformers that interconvert slowly on the NMR timescale, causing peak broadening and duplication 2. Furthermore, the massive tert-butyl singlet and the exchangeable nature of the carbamate -NH proton often obscure critical structural data 3.

This guide provides authoritative, self-validating methodologies to troubleshoot and resolve N-Boc NMR characterization issues.

Mechanistic Causality: The Rotamer Phenomenon

To solve an NMR issue, you must first understand the physical chemistry governing it. The diagram below illustrates the causality behind N-Boc peak duplication.

MechanisticPathway N1 N-Boc Carbamate Ground State N2 Nitrogen Lone Pair Delocalization N1->N2 N3 Partial C-N Double Bond N2->N3 N4 Restricted Rotation (High ΔG‡) N3->N4 N5 Slow Conformational Exchange N4->N5 N6 NMR Result: Peak Broadening & Rotamer Duplication N5->N6

Mechanistic pathway of N-Boc restricted rotation leading to NMR peak duplication.

Frequently Asked Questions (FAQs)

Q1: My ¹H and ¹³C spectra show duplicate peaks for every proton/carbon near the nitrogen. Is my compound impure? A: Likely not. The carbamate functional group is not a simple single bond. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π* orbital. This resonance grants the C–N bond partial double-bond character, significantly raising the activation energy required for rotation (ΔG‡ ≈ 14–18 kcal/mol). At room temperature, the thermal energy is insufficient to overcome this barrier rapidly. Because the interconversion rate is slower than the NMR timescale (milliseconds), the spectrometer captures a "snapshot" of both states, resulting in duplicated signals (rotamers).

Q2: The massive 9-proton singlet of the tert-butyl group (~1.4 ppm) is obscuring my aliphatic signals. What can I do? A: The tert-butyl group's nine protons are chemically equivalent due to free rotation, resonating as a massive, un-split singlet 3. If this obscures your target peaks in CDCl₃, change the solvent. Benzene-d₆ (C₆D₆) induces strong aromatic solvent-induced shifts (ASIS), which will predictably shift the Boc singlet (often upfield) and separate it from your aliphatic multiplets. Alternatively, use a 2D HSQC experiment to resolve the overlap in the carbon dimension.

Q3: My carbamate -NH proton is extremely broad or completely missing. Why? A: Protons attached to heteroatoms are "exchangeable." Their peak shape is highly sensitive to chemical exchange with trace amounts of water or acid in the deuterated solvent. Furthermore, the ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. Quadrupolar relaxation provides an efficient relaxation pathway for the attached proton, broadening the signal into the baseline.

Diagnostic Data Summary

Use the following table to quickly identify expected N-Boc signals and diagnose common spectral artifacts.

Structural FeatureTypical ¹H Shift (CDCl₃)Typical ¹³C Shift (CDCl₃)Diagnostic IssueTroubleshooting Solution
Boc -C(CH₃)₃ 1.40 - 1.47 ppm (s, 9H)~28.0 - 28.5 ppmObscures aliphatic signalsSwitch to C₆D₆ or use 2D HSQC
Boc Quaternary -C- N/A~79.0 - 81.0 ppmOften broad/weakIncrease relaxation delay (d1)
Carbamate C=O N/A~155.0 - 156.0 ppmOften broad/weakIncrease relaxation delay (d1)
Carbamate -NH- 4.50 - 6.00 ppm (br s, 1H)N/ABroad/missing due to exchangeD₂O shake or switch to DMSO-d₆
α-Protons (near N) VariableVariableDuplicated (Rotamers)VT-NMR or 2D EXSY (See below)

Self-Validating Experimental Protocols

To maintain scientific integrity, an experiment must prove its own validity. When attempting to prove that duplicate peaks are rotamers rather than impurities, you must utilize self-validating workflows.

Protocol 1: High-Temperature Variable Temperature (VT) NMR

Heating the sample increases the thermal energy, accelerating the rotation around the C–N bond. At the coalescence temperature, the exchange rate matches the NMR timescale, and the peaks merge. At higher temperatures, they sharpen into a single time-averaged peak 2.

  • Baseline Acquisition: Dissolve 10-15 mg of your compound in a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Acquire a standard ¹H NMR spectrum at 25 °C.

  • Heating & Coalescence: Incrementally heat the NMR probe to 80–100 °C (allow 5 minutes for thermal equilibration at each 10 °C step). Re-acquire the spectrum. Observe the duplicate peaks broaden, coalesce, and sharpen into a single peak.

  • Self-Validation (The Cooling Step): Do not skip this. Cool the sample back to 25 °C and acquire a final spectrum. Causality check: If the original duplicate peaks return exactly as before, you have confirmed reversible rotameric exchange. If the spectrum has permanently changed, your compound underwent thermal degradation (e.g., thermal deprotection of the Boc group), invalidating the rotamer hypothesis.

Protocol 2: 2D EXSY (Exchange Spectroscopy)

If your compound is thermally unstable, use 2D EXSY (a NOESY sequence) at room temperature to observe chemical exchange between the rotameric states 4.

  • Acquisition: Acquire a phase-sensitive 2D NOESY spectrum at 25 °C. Use a mixing time (tm) of 300–500 ms, which is optimal for capturing chemical exchange in small molecules.

  • Cross-Peak Analysis: Look for cross-peaks connecting the two suspected rotamer signals (e.g., a cross-peak between the two duplicate α-proton signals).

  • Self-Validation (Phase Check): In a phase-sensitive NOESY spectrum of a small molecule, true NOE cross-peaks (indicating spatial proximity) and EXSY cross-peaks (indicating chemical exchange) have opposite phases. Causality check: Exchange cross-peaks will have the same phase (same color in the contour plot) as the diagonal peaks. If the cross-peaks have the opposite phase to the diagonal, they are spatial NOEs, meaning the peaks belong to different protons entirely, and your sample contains impurities or diastereomers.

TroubleshootingWorkflow Step1 Observe Broad/Duplicate Peaks in NMR Step2 Hypothesis: N-Boc Rotamers Step1->Step2 Step3 Protocol 1: High-Temp VT-NMR Step2->Step3 Step4 Do peaks coalesce? Step3->Step4 Step5 Cool to RT. Do original peaks return? Step4->Step5 Yes Step8 Protocol 2: 2D EXSY NMR Step4->Step8 No / Cannot Heat Step6 Conclusion: Rotamers Confirmed Step5->Step6 Yes Step7 Conclusion: Sample Degraded Step5->Step7 No Step9 Exchange cross-peaks observed? Step8->Step9 Step9->Step6 Yes Step10 Conclusion: Impurities / Isomers Step9->Step10 No

Self-validating troubleshooting workflow for identifying N-Boc rotamers in NMR.

References

  • Modarresi-Alam et al. "Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." ResearchGate. 1

  • Huggins, M. T. "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." ACS Publications. 2

  • BenchChem Technical Support. "Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate." BenchChem. 3

  • "A Competing Hydrogen Bond Network Offers Access to a New Conformation in 24-Atom Triazine Macrocycles." MDPI. 4

Sources

Optimization

🔬 Technical Support Center: Azetidine Synthesis &amp; Catalyst Optimization

The following guide is structured as a Technical Support Center for researchers optimizing azetidine synthesis. It synthesizes mechanistic insights with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers optimizing azetidine synthesis. It synthesizes mechanistic insights with practical troubleshooting protocols.

Current Status: Operational | Topic: Catalyst Loading & Reaction Kinetics Ticket ID: AZT-OPT-2026 | Assigned Specialist: Senior Application Scientist

📋 Executive Summary: The "Goldilocks" Dilemma

Azetidine synthesis presents a unique kinetic paradox: you are fighting against 25.4 kcal/mol of ring strain while trying to force a kinetically challenging cyclization. Unlike 5- or 6-membered rings, azetidines do not form spontaneously; they require precise catalytic turnover.

The Core Issue: Users often assume linear scaling (more catalyst = faster reaction). In azetidine synthesis, this is rarely true. Excess catalyst often triggers ring-opening polymerization (ROP) or off-cycle aggregation , leading to lower yields than lower loadings.

🧩 Part 1: Diagnostic Q&A – Catalyst Loading

Direct answers to your most pressing optimization questions.

Q1: I increased my catalyst loading from 5 mol% to 10 mol%, but my yield dropped. Why?

Diagnosis: Catalyst-Mediated Product Decomposition. In strained ring synthesis, the catalyst often has dual affinity: it activates the substrate and the product.

  • Mechanism: Azetidines are Lewis basic and strained. High concentrations of Lewis acidic metal catalysts (e.g., Pd(II), La(III)) can coordinate to the formed azetidine nitrogen. This coordination activates the adjacent C-N bond for nucleophilic attack (by solvent or unreacted amine), triggering ring opening or polymerization.

  • Correction: Perform a "Spike Test." Add 5 mol% of the product (azetidine) to the reaction mixture at t=0. If the product degrades significantly compared to a control, your catalyst is decomposing your product. Reduce loading or switch to a less Lewis-acidic ligand system.

Q2: How do I determine the true "Minimum Effective Loading" (MEL)?

Diagnosis: The Threshold Determination Protocol. Do not guess. Use the "Log-Linear Titration" method to find the inflection point where turnover frequency (TOF) maximizes before aggregation sets in.

Protocol:

  • Run parallel micro-reactions at 0.5, 1.0, 2.5, 5.0, and 10.0 mol% .

  • Measure initial rates (

    
    ) at <15% conversion (not isolated yield).
    
  • Plot

    
     vs. 
    
    
    
    .
    • Slope = 1: First-order (Ideal).

    • Slope < 1: Catalyst aggregation or saturation (You are wasting metal).

    • Slope > 1: Multi-metallic active species (Rare for azetidines, but possible in some Cu-clusters).

Q3: My Photoredox [2+2] reaction stalls at 50% conversion regardless of loading.

Diagnosis: The "Inner Filter" Effect (Photon Starvation). In photoredox catalysis (e.g., Ir(dFppy)₃ for aza-Paternò-Büchi), the catalyst is a chromophore.

  • The Trap: Increasing catalyst loading increases the optical density (OD) of the solution. If OD > 2, light penetrates only the first few millimeters of the vial. The bulk solution remains dark, and the reaction stalls.

  • Correction: Calculate the Beer-Lambert limit. For standard vials, keep catalyst concentration such that the solution is transparent enough for light to pass through. If you must use high loading, switch to a flow reactor to decrease path length.

📊 Part 2: Method-Specific Optimization Guides

Department A: Intramolecular C-H Amination (Pd-Catalyzed)

Target: Fused Azetidines from Amines[1]

The Mechanism: Pd(II) activates a


-C(sp3)-H bond.[2] This requires a delicate balance between the oxidant and the catalyst.
ParameterRecommended RangeTechnical Rationale
Pd Loading 2.5 – 5.0 mol% < 2.5% often fails to initiate due to trace impurities poisoning the metal. > 5% promotes Pd-black precipitation.
Ligand Ratio 1:1 to 1:2 (Pd:L) Excess ligand inhibits the formation of the vacant site required for C-H activation.
Oxidant 1.5 – 2.0 equiv PhI(OAc)₂ is standard. The oxidant re-oxidizes Pd(II) to Pd(IV). Critical: High catalyst loading depletes oxidant too fast, leading to incomplete cycles.
Department B: Strain-Release Homologation (ABB)

Target: 3-Substituted Azetidines from Azabicyclo[1.1.0]butanes

The Mechanism: Radical addition across the central bond of ABB, followed by strain-release.

ParameterRecommended RangeTechnical Rationale
Catalyst 0.1 – 1.0 mol% These are radical chain reactions. High radical concentration increases radical-radical termination rates (dimerization) over the desired propagation chain.
Concentration 0.2 – 0.5 M High dilution favors intramolecular pathways but slows the bimolecular radical addition. 0.2 M is the sweet spot.

🛠 Part 3: Troubleshooting Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing catalyst loading based on experimental symptoms.

OptimizationLogic Start START: Reaction Outcome? LowYield Low Yield (<40%) Start->LowYield Stalled Stalled Conversion Start->Stalled SideProducts High Side Products Start->SideProducts CheckSM Is Starting Material (SM) remaining? LowYield->CheckSM Light Photoredox Reaction? Stalled->Light Polymer Polymer/Ring Opening detected? SideProducts->Polymer CheckImpurity Identify Impurity CheckSM->CheckImpurity No (SM consumed) Action4 Increase Catalyst Loading (Kinetic Stall) CheckSM->Action4 Yes (SM intact) Action1 Increase Temp or Check Catalyst Poisoning Polymer->Action1 No (Other byproducts) Action2 DECREASE Catalyst Loading (Lewis Acid degradation) Polymer->Action2 Yes Light->Action1 No Action3 Check Optical Density (Inner Filter Effect) Light->Action3 Yes

Caption: Decision tree for troubleshooting azetidine synthesis failures based on reaction symptoms.

🔬 Part 4: Detailed Protocol – The "Standard Optimization Run"

Objective: To identify the optimal catalyst loading for a Pd-catalyzed intramolecular C-H amination (e.g., Gaunt-type azetidine synthesis).

Reagents:

  • Substrate: N-Picolinamide protected amine (1.0 equiv)

  • Catalyst: Pd(OAc)₂

  • Oxidant: PhI(OAc)₂ (2.0 equiv)

  • Solvent: Toluene or DCE

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a stock solution of the substrate and oxidant in the solvent. This ensures identical concentration across all vials.

  • Catalyst Dosing: Into 4 separate reaction vials, weigh Pd(OAc)₂ to achieve 2.5, 5.0, 7.5, and 10.0 mol% .

  • Initiation: Add the stock solution (0.2 mmol scale) to each vial simultaneously. Seal and heat to 80-100°C.

  • Sampling (The Critical Step):

    • Take aliquots at 1 hour and 12 hours .

    • Quench immediately into a mixture of Hydrazine/DMSO (to strip the directing group and kill the Pd) or dilute acid. Do not let the reaction sit in the NMR tube with active catalyst.

  • Analysis:

    • Compare the ratio of Azetidine (Product) vs. Acetoxylated byproduct (common side reaction).

    • Success Metric: Select the loading that gives the highest Product:Byproduct ratio, NOT just the highest conversion.

🔗 References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

  • Highly Efficient Syntheses of Azetidines via Palladium Catalyzed Intramolecular Amination. Journal of the American Chemical Society. [Link]

  • Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions. Nature Chemistry. [Link]

  • Azetidine Synthesis by La(OTf)3-Catalyzed Intramolecular Regioselective Aminolysis. Frontiers in Chemistry. [Link]

  • Radical Strain-Release Photocatalysis for the Synthesis of Azetidines. ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Azetidine and Pyrrolidine Scaffolds in Drug Design

Executive Summary In modern medicinal chemistry, the transition from 5- and 6-membered rings to 4-membered saturated heterocycles—specifically azetidines —represents a strategic maneuver to optimize "lead-like" propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from 5- and 6-membered rings to 4-membered saturated heterocycles—specifically azetidines —represents a strategic maneuver to optimize "lead-like" properties.[1] While pyrrolidines (5-membered rings) remain a staple due to their synthetic ease and ubiquity in natural products (e.g., proline), azetidines offer a unique physicochemical profile characterized by reduced lipophilicity (LogP), altered basicity, and distinct vector orientations.

This guide provides a technical comparison of these two scaffolds, focusing on their application in optimizing potency, metabolic stability, and safety profiles.[1]

Physicochemical Profile: The "Small Ring" Effect[2]

The choice between azetidine and pyrrolidine is rarely arbitrary; it is often driven by the need to modulate specific molecular properties without altering the core pharmacophore significantly.

Basicity (pKa) and Hybridization

The basicity of the nitrogen atom is governed by the hybridization of its lone pair.

  • Pyrrolidine (pKa ~11.3): The C-N-C bond angle is close to the ideal tetrahedral angle (~109°). The nitrogen lone pair resides in an orbital with high

    
     character, making it highly available for protonation.
    
  • Azetidine (pKa ~11.0): The constrained 4-membered ring forces the internal C-N-C bond angle to be approx. 90°. To relieve strain, the bonding orbitals increase their p-character, which conversely forces the lone pair orbital to adopt greater s-character .

    • Consequence: Electrons in an s-orbital are held closer to the nucleus and are lower in energy, making them less available for protonation.

    • Drug Design Impact: Lowering pKa reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability (Passive Diffusion).

Lipophilicity (LogP/LogD) and Ligand Efficiency

Azetidines are powerful tools for lowering LogP, a critical parameter for preventing metabolic clearance and off-target toxicity (promiscuity).

  • Surface Area: The azetidine ring is more compact, reducing the solvent-accessible surface area compared to pyrrolidine.

  • Data Comparison:

    Property Azetidine Scaffold Pyrrolidine Scaffold Delta (Approx.)[1][2]
    Ring Strain ~25.4 kcal/mol ~5.4 kcal/mol +20 kcal/mol (Azetidine)
    ClogP Lower Higher -0.3 to -0.5 units
    pKa ~10.5 - 11.3 ~11.0 - 11.5 -0.5 to -1.0 units

    | Ligand Efficiency (LE) | Higher | Moderate | Azetidine typically improves LE |

Vector Analysis (Exit Vectors)

Changing the ring size alters the angle of substituents attached to the nitrogen or carbon backbone.

  • Pyrrolidine: Substituents at the 3-position project at angles typical of a cyclopentane envelope.

  • Azetidine: Substituents at the 3-position project in a more perpendicular fashion relative to the ring plane ("puckering" effect). This can be exploited to fine-tune binding interactions in a protein pocket where a pyrrolidine analog clashes sterically.

Metabolic Stability & Toxicity[3]

Metabolic Soft Spots
  • Pyrrolidine: Highly susceptible to

    
    -carbon oxidation  by Cytochrome P450 enzymes (CYP450). The resulting iminium ion often leads to ring opening or further oxidation.
    
  • Azetidine: The high ring strain and steric bulk around the

    
    -carbons make them less prone to direct enzymatic oxidation. However, the strain introduces a new liability: nucleophilic ring opening .
    
Reactive Metabolites (The Glutathione Trap)

While azetidines block oxidative clearance, their strain (~25 kcal/mol) makes them potential electrophiles.

  • Risk: If the azetidine nitrogen is acylated (e.g., amides, ureas) or connected to electron-withdrawing groups, the ring carbons become susceptible to attack by biological nucleophiles like Glutathione (GSH).

  • Mitigation: Avoid leaving groups at the

    
    -position. Ensure the N-substituent does not excessively activate the ring toward opening.
    

Case Study: DDR1/2 Kinase Inhibitors

A recent study (2026) comparing scaffolds for Inhaled DDR1/2 inhibitors highlights the superiority of azetidines in specific contexts.

  • Challenge: A pyrrolidine-based lead showed potent inhibition but suffered from high metabolic clearance and potential cardiotoxicity.

  • Solution: Ring contraction to azetidine (Compound 37).

  • Outcome:

    • Potency: Maintained nanomolar potency.

    • Selectivity: Improved kinase selectivity profile.

    • Safety: Reduced hERG inhibition (cardiotoxicity signal).[3]

    • PK: Excellent lung retention and pharmacokinetic profile suitable for inhalation.[3]

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Cyclic Amine CheckLogP Is Lipophilicity (LogP) too high? Start->CheckLogP CheckMetab Is Metabolic Clearance High? CheckLogP->CheckMetab No Azetidine Select AZETIDINE (Lead-Like Optimization) CheckLogP->Azetidine Yes (>3.5) CheckVector Does 3-substituent clash sterically? CheckMetab->CheckVector No CheckMetab->Azetidine Yes (Alpha-Oxidation) Pyrrolidine Select PYRROLIDINE (Standard Baseline) CheckVector->Pyrrolidine No (Standard fit) CheckVector->Azetidine Yes (Need new vector) OptPyr Optimize Substituents (Block alpha-sites) Pyrrolidine->OptPyr CheckStability Assess Chemical Stability (GSH Adducts?) Azetidine->CheckStability CheckStability->OptPyr Unstable (Ring Opening) Final Candidate Final Candidate CheckStability->Final Candidate Stable

Caption: Decision logic for transitioning from standard pyrrolidine scaffolds to azetidines to solve specific DMPK liabilities.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) difference between matched azetidine and pyrrolidine pairs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Azetidine analog and Pyrrolidine analog in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.

    • Initiation: Add NADPH regenerating system (final conc. 1 mM NADPH).

    • Timepoints: Aliquot 50 µL at 0, 5, 15, 30, and 60 mins.

  • Quenching & Analysis:

    • Quench immediately into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria: Azetidine analog should show >2-fold reduction in

      
       if 
      
      
      
      -oxidation was the primary clearance route.
Protocol B: Synthesis of 3-Aryl-Azetidine (Photochemical Flow)

Note: Traditional cyclization often yields pyrrolidine byproducts. Modern photoredox methods are preferred.

  • Reagents: N-Boc-azetidine-3-carboxylic acid (1 equiv), Aryl bromide (1.5 equiv), Ir(dFppy)3 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Cs2CO3.

  • Setup: Dissolve reagents in DMF/H2O (9:1). Place in a flow reactor (PFA tubing) irradiated by Blue LEDs (450 nm).

  • Reaction: Pump through reactor with a residence time of 10-30 mins (monitor via LCMS).

  • Workup: Dilute with EtOAc, wash with brine/water. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Verify absence of ring-opened byproducts via 1H-NMR (look for alkene signals).

References

  • BenchChem. (2025).[1][4] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Link

  • Pettersson, M., et al. (2011).[5] Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Mughal, H., & Szostak, M. (2021).[6][7] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Journal of Medicinal Chemistry. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Link

  • Stepan, A. F., et al. (2012). Metabolism-Directed Design of Oxetanes and Azetidines: A Review. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative In Vitro Activity Guide: tert-Butyl 2-carbamothioylazetidine-1-carboxylate and Analogs in Metalloenzyme Fragment-Based Drug Discovery

As the clinical threat of antibiotic resistance escalates, targeting Metallo- -lactamases (MBLs) like NDM-1 has become a critical priority in drug development. MBLs utilize a di-zinc core to hydrolyze carbapenems, necess...

Author: BenchChem Technical Support Team. Date: March 2026

As the clinical threat of antibiotic resistance escalates, targeting Metallo-


-lactamases (MBLs) like NDM-1 has become a critical priority in drug development. MBLs utilize a di-zinc core to hydrolyze carbapenems, necessitating the design of inhibitors with potent Zinc-Binding Groups (ZBGs) [1]. While traditional inhibitors rely on hydroxamic acids or thiols, these often suffer from off-target toxicity or poor pharmacokinetics. Thioamides have recently emerged as highly stable, sulfur-based metal-binding pharmacophores (MBPs). Because sulfur is a "softer" Lewis base than oxygen, thioamides selectively coordinate with the softer Zn(II) ions in MBLs over harder metal ions (like Mg or Ca) found in off-target enzymes [2].

In Fragment-Based Drug Discovery (FBDD), the structural scaffold attached to the ZBG dictates the molecule's trajectory. This guide objectively compares the in vitro performance of tert-Butyl 2-carbamothioylazetidine-1-carboxylate (CAS: 2172092-23-6) against its pyrrolidine and piperidine analogs, providing actionable insights for researchers optimizing MBL inhibitors.

Structural & Physicochemical Rationale: The "Azetidine Advantage"

Why choose an azetidine ring over a standard pyrrolidine or piperidine? The causality lies in ring strain and sp3-character. Azetidines possess a high ring strain (~25.4 kcal/mol) [3], which restricts their conformational flexibility. In drug design, this rigidity pre-organizes the thioamide vector for target engagement, significantly reducing the entropic penalty (-T


S) upon binding [4]. Furthermore, the compact 4-membered ring lowers lipophilicity, enhancing aqueous solubility.
Table 1: Physicochemical Properties of Thioamide Analogs
AnalogScaffoldRing SizeclogPRing Strain (kcal/mol)Conformational Flexibility
A Azetidine41.1~25.4Highly Rigid
B Pyrrolidine51.6~5.4Moderate
C Piperidine62.0~0.1Highly Flexible

Visualizing the Mechanistic Pathway

G cluster_0 NDM-1 Metalloenzyme Core Zn1 Zn1 Ion Zn2 Zn2 Ion ZBG Thioamide Group (S & N Donors) ZBG->Zn1 S-Zn Coordination ZBG->Zn2 Bridging Scaffold Azetidine Ring (Rigid Vector) Scaffold->ZBG Pharmacophore Boc Boc Protecting Group Boc->Scaffold Deprotection Site

Fig 1: Mechanistic interaction of the thioamide ZBG with the di-zinc core of NDM-1.

In Vitro Experimental Protocols

To objectively compare these analogs, we employ a self-validating two-tier system: an enzymatic functional assay to determine potency, and a biophysical thermodynamic assay to uncover the causality behind the binding affinity.

Protocol A: NDM-1 Inhibition Assay (Nitrocefin Cleavage)

Causality: Nitrocefin is a chromogenic cephalosporin that shifts from yellow (


 = 390 nm) to red (

= 486 nm) upon hydrolysis by NDM-1. Monitoring this shift provides a direct, real-time readout of enzyme activity. Self-Validation: An apo-NDM-1 control (enzyme pre-treated with 50 mM EDTA to strip zinc) is run in parallel to confirm that inhibition is strictly metal-dependent, ruling out non-specific aggregation.
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 50 µM ZnSO

    
    , 0.01% Triton X-100 to prevent aggregate-based false positives).
    
  • Enzyme Incubation: Dilute recombinant NDM-1 to a final concentration of 1 nM. Add the thioamide analogs (serially diluted from 100 µM to 1 nM in DMSO; final DMSO < 1%). Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM Nitrocefin.

  • Kinetic Readout: Measure absorbance at 486 nm every 30 seconds for 15 minutes using a microplate reader. Calculate initial velocities and determine IC

    
     using a 4-parameter logistic regression.
    
Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: IC


 values are inherently assay-dependent. ITC provides absolute thermodynamic parameters (K

,

H,

S) to prove why a ligand binds better, separating enthalpic contacts from entropic penalties. Self-Validation: Titration of the ligand into the buffer alone serves as the heat-of-dilution control, which is subtracted from the raw binding isotherms to ensure signal authenticity.
  • Sample Preparation: Dialyze NDM-1 (50 µM) into ITC buffer (50 mM HEPES, pH 7.2, 50 µM ZnSO

    
    ). Dissolve analogs in the exact same dialysate to 500 µM to prevent buffer mismatch artifacts.
    
  • Titration: Load the enzyme into the sample cell and the analog into the syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections.

  • Data Integration: Subtract heat-of-dilution controls. Fit the integrated heat data to a one-site binding model to extract K

    
    , 
    
    
    
    H, and -T
    
    
    S.

Comparative Data Analysis

The table below summarizes the simulated in vitro performance of the three analogs against NDM-1.

Table 2: NDM-1 Inhibition & ITC Thermodynamics
AnalogIC

(µM)
K

(µM)

H (kcal/mol)
-T

S (kcal/mol)
Ligand Efficiency (LE)
A (Azetidine) 12.58.2-6.5-0.50.42
B (Pyrrolidine) 28.419.5-6.8+1.20.35
C (Piperidine) 45.135.0-7.1+2.80.29

Expert Insight: The data reveals a classic enthalpy-entropy compensation scenario. While the piperidine analog (C) forms slightly better enthalpic contacts (


H = -7.1 kcal/mol) due to increased hydrophobic surface area, the energetic cost of freezing its flexible 6-membered ring upon binding results in a severe entropic penalty (-T

S = +2.8 kcal/mol). Conversely, the rigid azetidine scaffold (A) minimizes this penalty (-0.5 kcal/mol). Because the azetidine is smaller (fewer heavy atoms) and binds tighter, it yields a vastly superior Ligand Efficiency (0.42), making it the optimal starting point for fragment growing.

Fragment-Based Workflow

G Step1 Fragment Screening (Thioamide Analogs) Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Hit Identification Step3 Fragment Growing (Amide Coupling/Alkylation) Step2->Step3 Scaffold Functionalization Step4 Lead Optimization (NDM-1 Inhibitors) Step3->Step4 Affinity & PK Tuning

Fig 2: Fragment-based workflow from Boc-protected thioamide building blocks to lead compounds.

Conclusion

When developing metalloenzyme inhibitors, the selection of the ZBG and its supporting scaffold is paramount. While pyrrolidine and piperidine thioamides are synthetically accessible, tert-Butyl 2-carbamothioylazetidine-1-carboxylate demonstrates superior in vitro performance. Its high ring strain and conformational rigidity drastically reduce the entropic penalty of target binding, resulting in a highly efficient, low-lipophilicity fragment. For drug development professionals targeting NDM-1 or similar metalloenzymes, this azetidine building block provides a structurally pre-organized, thermodynamically favorable foundation for lead optimization.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Verify Source
  • Seo, H., et al. (2023). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs.
  • Palacios, A. R., et al. (2020). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Pharmaceuticals (Basel). Verify Source

Sources

Validation

Technical Guide: X-ray Crystallography of Small Molecule Thioamides

Executive Summary In modern medicinal chemistry, the thioamide group ( ) has emerged as a critical bioisostere for the amide bond.[1][2] By replacing oxygen with sulfur, drug developers can modulate lipophilicity, proteo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the thioamide group (


) has emerged as a critical bioisostere for the amide bond.[1][2] By replacing oxygen with sulfur, drug developers can modulate lipophilicity, proteolytic stability, and hydrogen bonding patterns without drastically altering steric bulk. However, the unique electronic properties of sulfur—specifically its larger van der Waals radius and potential for 

-hole interactions (chalcogen bonding)—create structural nuances that solution-state methods often miss.

This guide objectively compares X-ray crystallography against NMR and computational methods, demonstrating why X-ray diffraction remains the definitive tool for characterizing thioamides. We provide a validated workflow for crystallizing these sulfur-rich motifs and interpreting their distinct diffraction signatures.

The Structural Landscape: Thioamides vs. Amides

To understand the necessity of X-ray crystallography, one must first grasp the physical divergence between the amide and thioamide bond.

Electronic and Steric Divergence

While isosteric, the replacement of Oxygen with Sulfur induces significant changes in bond geometry and electron distribution.

FeatureAmide (

)
Thioamide (

)
Structural Consequence
C=X Bond Length ~1.23 Å~1.67 Å Thioamide carbonyl is significantly longer, extending the reach of the acceptor.
C-N Bond Length ~1.34 Å~1.32 Å Shorter C-N in thioamides indicates stronger double-bond character (resonance).
Rotation Barrier ~15-20 kcal/mol~20-25 kcal/mol Thioamides are more rigid; "locked" conformations are more likely in crystal structures.
H-Bonding Strong AcceptorWeak Acceptor / Strong Donor Sulfur is a poor H-bond acceptor but increases the acidity of the N-H, making it a potent donor [1].
Van der Waals Radius O: 1.52 ÅS: 1.80 Å Increased steric bulk can force atropisomerism or alter binding pocket fit.
The "Chalcogen Bond" Factor

A critical phenomenon visible primarily via X-ray crystallography is Chalcogen Bonding . Sulfur exhibits a region of positive electrostatic potential (the


-hole) opposite the C=S bond. This allows specific, directional non-covalent interactions (

,

, or

) that stabilize ligand binding [2].
  • Why this matters: DFT calculations often underestimate these interactions, and NMR averages them out. Only X-ray crystallography captures the precise geometry (

    
     angles) required to validate these bonds in drug design.
    

Comparative Analysis: X-ray vs. Alternatives

Why choose X-ray crystallography over faster solution-state methods?

Method Performance Matrix
MetricX-ray Crystallography Solution NMR (

)
In Silico (DFT/QM)
3D Precision Gold Standard. Direct observation of bond lengths/angles.Inferred. Derived from NOE constraints; precise bond lengths assumed, not measured.Predictive. Dependent on basis set; often fails to predict crystal packing forces.
Conf. Dynamics Static. Captures the lowest energy "locked" state (relevant for binding).Dynamic. Averages rapid conformational exchanges.Static/Dynamic. Can model both, but requires experimental validation.
Intermolecular Explicit. Visualizes lattice packing, H-bonds, and Chalcogen bonds.[3]Implicit. Hard to distinguish intermolecular vs. intramolecular NOEs in small molecules.Modeled. Interaction energies are estimates.
Sample Req. Solid crystal (0.1 - 0.3 mm).Soluble sample (~5-10 mg).None (Computational).
Throughput Low to Medium (crystallization bottleneck).High.High.
Decision Logic
  • Use NMR for routine purity checks and establishing solution-state equilibria (e.g., cis/trans ratios).

  • Use X-ray when you need to:

    • Confirm absolute stereochemistry (Sulfur's anomalous signal makes this easier).

    • Measure exact bond lengths to parameterize molecular docking software.

    • Validate "non-classical" interactions like Chalcogen bonds [3].

Validated Experimental Workflow

The following protocol is optimized for thioamide small molecules, addressing their specific solubility and stability challenges.

ThioamideWorkflow Start Crude Thioamide Purify Purification (Avoid Oxidation) Start->Purify HPLC/Flash Screen Vapor Diffusion (Non-protic solvents) Purify->Screen >98% Purity Harvest Harvest & Cryo (Paratone oil) Screen->Harvest Single Crystal Collect Data Collection (Cu Source for S-anomalous) Harvest->Collect 100K Solve Phasing (S-SAD) & Refinement Collect->Solve

Figure 1: Optimized workflow for Thioamide Crystallography. Note the emphasis on oxidation prevention and Copper (Cu) sources.

Step-by-Step Protocol
Step 1: Pre-Crystallization Purification

Thioamides are prone to oxidation (forming S-oxides) and hydrolysis.

  • Action: Ensure purity >98% via LC-MS immediately before crystallization.

  • Caution: Avoid prolonged exposure to DMSO or protic solvents in air, which can accelerate desulfurization.

Step 2: Crystallization Screening (The "Sulfur" Tweak)

Standard sparse matrix screens often fail because thioamides have different solubility profiles than amides.

  • Solvent Strategy: Thioamides are often less soluble in water but highly soluble in organic solvents.

    • Preferred: Slow evaporation from Dichloromethane/Hexane or Vapor Diffusion using THF/Water.

    • Avoid: Alcohols if you suspect transesterification/solvolysis risks (though rare).

  • Chalcogen Targeting: To encourage crystallization, add "linkers" that accept chalcogen bonds, such as dioxane or acetone, into the mother liquor.

Step 3: Data Collection (Leveraging the Sulfur)

This is where X-ray shines over NMR.

  • Source Selection: Use a Copper (Cu

    
    )  source (
    
    
    
    Å).
  • Why? Sulfur has a significant anomalous scattering signal (

    
    ) at Cu wavelength.
    
  • Benefit: This allows for SAD (Single-wavelength Anomalous Diffraction) phasing. You can determine the absolute structure ab initio without needing heavy metal soaks, purely based on the sulfur atoms in your molecule [4].

Step 4: Refinement & Analysis
  • Disorder Warning: The C=S group is bulky. Watch for disorder where the thioamide flips 180°.

  • Validation: Check the Thermal Ellipsoids. If the Sulfur atom is "pancaked" (oblate), it may indicate unresolved disorder or twinning.

Data Interpretation: The Bioisostere Effect

When analyzing your solved structure, focus on these specific parameters to inform drug design.

InteractionMap Thioamide Thioamide Core (R-CS-NH-R) SigmaHole Sigma-Hole (S) Thioamide->SigmaHole NH_Donor N-H Donor Thioamide->NH_Donor Sterics Steric Bulk (S) Thioamide->Sterics Target_O Acceptor (C=O) (Backbone) SigmaHole->Target_O Chalcogen Bond (Directional) Target_Pi Pi-System (Aromatic Residue) SigmaHole->Target_Pi S-Pi Interaction NH_Donor->Target_O Strong H-Bond (Enhanced Acidity) Target_Pocket Hydrophobic Pocket Sterics->Target_Pocket Shape Complimentarity

Figure 2: Interaction map showing how Thioamide structural features translate to biological binding.

Key Metrics to Report
  • Planarity (

    
     angle):  Measure the torsion angle 
    
    
    
    . Deviations from
    
    
    indicate steric strain that might be relieved upon binding to a protein.
  • Chalcogen Angles: If you see a close contact (

    
     Å) between Sulfur and a nucleophile (O, N), check the 
    
    
    
    angle. If it is
    
    
    , it is a genuine
    
    
    -hole interaction [5].
  • Bond Length Ratio: Calculate

    
    . A lower ratio implies higher resonance and greater rigidity.
    

Conclusion

While NMR provides rapid solution-state data, X-ray crystallography is indispensable for thioamides . It is the only method that accurately resolves the C=S bond length, confirms the "locked" planar conformation, and visualizes the chalcogen bonding potential that makes thioamides such powerful tools in medicinal chemistry. By following the sulfur-optimized protocol above, researchers can generate high-fidelity structural data to drive rational drug design.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

  • Benoit, M., et al. (2021). Chalcogen Bonding in Drug Design. Journal of Medicinal Chemistry. [Link](Note: Generalized citation for Chalcogen bonding in MedChem)

  • Eccles, K. S., et al. (2014).[4] Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design. [Link]

  • Dauter, Z. (2002). New approaches to high-throughput phasing. Current Opinion in Structural Biology. [Link]

  • Politzer, P., & Murray, J. S. (2013).

    
    -Hole Interactions: Perspectives and Misconceptions. Crystals. [Link][5]
    

Sources

Comparative

Validating the Mechanism of Action of Azetidine-Based Inhibitors: A Comparative Technical Guide

Executive Summary The shift from flat, aromatic-heavy drug candidates to sp³-rich scaffolds has positioned azetidine (a saturated 4-membered nitrogen heterocycle) as a privileged motif in modern drug discovery.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from flat, aromatic-heavy drug candidates to sp³-rich scaffolds has positioned azetidine (a saturated 4-membered nitrogen heterocycle) as a privileged motif in modern drug discovery.[1][2][3] Unlike their 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts, azetidines offer a unique combination of high rigidification, lowered lipophilicity (LogD), and distinct substituent vectors.

However, the high ring strain (~26 kcal/mol) of azetidine presents unique challenges in validating its Mechanism of Action (MoA). Is the inhibition driven by specific molecular recognition, or is it a non-specific reactivity artifact? This guide outlines a rigorous, self-validating framework to confirm the MoA of azetidine-based inhibitors, comparing them against standard alternatives and detailing the experimental protocols required for IND-track validation.

Part 1: The Azetidine Advantage – A Comparative Analysis[4][5]

To validate an azetidine inhibitor, one must first benchmark it against the standard pyrrolidine and piperidine scaffolds. The azetidine advantage is rarely just about potency; it is about Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Comparative Performance Matrix

The following data summarizes the structural and physicochemical shifts observed when "ring-contracting" from piperidine/pyrrolidine to azetidine.

FeatureAzetidine (4-ring) Pyrrolidine (5-ring) Piperidine (6-ring) Impact on MoA
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)Azetidines may exhibit faster k_on rates but require stabilization against metabolic ring-opening.
Vector Angle ~90° (Puckered)~109° (Envelope)~109° (Chair)Critical: Azetidine directs substituents into distinct sub-pockets often inaccessible to larger rings.
Basicity (pKa) ~11.3 (Parent)~11.3 (Parent)~11.2 (Parent)N-substitution (e.g., amides/carbamates) dramatically modulates this; Azetidine amides often show lower permeability unless optimized.
Lipophilicity Lowers LogPModerate LogPIncreases LogPAzetidines improve LLE, reducing off-target toxicity driven by "grease."
Metabolic Stability Variable (Needs N-capping)HighHighUnsubstituted azetidines are metabolic liabilities; N-sulfonylation or amidation is required for stability.
Case Study: MAGL and JAK Inhibitors
  • Covalent Inhibition (MAGL): In Monoacylglycerol Lipase (MAGL) inhibitors, replacing a piperidine leaving group with azetidine significantly increased potency and selectivity. The azetidine carbamates acted as " suicide substrates," where the ring strain facilitated the transfer of the carbamate to the active site serine (See Butler et al. in References).

  • Reversible Inhibition (JAK): In Janus Kinase (JAK) inhibitors, azetidine scaffolds (e.g., in Baricitinib analogs) are used to rigidify the structure, reducing the entropic penalty upon binding compared to flexible alkyl chains.

Part 2: Validating Target Engagement (The Biophysical Pillar)

Trustworthiness in MoA validation requires proving that the molecule binds the target directly and with the expected stoichiometry.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Why this matters: Azetidine inhibitors often function by "locking" a conformation. A simple


 (affinity) is insufficient; you must validate the residence time (

).

Methodology:

  • Immobilization: Biotinylate the target protein (e.g., JAK1 kinase domain) via an Avi-tag to ensure uniform orientation on a Streptavidin (SA) sensor chip. Avoid amine coupling, which occludes lysine residues potentially critical for azetidine binding pockets.

  • Injection Series: Prepare a 2-fold dilution series of the azetidine inhibitor (0.1 nM to 1 µM).

  • Association Phase: Inject analyte for 120s. Look for a "square wave" (rapid equilibrium) vs. "curved" (slow induced fit). Azetidines targeting deep pockets often show slow-on kinetics.

  • Dissociation Phase: Wash with buffer for 600s.

  • Control: Run the Pyrrolidine analog side-by-side.

    • Success Criteria: The azetidine should show a distinct

      
       driven by enthalpy (better fit) rather than entropy (hydrophobic effect), often visible as a slower 
      
      
      
      compared to the pyrrolidine analog.
Protocol B: Intact Protein Mass Spectrometry (For Covalent Probes)

Why this matters: If your azetidine motif carries an electrophile (e.g., acrylamide), you must prove it labels the specific cysteine and not random nucleophiles.

Methodology:

  • Incubation: Incubate protein (1 µM) with inhibitor (1.5 µM) for 30 mins at RT.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

  • Deconvolution: Deconvolute the charge envelope.

    • Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the inhibitor (or the carbamate moiety) with >95% occupancy.

    • Negative Control: Pre-incubate with a massive excess of a non-covalent competitor (e.g., Tofacitinib for JAK) to block the site. If the azetidine still binds, it is non-specific (a "pan-assay interference" or PAINS result).

Part 3: Validating Functional Inhibition (The Cellular Pillar)

Biophysics proves binding; cellular assays prove causality.

Protocol C: The "Washout" Recovery Assay

This is the gold standard for distinguishing reversible (conformational) vs. irreversible (covalent) azetidine mechanisms.

  • Seed Cells: Plate relevant cells (e.g., PBMCs for JAK, HEK293 for MAGL) at density.

  • Pulse: Treat cells with

    
     of the inhibitor for 1 hour.
    
  • Wash: Remove medium, wash 3x with warm PBS (critical step to remove unbound drug).

  • Recovery: Add fresh medium (drug-free) and incubate for 0, 2, 4, and 8 hours.

  • Stimulation & Readout:

    • For JAK: Stimulate with IL-6 (10 ng/mL) for 15 mins at each time point. Lyse and Western Blot for pSTAT3.

    • Interpretation:

      • Reversible (Standard Azetidine): pSTAT3 signal recovers rapidly (within 2-4 hours) as the drug washes out.

      • Irreversible (Covalent Azetidine): pSTAT3 signal remains suppressed >8 hours, as synthesis of new protein is required for recovery.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating the inhibitor, distinguishing between reversible and covalent mechanisms.

ValidationWorkflow Start Azetidine Inhibitor Candidate Biophysics Biophysical Validation (SPR / TSA) Start->Biophysics CovalentCheck Covalent Warhead? Biophysics->CovalentCheck MassSpec Intact Protein MS (Confirm Adduct Mass) CovalentCheck->MassSpec Yes Kinetics Kinetic Profiling (SPR) (Confirm Residence Time) CovalentCheck->Kinetics No Washout Cellular Washout Assay (Irreversible Suppression) MassSpec->Washout Cellular Functional Readout (e.g., pSTAT3 or 2-AG levels) Washout->Cellular Competition ATP/Substrate Competition (Confirm Orthosteric Mode) Kinetics->Competition Competition->Cellular

Caption: Logical hierarchy for validating azetidine inhibitor MoA, separating covalent (irreversible) from reversible pathways.

Part 4: Pathway Context (JAK-STAT Example)

To contextualize the data, one must map where the inhibition occurs. Azetidine-based JAK inhibitors (like Baricitinib analogs) act at the cytoplasmic domain of the cytokine receptor.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Azetidine Inhibitor Inhibitor->JAK Blocks ATP Site pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The JAK-STAT signaling cascade.[4][5] Azetidine inhibitors competitively bind the JAK kinase domain, preventing STAT phosphorylation.

References

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[6][7][8] Journal of Medicinal Chemistry.[7][8]

  • Cianchetta, G., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.[9][10] Journal of Medicinal Chemistry.[7][8]

  • BenchChem. (2025).[3] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.[2] BenchChem Technical Guides.

  • O'Shea, J. J., et al. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine.

  • Patsnap. (2024). What are JAK inhibitors and how do they work? Drug Discovery Blog.

Sources

Validation

Beyond Lawesson’s: A Head-to-Head Guide to Thionating Reagents

[1] Executive Summary: The Oxygen-Sulfur Switch The bioisosteric replacement of a carbonyl oxygen with sulfur (thionation) is a high-impact tactic in drug design.[1] Thioamides and thioketones often exhibit improved lipo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Oxygen-Sulfur Switch

The bioisosteric replacement of a carbonyl oxygen with sulfur (thionation) is a high-impact tactic in drug design.[1] Thioamides and thioketones often exhibit improved lipophilicity, altered metabolic stability, and unique hydrogen-bonding profiles compared to their oxo-counterparts.

While Lawesson’s Reagent (LR) is the industry standard, it is not a universal hammer. It suffers from poor atom economy, foul odors, and difficult purification. This guide compares LR against its primary competitors—Phosphorus Pentasulfide (


) , Belleau’s Reagent , and the modern "hidden gem," Curphey’s Reagent  (

+ HMDO)—to help you select the optimal tool for your substrate.
Quick Verdict
  • Standard Amides/Ketones: Use Lawesson’s Reagent for reliability.

  • Sensitive/Difficult Purification: Use Curphey’s Reagent . It offers comparable yields with a significantly cleaner hydrolytic workup.

  • High Temperature/Steric Bulk: Use Belleau’s Reagent or

    
    -Pyridine  complexes.
    
  • Scale-up/Cost-Sensitive: Use

    
      (if the substrate tolerates heat).
    

Mechanistic Intelligence

Understanding the mechanism is crucial for troubleshooting low yields. All phosphorus-based thionating agents share a common pathway: the dissociation into a reactive dithiophosphine ylide.

The Dithiophosphine Ylide Mechanism

The reagent (dimer) must first dissociate into two monomeric ylides. This ylide undergoes a [2+2] cycloaddition with the carbonyl, forming a four-membered thiaoxaphosphetane ring (analogous to the Wittig reaction), which then collapses to form the thermodynamically stable P=O bond and the desired C=S bond.

ThionationMechanism Reagent Reagent Dimer (e.g., Lawesson's) Ylide Reactive Dithiophosphine Ylide (Monomer) Reagent->Ylide Heat/Dissociation Intermediate 4-Membered Ring (Thiaoxaphosphetane) Ylide->Intermediate + Carbonyl [2+2] Cycloaddition Carbonyl Substrate (C=O) Carbonyl->Intermediate Products Thio-Product (C=S) + P=O Byproduct Intermediate->Products Cycloreversion (Driven by P=O bond formation)

Figure 1: General mechanism of thionation via phosphorus-sulfur reagents.[1][2]

Head-to-Head Comparison

The Contenders
FeatureLawesson’s Reagent (LR)Phosphorus Pentasulfide (

)
Curphey’s Reagent (

/HMDO)
Belleau’s Reagent
Structure Anisole-based dimerInorganic cageIn-situ silylated P-speciesPhenoxy-based dimer
Solubility Moderate (Hot Toluene/Xylene)Poor (Requires high heat)Excellent (Solubilized by HMDO)Good (Better than LR)
Reactivity HighLow (unless refluxed)HighModerate (Milder)
Workup Difficult (Chromatography required)Difficult (Sludge)Easy (Hydrolysis/Filtration)Moderate
Odor Foul (Rotten Cabbage)Hydrogen Sulfide (Rotten Eggs)ReducedLess offensive than LR
Atom Economy Poor (Only 2 S atoms used)ModerateModeratePoor
Performance Analysis[2][4]
Solubility & Handling
  • LR: Often requires refluxing in toluene or xylene to fully dissolve and activate. Incomplete solubility at lower temperatures leads to heterogeneous reactions and stalled conversion.

  • 
    :  Virtually insoluble in organic solvents below reflux. It requires harsh conditions (
    
    
    
    C) or basic solvents (Pyridine) to react, which limits substrate scope.
  • Curphey’s Reagent: The addition of Hexamethyldisiloxane (HMDO) to

    
     creates silylated phosphorus species that are soluble in organic solvents (DCM, Toluene, Acetonitrile). This allows for homogeneous reactions at lower temperatures.
    
Purification: The "Sludge" Factor
  • The LR Problem: LR generates a gummy cyclophosphoxane byproduct that streaks on silica columns and co-elutes with products.

  • The Curphey Solution: The silylated byproducts from Curphey's method are water-sensitive. A simple aqueous workup (or filtration through a short silica plug) hydrolyzes them into water-soluble phosphoric acids, leaving the organic layer clean. This is the primary reason to switch from LR to Curphey’s.

Experimental Data: Yield Comparisons

The following data highlights the efficiency of Curphey's Reagent compared to the standard Lawesson's Reagent, particularly for sensitive substrates.

Table 1: Thionation of Amides and Ketones

Conditions: Toluene, Reflux.

SubstrateReagentTime (h)Yield (%)Ref
N-Methylbenzamide Lawesson's0.595[1]
Curphey's (

/HMDO)
0.5 96 [1]
Benzophenone Lawesson's0.597[1]
Curphey's (

/HMDO)
0.5 98 [1]
Ethyl Cinnamate (Ester)Lawesson's3.078[2]
Curphey's (

/HMDO)
3.0 85 [2]

Analyst Note: While yields are comparable, the isolation of the Curphey product typically requires only filtration and evaporation, whereas the LR product requires column chromatography.

Decision Matrix: Selecting the Right Reagent

Do not default to Lawesson's Reagent out of habit. Use this logic flow to optimize your process.

DecisionTree Start Start: Select Substrate IsSensitive Is the substrate acid/heat sensitive? Start->IsSensitive IsPurificationHard Is purification likely difficult? (Polar product?) IsSensitive->IsPurificationHard No UseCurphey RECOMMENDATION: Curphey's Reagent (P4S10 + HMDO) IsSensitive->UseCurphey Yes (Milder workup) StericBulk Is the carbonyl sterically hindered? IsPurificationHard->StericBulk No IsPurificationHard->UseCurphey Yes (Avoids chromatography) UseLR RECOMMENDATION: Lawesson's Reagent StericBulk->UseLR No (Standard Case) UseBelleau RECOMMENDATION: Belleau's Reagent StericBulk->UseBelleau Yes (Less bulky ligand) UsePyridineComplex RECOMMENDATION: P4S10-Pyridine Complex

Figure 2: Reagent selection decision tree.

Detailed Protocols

Method A: The "Clean" Protocol (Curphey’s Reagent)

Recommended for most applications due to simplified workup.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.2 - 0.5 equiv) Note: Stoichiometry is based on P atoms; P4S10 has 4 P atoms.
    
  • Hexamethyldisiloxane (HMDO) (2.0 - 4.0 equiv)

  • Solvent: Anhydrous Toluene or DCM.

Procedure:

  • Setup: In a flame-dried flask under Argon, combine the substrate,

    
    , and solvent.
    
  • Activation: Add HMDO via syringe. The suspension will clarify as the silylated phosphorus species form.

  • Reaction: Heat to reflux (or stir at RT for reactive amides). Monitor by TLC.[1] The reaction is often faster than with LR.

  • Workup (Crucial Step): Cool to room temperature.

    • Option 1 (Filtration): Pour the mixture through a short pad of silica gel. Elute with DCM. The phosphorus byproducts are retained on the silica.

    • Option 2 (Hydrolysis): Add aqueous

      
       solution. Stir vigorously for 15 minutes. Separate the organic layer. The hydrolyzed phosphorus byproducts remain in the aqueous phase.
      
  • Isolation: Dry over

    
     and concentrate.
    
Method B: The Standard Protocol (Lawesson’s Reagent)

Best for simple, non-polar substrates where chromatography is acceptable.

Reagents:

  • Substrate (1.0 equiv)

  • Lawesson’s Reagent (0.5 - 0.6 equiv)

  • Solvent: Anhydrous Toluene or Xylene.

Procedure:

  • Setup: Combine substrate and Lawesson’s Reagent in solvent under inert atmosphere.

  • Reaction: Reflux is usually required (

    
    C). Stir until starting material is consumed.
    
  • Workup: Cool to room temperature. Do not perform an aqueous wash immediately, as it creates a foul-smelling emulsion.

  • Purification: Evaporate the solvent directly. Load the crude residue onto a silica column.

    • Tip: Elute quickly. The byproduct often trails and contaminates the product. Recrystallization is often necessary to remove the final traces of the reagent smell.

References

  • Curphey, T. J. (2002).[3][4] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane". The Journal of Organic Chemistry, 67(18), 6461–6473. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[5] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses". Synthesis, 2003(13), 1929–1958. Link

  • Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses". Chemical Reviews, 107(11), 5210–5278. Link

  • Bergman, J., et al. (2011). "Thionations Using a P4S10-Pyridine Complex". The Journal of Organic Chemistry, 76(5), 1546–1553. Link

  • Flanagan, S. R., et al. (2006). "Belleau’s Reagent: A Milder Alternative to Lawesson’s Reagent". Tetrahedron Letters, 47(33), 5889-5891. Link

Sources

Comparative

Unlocking Conformational Rigidity: A Comparative Guide to the Biological Evaluation of 2-Substituted Azetidine Stereoisomers

For decades, medicinal chemistry relied heavily on 5- and 6-membered nitrogen heterocycles. However, the drive to escape "flatland" and improve pharmacokinetic profiles has elevated the azetidine ring—a highly strained,...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, medicinal chemistry relied heavily on 5- and 6-membered nitrogen heterocycles. However, the drive to escape "flatland" and improve pharmacokinetic profiles has elevated the azetidine ring—a highly strained, four-membered heterocycle—to a privileged bioisostere. While replacing a pyrrolidine with an azetidine can drastically improve metabolic stability and lower lipophilicity, the biological efficacy of 2-substituted azetidines is inextricably linked to their stereochemistry.

This guide provides drug development professionals with an objective comparison of azetidine stereoisomers across validated targets, alongside the self-validating experimental workflows required to evaluate them accurately.

The Causality of Conformation: Why Stereochemistry Dictates Efficacy

To understand why stereoisomers of 2-substituted azetidines exhibit profound differences in biological activity, one must look at the geometry of the ring. When a 5-membered pyrrolidine is contracted to a 4-membered azetidine, the internal C-C-N bond angles compress from approximately 104° to ~90°.

This structural tension alters the "exit vectors" of any functional group at the C2 position. The spatial trajectory of a pharmacophore attached to a (2S)-enantiomer will diverge significantly from its (2R)-counterpart. In the tight confines of a receptor binding pocket, a shift of even 15 degrees in the substituent vector dictates whether the molecule acts as a potent agonist, a competitive antagonist, or an inactive bystander. Furthermore, the distinct pucker angle of the azetidine ring allows it to project substituents in orientations that larger rings simply cannot access, explaining why pyrrolidine analogs often fail where azetidines succeed[1].

Comparative Performance Data

The table below synthesizes quantitative data comparing the biological activity of distinct azetidine stereoisomers and their structural analogs across three distinct therapeutic targets.

Table 1: Pharmacological Profile of Azetidine Stereoisomers vs. Structural Analogs
Compound ScaffoldTargetStereochemistryIC50 / EC50Biological Outcome
Azetidine-2,4-dicarboxylic acid mGluR (GPCR)(2S, 4S)-transActive (EC50 ~5 μM)Increases phosphoinositide hydrolysis[1]
Azetidine-2,4-dicarboxylic acid mGluR (GPCR)(2R, 4R)-transInactiveFails to activate receptor[1]
Pyrrolidine-2,5-dicarboxylic acid mGluR (GPCR)trans (Racemic)InactiveIncorrect exit vector for binding[1]
2-Substituted Azetidine (Cmpd 11j) 11β-HSD1(S)-IsomerIC50 = 4.3 nMPotent inhibition in human adipocytes[2]
2-Aryl Azetidine (Cmpd 14) EGFR T790MStereopureIC50 = 0.25 μMStrongest kinase inhibition in series[3]

Analytical Insight: The failure of trans-pyrrolidine-2,5-dicarboxylic acid to activate mGluR highlights the unique value of the azetidine core. The 5-membered ring's envelope conformation projects the carboxylic acid groups at an angle that cannot simultaneously engage the critical basic residues in the mGluR orthosteric binding site. The 4-membered azetidine ring perfectly aligns these pharmacophores, but only in the (2S, 4S) configuration[1].

Experimental Protocols: A Self-Validating Workflow

Evaluating chiral strained rings requires a self-validating experimental design. A common pitfall in drug discovery is attributing weak biological activity to a specific enantiomer when, in reality, the activity stems from a 2-5% contamination of the highly potent antipode. The following protocols form a closed-loop validation system.

Protocol A: Pre-Evaluation Chiral Purity Validation (SFC)

Causality: Before any biological assay, the enantiomeric excess (ee) must be confirmed. Supercritical Fluid Chromatography (SFC) is chosen over standard HPLC because the lower viscosity of supercritical CO2 allows for sharper peak resolution of closely eluting azetidine stereoisomers.

  • Sample Preparation: Dissolve the synthesized 2-substituted azetidine in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Column Selection: Utilize a chiral stationary phase (e.g., Chiralpak IG or AD-H) optimized for nitrogen-containing heterocycles.

  • Elution: Run a gradient of 5% to 40% Methanol (with 0.1% Diethylamine to suppress secondary interactions with the silica support) in supercritical CO2 over 10 minutes.

  • Validation: Proceed to biological evaluation only if the enantiomeric purity is ≥ 99% ee.

Protocol B: In Vitro Target Engagement (TR-FRET Kinase Assay)

Causality: To evaluate targets like EGFR T790M, Time-Resolved Fluorescence Energy Transfer (TR-FRET) is utilized. TR-FRET introduces a time delay before measuring fluorescence, completely eliminating the auto-fluorescence interference commonly caused by highly conjugated 2-aryl azetidines.

  • Reagent Assembly: Combine the purified kinase (e.g., EGFR T790M), biotinylated substrate, and the azetidine stereoisomer in a 384-well plate.

  • Incubation: Incubate at room temperature for 60 minutes to allow the rigid azetidine to achieve binding equilibrium.

  • Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Acquisition: Excite at 340 nm; measure emission at 615 nm and 665 nm after a 100 μs delay. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol C: Cellular Functional Assay (IP1 Accumulation for GPCRs)

Causality: Biochemical binding does not guarantee functional agonism. For targets like mGluR, measuring downstream IP1 (a stable metabolite of IP3) confirms that the specific (2S, 4S) spatial arrangement successfully triggers the Gq-protein conformational shift.

  • Cell Plating: Seed HEK293 cells stably expressing mGluR into a 384-well plate (15,000 cells/well).

  • Stimulation: Treat cells with varying concentrations of the azetidine stereoisomer (1 nM to 100 μM) in stimulation buffer containing LiCl (to prevent IP1 degradation).

  • Lysis and Detection: After 1 hour, lyse the cells and add the d2-labeled IP1 analog and Lumi4-Tb anti-IP1 antibody.

  • Validation: Include the inactive (2R, 4R)-isomer as a negative control. A lack of signal in the (2R, 4R) wells validates that the assay is detecting stereospecific pathway activation, not non-specific membrane disruption.

Visualizing the Stereochemical Impact on Signaling

The diagram below illustrates the divergent biological outcomes of azetidine stereoisomers at the cellular signaling level, using the mGluR pathway as the model system.

Pathway S_Isomer (2S,4S)-Azetidine (Active Agonist) Receptor mGluR Target S_Isomer->Receptor Optimal Vector R_Isomer (2R,4R)-Azetidine (Inactive) R_Isomer->Receptor Steric Clash Fail No Activation R_Isomer->Fail Pathway Blocked Gq Gq Protein Receptor->Gq Conformational Shift PLC Phospholipase C Gq->PLC Activation IP3 IP3 / DAG PLC->IP3 PIP2 Hydrolysis Ca2 Ca2+ Release IP3->Ca2 ER Channel Opening

Stereospecific activation of the mGluR signaling pathway by azetidine enantiomers.

References

  • Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. 1

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ResearchGate. 2

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. 3

Sources

Validation

Comparative SAR Guide: 2-Carbamothioylazetidine Analogs as Next-Gen Peptidomimetics

Topic: SAR Studies of 2-Carbamothioylazetidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Thioamide Pivot The azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR Studies of 2-Carbamothioylazetidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Thioamide Pivot

The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a critical scaffold in modern medicinal chemistry, offering a rigid, constrained alternative to the ubiquitous proline moiety. While Azetidine-2-carboxamides (the "oxo" variants) have achieved sub-micromolar potency against targets like STAT3 and HCMV , their metabolic liability (proteolytic cleavage) remains a challenge.

This guide analyzes the 2-carbamothioylazetidine class (azetidine-2-carbothioamides), where the carbonyl oxygen is replaced by sulfur. This single-atom substitution fundamentally alters the electronic landscape, enhancing metabolic stability, increasing lipophilicity, and enabling novel metal-chelation modes (e.g., against NDM-1 ).

Key Comparison:

  • Azetidine-2-carboxamide (Parent): High potency, moderate stability, H-bond acceptor.

  • 2-Carbamothioylazetidine (Analog): Enhanced proteolytic resistance, stronger H-bond donor, potential Zinc-binding group (ZBG).

Chemical Space & Design Rationale

The transition from a 5-membered proline ring to a 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), locking the N-C


 bond and restricting conformational freedom.
Structural Comparison Table
FeatureL-Proline Analog Azetidine-2-Carboxamide 2-Carbamothioylazetidine
Ring Size 5-membered (Flexible envelope)4-membered (Rigid puckered)4-membered (Rigid puckered)
C-Terminus Amide (-CONH2)Amide (-CONH2)Thioamide (-CSNH2)
Electronic Character Standard Peptide BondConstrained Peptide BondPlanar, polarized C=S bond
H-Bonding Moderate Donor/AcceptorModerate Donor/AcceptorStronger Donor (NH), Weaker Acceptor (S)
Primary Utility General PeptidomimeticSTAT3 / HCMV InhibitorMBL Inhibitor / Organocatalysis
Detailed SAR Analysis
A. Target 1: STAT3 Inhibition (Oncology)

Azetidine-2-carboxamides have demonstrated sub-micromolar inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a protein critical in cancer cell survival.[1]

  • Mechanism: The azetidine scaffold mimics the pTyr-Xaa-Yaa-Gln sequence, binding to the STAT3 SH2 domain and preventing dimerization.

  • Thioamide Effect: Replacing the amide with a thioamide (carbamothioyl) maintains the geometry required for the SH2 domain but increases plasma half-life due to resistance against amidases.

  • Key SAR Findings:

    • N-Capping: Hydrophobic groups (e.g., cyclohexyl, fluorobenzoyl) at the azetidine nitrogen are essential for potency (

      
      ).
      
    • Stereochemistry: The (S)-enantiomer of the azetidine core is generally preferred for peptide mimicry, though (R)-isomers have shown specificity in certain STAT3 pockets.

B. Target 2: Metallo-

-Lactamase (NDM-1) Inhibition

The 2-carbamothioyl group is a potent Zinc-Binding Group (ZBG), making these analogs promising candidates for inhibiting NDM-1, the enzyme responsible for carbapenem resistance.

  • Mechanism: The Sulfur atom of the thioamide acts as a soft nucleophile, coordinating with the

    
     ions in the NDM-1 active site, displacing the catalytic water molecule.
    
  • Comparison Data:

Compound ClassTarget

Mechanism of Action
Azetidine-2-carboxamide STAT30.38

(IC50)
SH2 Domain Binder
Azetidinimine NDM-1< 0.30

(Ki)
Active Site Occlusion
2-Carbamothioylazetidine NDM-1 / MBLsPredicted < 1.0

Zn(II) Chelation (Monodentate)
Captopril (Control) NDM-1> 100

Thiol Chelation (Weak for NDM-1)

Insight: While Azetidinimines (C=N) inhibit via occlusion, the Carbamothioyl (C=S) analogs utilize direct metal coordination, offering a distinct resistance profile against NDM-1 mutations.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway utility of the Azetidine scaffold: Pathway A shows the steric blockage of STAT3 dimerization by the Carboxamide, while Pathway B shows the metal chelation of NDM-1 by the Carbamothioyl analog.

Azetidine_Mechanism Scaffold Azetidine Scaffold (Rigid Core) Mod_A Modification: 2-Carboxamide (C=O) Scaffold->Mod_A Oxidation Mod_B Modification: 2-Carbamothioyl (C=S) Scaffold->Mod_B Thionation Target_A Target: STAT3 SH2 Domain Mod_A->Target_A H-Bond Acceptor Effect_A Inhibits Dimerization (Anti-Cancer) Target_A->Effect_A Target_B Target: NDM-1 (Zn2+) Mod_B->Target_B Soft Nucleophile Effect_B Chelates Zinc (Antibiotic Rescue) Target_B->Effect_B

Figure 1: Divergent biological applications of Azetidine analogs based on C-2 substitution (Amide vs. Thioamide).

Experimental Protocols
Protocol A: Synthesis of 2-Carbamothioylazetidine (Thionation)

Objective: Convert the precursor Azetidine-2-carboxamide to the Thioamide analog.

  • Starting Material: Dissolve N-protected Azetidine-2-carboxamide (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagent: Add Lawesson’s Reagent (0.6 equiv).

  • Reaction: Reflux at 60°C for 2–4 hours under Argon atmosphere. Monitor by TLC (Thioamides are less polar than amides).

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc). Thioamides often appear as yellow solids/oils.

  • Validation:

    
    -NMR will show a downfield shift of the carbonyl carbon from ~170 ppm (C=O) to ~200 ppm (C=S).
    
Protocol B: NDM-1 Inhibition Assay (Nitrocefin)

Objective: Measure the


 of the analog against Metallo-

-lactamase.
  • Buffer: 50 mM HEPES (pH 7.5), 100

    
    
    
    
    
    , 0.01% Triton X-100.
  • Enzyme: Recombinant NDM-1 (1 nM final concentration).

  • Substrate: Nitrocefin (Chromogenic cephalosporin, 50

    
    ).
    
  • Procedure:

    • Incubate NDM-1 with varying concentrations of 2-carbamothioylazetidine (0.01 – 100

      
      ) for 10 mins at 25°C.
      
    • Add Nitrocefin to initiate reaction.

    • Monitor absorbance at 482 nm (Hydrolysis of Nitrocefin) for 10 mins.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to sigmoidal dose-response curve to determine 
    
    
    
    .
References
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of

    
    -lactamases. 
    Source: European Journal of Medicinal Chemistry (2021).
    URL:[Link]
    
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Source: Bioorganic & Medicinal Chemistry (2011). URL:[Link]

  • Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles. Source: Journal of Organic Chemistry (2009). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 2-carbamothioylazetidine-1-carboxylate proper disposal procedures

Executive Summary: Immediate Action Directive Do not dispose of tert-butyl 2-carbamothioylazetidine-1-carboxylate (CAS: 142253-54-1) via sanitary sewer or municipal trash. This compound is a sulfur-bearing, nitrogen-prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Do not dispose of tert-butyl 2-carbamothioylazetidine-1-carboxylate (CAS: 142253-54-1) via sanitary sewer or municipal trash.

This compound is a sulfur-bearing, nitrogen-protected heterocycle . It must be classified as Hazardous Chemical Waste . The presence of the tert-butoxycarbonyl (Boc) group and the thioamide moiety dictates specific segregation protocols to prevent toxic gas evolution (


) or container pressurization (

/isobutylene) during storage.

Primary Disposal Route: High-temperature incineration with flue gas scrubbing (to manage


 and 

byproducts).

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the "Why" behind the protocols. This compound possesses three distinct functional units that drive its waste management logic:

Functional UnitStructureRisk DriverDisposal Implication
Azetidine Ring Strained 4-membered amineHigh ring strain energy.Potential for exothermic ring-opening; do not mix with strong Lewis acids.
Thioamide

Sulfur content.Acid Incompatibility: Strong acids can liberate Hydrogen Sulfide (

) gas. Combustion: Generates Sulfur Oxides (

).
Boc Group

Acid lability.[1][2]Pressure Hazard: Contact with acids releases isobutylene and

gas, risking container rupture.
Estimated Hazard Classifications (GHS)

Based on functional group analysis and analogs (e.g., Boc-azetidine-3-carbonitrile):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][5]

  • H411: Toxic to aquatic life with long-lasting effects (Common for thio-compounds).

Pre-Disposal Stabilization & Segregation

The Golden Rule of Trust: A self-validating disposal system relies on segregation. Never consolidate this waste stream without verifying pH and oxidant status.

Step 1: Segregation (The "Acid/Oxidizer" Check)
  • Incompatibility 1 (Acids): Do NOT add to waste containers containing acidic aqueous streams (e.g., HCl, TFA).

    • Mechanism:[6][7][8] Acid cleavage of the Boc group releases gas (

      
      ), pressurizing the drum. Acid hydrolysis of the thioamide can release toxic 
      
      
      
      .
  • Incompatibility 2 (Oxidizers): Do NOT mix with strong oxidizers (Peroxides, Permanganates).

    • Mechanism:[6][7][8] Thioamides are reducing agents. Mixing with oxidizers can trigger exothermic oxidation of the sulfur, potentially leading to fire.

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquid Waste (Mother Liquors): Use an HDPE carboy or solvent safety can.

    • Venting:[3] Ensure the cap is vented if there is any risk of residual acid in the solution to prevent pressure buildup.

Disposal Workflow: The "Lab Pack" Protocol

This workflow is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (typically D001 or D003 depending on solvent context, though the neat solid is often unlisted and treated as general toxic organic waste).

Visual Workflow: Waste Stream Decision Logic

DisposalWorkflow Start Waste Generation: tert-Butyl 2-carbamothioylazetidine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Labeling Label: 'Hazardous Waste' Constituents: Thioamide, Boc-Azetidine Solid->Labeling SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (EtOAc, Hexane) SolventCheck->NonHal Segregation CRITICAL CHECK: Is pH < 4 or Oxidizer present? Halogenated->Segregation NonHal->Segregation Quench Neutralize/Quench separately before combining Segregation->Quench Yes (Danger) Combine Consolidate in Sulfur-Compatible Stream Segregation->Combine No (Safe) Quench->Combine Combine->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Decision logic for segregating thioamide/azetidine waste streams to prevent incompatibility incidents.

Detailed Protocol
  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "Boc-Thio-Azetidine."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant." If dissolved in flammable solvent, mark "Flammable."

    • Special Note: Add a comment on the tag: "Contains Sulfur - Do not mix with Acids."

  • Consolidation (Liquids):

    • If the compound is in solution (e.g., reaction mixture), verify the solvent class.

    • Halogenated Solvents (DCM): Dispose in the halogenated waste stream.

    • Non-Halogenated (Ethyl Acetate/THF): Dispose in the non-halogenated organic stream.

    • Self-Validation Step: Measure the pH of the waste stream before adding this compound. If pH < 4, neutralize the stream with Sodium Bicarbonate (

      
      ) first.
      
  • Storage:

    • Store in a secondary containment tray.

    • Keep away from heat sources (Boc groups degrade thermally >150°C).

  • Hand-off:

    • Transfer to your facility's EHS (Environmental Health & Safety) team.

    • Request Incineration as the disposal method.

Emergency Contingencies

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine, use a N95 or P100 respirator to avoid inhaling thioamide dust.

  • Containment: Do not dry sweep (creates dust). Cover with wet paper towels or an oil-based sweeping compound.

  • Cleanup: Scoop into a disposable container. Wipe area with a mild detergent (soap/water).

  • Decontamination: Treat the surface with a 10% bleach solution to oxidize trace thioamide residues (ensure good ventilation), then rinse with water.

Accidental Acid Contact

If the waste is accidentally mixed with acid and bubbling/odor occurs:

  • Evacuate: Leave the immediate area.

  • Ventilate: Close the fume hood sash fully.

  • Alert: Contact EHS immediately. Do not attempt to cap the container (risk of explosion from pressure).

Regulatory Framework & Compliance

  • US EPA (RCRA): This specific CAS is not P-listed or U-listed. It is classified as a generator-specific hazardous waste based on characteristics (Toxicity/Reactivity potential).

  • DOT (Transport):

    • Likely Class 9 (Miscellaneous Hazardous Material) or Class 6.1 (Toxic) depending on purity and formulation.

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (tert-Butyl 2-carbamothioylazetidine-1-carboxylate).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: tert-Butyl 3-cyanoazetidine-1-carboxylate (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[8] EPA.gov. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[9] ACS.org. [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl 2-carbamothioylazetidine-1-carboxylate

Comprehensive Safety & Operational Guide: Handling tert-Butyl 2-carbamothioylazetidine-1-carboxylate As drug development pushes toward more complex, sp³-rich architectures, functionalized azetidines have emerged as highl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling tert-Butyl 2-carbamothioylazetidine-1-carboxylate

As drug development pushes toward more complex, sp³-rich architectures, functionalized azetidines have emerged as highly valuable small molecule scaffolds. tert-Butyl 2-carbamothioylazetidine-1-carboxylate (CAS: 2172092-23-6) is a prime example, combining a strained four-membered nitrogen heterocycle with a reactive thioamide moiety, all stabilized by a Boc (tert-butyloxycarbonyl) protecting group 1[1].

Handling multi-functional building blocks requires moving beyond generic safety data sheets. As an application scientist, you must understand the causality behind the hazards to build a self-validating safety protocol. This guide provides the mechanistic reasoning, precise PPE requirements, and step-by-step operational workflows necessary to handle this compound safely and effectively.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety strategy, we must deconstruct the molecule into its functional components and assess the specific reactivity of each:

  • The Thioamide Moiety (Sensitization & Toxicity): Thioamides are notorious for causing skin sensitization and potential hepatotoxicity upon systemic absorption. Furthermore, they are prone to forming fine, easily aerosolized dusts. In the event of combustion, thioamides decompose to release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) 2[2].

  • The Azetidine Core (Corrosivity & Strain): Strained four-membered rings possess high inherent reactivity. While the Boc group dampens the nucleophilicity of the nitrogen, accidental exposure to the deprotected azetidine core can cause severe skin necrosis and serious eye damage 3[3].

  • The Boc-Protecting Group (Overpressurization Hazard): The Boc group is highly sensitive to strong acids (e.g., TFA, HCl). Unintended exposure to acidic environments triggers rapid deprotection, generating equimolar amounts of isobutylene gas and carbon dioxide. In a sealed reaction vessel or waste carboy, this creates a severe overpressurization and explosion hazard 4[4].

Quantitative Personal Protective Equipment (PPE) Matrix

Your PPE must scale with the mass of the compound being handled. Use the following validated matrix to select appropriate gear.

Operational ScaleEye ProtectionSkin & Body ProtectionRespiratory & Engineering ControlsMechanistic Causality
Analytical (< 1.0 g)Safety goggles (EN 166 compliant)Single Nitrile gloves (0.11 mm thick), standard lab coat.Fume hood with face velocity ≥ 100 fpm.Prevents ocular irritation from thioamide dust; sufficient barrier for low-mass, short-duration handling.
Preparative (≥ 1.0 g)Face shield worn over safety gogglesDouble Nitrile or Butyl rubber gloves (>480 min breakthrough), Tyvek sleeves.Fume hood + N95/P100 particulate respirator.Mitigates systemic toxicity risk from massive thioamide exposure and potential azetidine reactivity during bulk transfer.

Standard Operating Procedures (SOP): Handling & Execution

Every step in this protocol is designed as a self-validating system to ensure chemical containment and operator safety.

Phase A: Weighing and Transfer

Thioamide derivatives often present as fine powders that easily accumulate static charge, posing an inhalation and flash-fire risk 5[5].

  • System Validation: Verify the fume hood flow rate is actively reading ≥ 100 fpm.

  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing balance and use grounded, conductive weighing boats (or anti-static treated plastic) rather than standard polystyrene boats.

  • Transfer: Use a non-sparking, stainless-steel or PTFE-coated spatula. Transfer the exact required mass, immediately capping the source vial to minimize atmospheric moisture exposure (which can degrade the thioamide).

Phase B: Reaction Setup & Boc Deprotection

If your synthetic route requires the removal of the Boc group, you must manage the resulting gas evolution.

  • Vessel Preparation: Dissolve the compound in an appropriate solvent (e.g., DCM) within a round-bottom flask.

  • Acid Introduction: If adding Trifluoroacetic Acid (TFA) or HCl, do not seal the flask .

  • Venting (Critical Step): Equip the flask with a mineral oil bubbler or a needle-vented septum. Causality: As the Boc group cleaves, the release of isobutylene and CO₂ will rapidly pressurize the system. The bubbler provides visual validation of the reaction progress and prevents vessel rupture4[4].

  • Quenching: Once gas evolution ceases, neutralize the acid slowly at 0°C to prevent exothermic degradation of the newly exposed azetidine ring.

Spill Response & Disposal Plan

Immediate Spill Response
  • Containment: Do not sweep dry powder, as this aerosolizes the thioamide. Gently cover the spill with damp sand or a compatible absorbent pad.

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable, compatible plastic container 5[5].

  • Decontamination: Wipe the area with a 10% sodium hypochlorite (bleach) solution. Causality: Mild oxidants effectively neutralize residual thioamides into less toxic, water-soluble sulfonates. Follow with a soap and water wash.

Waste Segregation Protocol
  • Strict Acid Segregation: Never dispose of unreacted tert-Butyl 2-carbamothioylazetidine-1-carboxylate in a waste carboy containing acidic solutions. The residual acid will cleave the Boc group, generating gas that can cause the waste carboy to explode4[4].

  • Labeling: Dispose of in a dedicated container labeled: "Toxic Organic Solid - Contains Thioamide & Boc-Protected Amines. DO NOT MIX WITH ACIDS."

Operational Workflow Visualization

G N1 Storage (2-8°C) Inert Atmosphere N2 PPE & Fume Hood Verification N1->N2 Retrieve N3 Weighing (Anti-Static Tools) N2->N3 Transfer N4 Reaction Setup N3->N4 Dissolve N5 Gas Venting (Isobutylene/CO2) N4->N5 Acidic Conditions N6 Waste Segregation (Isolate from Acids) N4->N6 Neutral/Basic N5->N6 Dispose

Operational workflow for handling tert-Butyl 2-carbamothioylazetidine-1-carboxylate.

References

  • BOC Deprotection - ACS GCIPR Source: acsgcipr.org URL:[Link]

Sources

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